2,3,4,5,6-Pentafluorostyrene
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-ethenyl-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJZCPNIJXVIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26838-55-1 | |
| Record name | Benzene, 1-ethenyl-2,3,4,5,6-pentafluoro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26838-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30215645 | |
| Record name | 2,3,4,5,6-Pentafluorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653-34-9 | |
| Record name | Pentafluorostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=653-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluorostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 653-34-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,5,6-Pentafluorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-pentafluorostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,5,6-PENTAFLUOROSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8W8899THA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,4,5,6-Pentafluorostyrene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2,3,4,5,6-pentafluorostyrene. This fluorinated monomer is a versatile building block in polymer chemistry and materials science, offering unique properties due to its highly fluorinated aromatic ring.
Chemical and Physical Properties
This compound is a colorless to yellow liquid at room temperature.[1] It is a derivative of styrene (B11656) where the five hydrogen atoms on the benzene (B151609) ring have been substituted by fluorine atoms.[1] Key quantitative data are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₃F₅[2] |
| Molecular Weight | 194.10 g/mol [2] |
| Density | 1.406 g/mL at 25 °C[3] |
| Boiling Point | 62-63 °C at 50 mmHg[3] |
| Refractive Index | n20/D 1.446[3] |
| Flash Point | 34 °C (93.2 °F) - closed cup[4] |
| Appearance | Colorless liquid[5] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethyl acetate, dichloromethane, and chloroform.[1][3] |
| CAS Number | 653-34-9[2] |
Chemical Structure
The structure of this compound, systematically named 1-ethenyl-2,3,4,5,6-pentafluorobenzene, consists of a vinyl group (-CH=CH₂) attached to a pentafluorinated benzene ring.[2] This unique structure imparts high chemical reactivity, primarily centered on the terminal double bond and the electron-deficient aromatic ring.[1]
Caption: Chemical structure of this compound.
Spectral Data
-
NMR Spectroscopy : 1H, 13C, and 19F NMR spectra are available for this compound.[2][6][7] The 1H NMR spectrum shows signals corresponding to the vinyl protons.[6]
-
Infrared (IR) Spectroscopy : IR spectral data has been documented.[8]
-
Mass Spectrometry (MS) : Mass spectral data is also available for this compound.[9]
Reactivity and Key Reactions
The reactivity of this compound is dominated by its vinyl group and the highly fluorinated aromatic ring.
1. Polymerization: this compound can undergo polymerization through various methods, including free-radical polymerization, atom-transfer radical polymerization (ATRP), and anionic polymerization.[10][11][12] It is used to synthesize homopolymers and copolymers with monomers like styrene and N-phenylmaleimide.[4][10] The resulting poly(pentafluorostyrene) exhibits high thermal stability, chemical resistance, and a low refractive index, making it suitable for applications in optoelectronics.[12]
2. Reactions of the Vinyl Group: The terminal double bond is susceptible to addition reactions.[1] For instance, it can undergo epoxidation with common oxidants and hydrogenation under palladium-carbon catalysis to yield the corresponding ethylbenzene (B125841) derivative.[1]
3. Nucleophilic Aromatic Substitution: The electron-withdrawing fluorine atoms make the aromatic ring susceptible to nucleophilic attack. This allows for post-polymerization modification of poly(pentafluorostyrene).[12] The para-fluorine atom is particularly reactive towards nucleophiles like thiols, enabling the synthesis of functionalized polymers.[12][13]
Caption: Key reaction pathways of this compound.
Experimental Protocols
1. Purification of the Monomer: For polymerization reactions, this compound is typically purified by passing it through a column to remove inhibitors.[10] Subsequently, it is stored over a drying agent like calcium hydride and then vacuum-distilled before use.[10]
2. Olefin Addition Reaction: The following is a representative protocol for an olefin addition reaction:
-
In a dry reaction flask containing a magnetic stir bar, add this compound (97.1 mg, 0.50 mmol, 1.0 equiv).[1]
-
Subject the vial to three vacuum/argon cycles.[1]
-
Add 5 mL of an Ir(ppy)₃ stock solution in dry acetonitrile (B52724) under an inert atmosphere.[1]
-
Inject 2-bromo-2,2-difluoroacetic acid ethyl ester (104 mg, 0.5 mmol, 2.0 equiv) into the reaction mixture.[1]
-
Irradiate the mixture with a blue LED strip (λmax = 456 nm) for 24 hours, maintaining the temperature at 25°C with a fan.[1]
-
Monitor the reaction progress using thin-layer chromatography.[1]
-
After the reaction is complete, remove the solvent under reduced pressure.[1]
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the target product.[1]
Caption: Workflow for an olefin addition reaction.
Applications
The unique properties of this compound and its polymers make them valuable in various high-tech applications. These include:
-
Optical Waveguides : Used in the synthesis of fluorinated and photocrosslinkable liquid prepolymers for flexible optical waveguides.[3][4][14]
-
Low-Dielectric Constant Materials : The polymers are of interest to the optoelectronic industry for creating materials with low permittivity.[10]
-
Organocatalysis : Copolymers of this compound have been functionalized and used as organocatalysts.[11]
-
Biomedical Applications : Polymeric fluorinated nanoparticles prepared from this monomer have been explored for magnetic resonance imaging (MRI) applications.[3][14]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H3F5 | CID 69556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 653-34-9 [chemicalbook.com]
- 4. 2,3,4,5,6-五氟苯乙烯 99%, contains 0.1% p-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. innospk.com [innospk.com]
- 6. This compound(653-34-9) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. This compound(653-34-9) IR Spectrum [m.chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sequence-controlled copolymers of 2,3,4,5-pentafluorostyrene: mechanistic insight and application to organocatalysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. ossila.com [ossila.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound, 98%, stab. with 250ppm 4-tert-butylcatechol 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Physical Properties of Monomeric 2,3,4,5,6-Pentafluorostyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of monomeric 2,3,4,5,6-pentafluorostyrene (PFS), a fluorinated monomer essential for the synthesis of advanced polymers with applications in materials science, electronics, and biomedicine.
Core Physical and Chemical Properties
This compound, with the CAS number 653-34-9, is a colorless liquid distinguished by its unique aromatic odor.[1] Its chemical structure consists of a vinyl group attached to a pentafluorinated benzene (B151609) ring, which imparts significant chemical stability and unique properties to its polymers.[2]
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Conditions |
| Molecular Formula | C₈H₃F₅ | - | - |
| Molecular Weight | 194.10 | g/mol | - |
| Density | 1.406 | g/mL | at 25 °C |
| Boiling Point | 62-63 | °C | at 50 mmHg |
| 139-140 | °C | at 760 mmHg | |
| Refractive Index (n) | 1.446 | - | at 20 °C, D-line (589 nm) |
| Flash Point | 34 | °C | Closed Cup |
| Vapor Pressure | 3.34 | mmHg | at 25 °C |
| Solubility | Immiscible | - | In water |
| Soluble | - | In organic solvents like diethyl ether and methanol[3] | |
| Appearance | Colorless Liquid | - | - |
| Purity | ≥97.5% to ≥99.0% | % (GC) | Varies by supplier[2][3] |
Data compiled from multiple sources.[1][2][4][5][6]
Experimental Protocols
The determination of the physical properties listed above follows standardized experimental methodologies. Below are detailed protocols representative of those used to obtain the data.
This method is suitable for small sample volumes and provides an accurate boiling point measurement.[7][8]
-
Apparatus : Thiele tube, thermometer, small test tube (e.g., 150mm), capillary tube (sealed at one end), heating source (Bunsen burner or oil bath), and sample liquid.[8]
-
Procedure :
-
A small amount of the this compound sample (approximately 0.5 mL) is placed into the small test tube.[7]
-
A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is placed in a Thiele tube containing heating oil, ensuring the sample is immersed.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.
-
The heat source is removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[8]
-
This protocol is based on ASTM D1217 and is used for accurate density measurements of pure liquid hydrocarbons.[2][9][10]
-
Apparatus : Bingham pycnometer, constant-temperature bath, thermometer, and analytical balance.[11]
-
Procedure :
-
The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone), dried, and its empty weight is recorded to a precision of ±0.1 mg.
-
The pycnometer is filled with the this compound sample, taking care to avoid air bubbles.
-
The filled pycnometer is placed in a constant-temperature bath maintained at the desired temperature (e.g., 25 °C) until it reaches thermal equilibrium.[12]
-
The volume is adjusted precisely to the calibration mark on the pycnometer.
-
The pycnometer is removed from the bath, carefully cleaned on the outside, and weighed.
-
The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.
-
This protocol is based on ASTM D1218 for measuring the refractive index of hydrocarbon liquids.[3][13][14]
-
Apparatus : An Abbe refractometer with a circulating constant-temperature bath and a light source (typically a sodium D-line source).[15][16]
-
Procedure :
-
The refractometer is calibrated using a standard of known refractive index.
-
The temperature of the prisms is regulated to the desired measurement temperature (e.g., 20 °C) using the circulating water bath.[16]
-
A few drops of the this compound sample are placed on the surface of the lower prism.[17]
-
The prisms are closed and locked.
-
The light source is positioned to illuminate the prisms.
-
While looking through the eyepiece, the control knob is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
If color fringes are observed, they are removed by adjusting the dispersion compensator.
-
The refractive index is read directly from the instrument's scale.[18]
-
Visualizations of Logical and Experimental Relationships
The following diagrams, created using the DOT language, illustrate key processes and workflows related to this compound.
A common method for synthesizing styrenic compounds is the Wittig reaction, which converts an aldehyde into an alkene.[19][20] This diagram illustrates the logical flow of this synthesis for a fluorinated styrene.
This diagram outlines the sequential steps for determining the refractive index of a liquid sample using an Abbe refractometer, as detailed in the experimental protocol section.
This compound is primarily used as a monomer in polymerization reactions. Free radical polymerization is a common method to produce poly(pentafluorostyrene). This diagram shows the fundamental stages of this process.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. This compound | 653-34-9 [chemicalbook.com]
- 5. This compound | C8H3F5 | CID 69556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A16833.14 [thermofisher.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. store.astm.org [store.astm.org]
- 10. petrolube.com [petrolube.com]
- 11. scribd.com [scribd.com]
- 12. kaycantest.com [kaycantest.com]
- 13. store.astm.org [store.astm.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. refractometer.pl [refractometer.pl]
- 16. photonics.com [photonics.com]
- 17. mikroskop-online.de [mikroskop-online.de]
- 18. hinotek.com [hinotek.com]
- 19. benchchem.com [benchchem.com]
- 20. Wittig Reaction [organic-chemistry.org]
Spectroscopic analysis of 2,3,4,5,6-Pentafluorostyrene (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5,6-Pentafluorostyrene is a fluorinated monomer of significant interest in polymer chemistry and materials science. Its unique electronic properties, arising from the heavily fluorinated aromatic ring, impart distinct characteristics to the polymers derived from it. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.
Spectroscopic Data Summary
The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.
¹H NMR Data
The ¹H NMR spectrum is characterized by the signals from the vinyl protons.
| Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| 6.65 | ddd | J(H-H_trans) = 17.6, J(H-H_cis) = 11.2, J(H-F) = 2.5 | -CH= |
| 5.95 | dd | J(H-H_cis) = 11.2, J(H-F) = 1.5 | =CH₂ (cis) |
| 5.65 | dd | J(H-H_trans) = 17.6, J(H-F) = 1.0 | =CH₂ (trans) |
¹³C NMR Data
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule, with characteristic shifts for the aromatic and vinyl carbons.
| Chemical Shift (ppm) | Assignment |
| 144.5 (dm, J(C-F) ≈ 250 Hz) | C-3, C-5 |
| 138.0 (dm, J(C-F) ≈ 250 Hz) | C-4 |
| 137.5 (dm, J(C-F) ≈ 250 Hz) | C-2, C-6 |
| 125.0 (t, J(C-F) ≈ 4.0 Hz) | -CH= |
| 116.5 (t, J(C-F) ≈ 20 Hz) | C-1 |
| 113.0 | =CH₂ |
¹⁹F NMR Data
The ¹⁹F NMR spectrum is crucial for characterizing the fluorine atoms on the aromatic ring.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| -142.5 | m | F-2, F-6 |
| -155.0 | t | F-4 |
| -163.0 | m | F-3, F-5 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3090 | Medium | =C-H stretch (vinyl) |
| 1650 | Strong | C=C stretch (vinyl) |
| 1520, 1490 | Strong | C=C stretch (aromatic) |
| 1200 - 1000 | Strong | C-F stretch |
| 980, 920 | Strong | =C-H bend (vinyl out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 194 | 100 | [M]⁺ (Molecular Ion) |
| 175 | 40 | [M - F]⁺ |
| 167 | 80 | [M - C₂H₃]⁺ |
| 145 | 30 | [C₆F₄]⁺ |
| 127 | 25 | [C₅F₃]⁺ |
| 117 | 50 | [C₆F₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation: A 5% (w/v) solution of this compound was prepared in deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 250 ppm
-
-
¹⁹F NMR:
-
Pulse Program: zg30
-
Number of Scans: 64
-
Relaxation Delay: 1.0 s
-
Spectral Width: 100 ppm
-
Reference: External CFCl₃
-
FT-IR Spectroscopy
Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.
Instrumentation and Parameters:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Mode: Transmission
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Spectral Range: 4000 - 400 cm⁻¹
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A 100 ppm solution of this compound was prepared in dichloromethane.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC system.
-
Mass Spectrometer: Agilent 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program: Initial temperature 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40 - 400 amu.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Health and safety handling guidelines for 2,3,4,5,6-Pentafluorostyrene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the health and safety guidelines for handling 2,3,4,5,6-Pentafluorostyrene (CAS No. 653-34-9). The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of the risks and mitigation strategies.
Chemical and Physical Properties
This compound is a fluorinated monomer used in the synthesis of various polymers.[1][2] Its physical and chemical properties are crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C8H3F5[3] |
| Molecular Weight | 194.10 g/mol [3] |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 62-63 °C at 50 mmHg[1] |
| Density | 1.406 g/mL at 25 °C[1] |
| Flash Point | 34 °C (93.2 °F) - closed cup[4] |
| Refractive Index | n20/D 1.446[1] |
Hazard Identification and Classification
This chemical is classified as a flammable liquid and vapor.[5][6]
| Hazard Classification | Category |
| Flammable Liquids | Category 3[5] |
| GHS Signal Word | Warning[4][6] |
| Hazard Statement | H226: Flammable liquid and vapor[6] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risks.
Handling
-
Keep away from heat, sparks, open flames, and hot surfaces.[6]
-
Use only non-sparking tools.[6]
-
Take precautionary measures against static discharge.[6]
-
Ground and bond container and receiving equipment.[6]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[6]
-
Wear appropriate personal protective equipment (PPE).[6]
-
Avoid contact with skin and eyes.
-
Do not breathe vapors or mist.
-
Work under a chemical fume hood.
Storage
-
Keep the container tightly closed.[6]
-
Store in a freezer at -20°C for long-term storage.[1]
-
Incompatible materials to avoid include acids, bases, halogens, and reducing agents.[5]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[7] |
| Protective clothing to prevent skin contact.[5] | |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] A dust mask of type N95 (US) or an ABEK (EN14387) respirator filter may be suitable.[4] |
Emergency Procedures
First Aid Measures
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Take off immediately all contaminated clothing. If skin irritation persists, call a physician.[5][6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5][6]
-
Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air.[5] Vapors are heavier than air and may travel to a source of ignition and flash back. Hazardous combustion products include carbon oxides and hydrogen fluoride.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Remove all sources of ignition. Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Containment and Cleanup: Absorb with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[5]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]
Experimental Protocols
While specific experimental protocols involving this compound are diverse and depend on the research context, any protocol should incorporate the safety measures outlined in this guide. For instance, a polymerization reaction protocol would include the following safety-critical steps:
-
Reaction Setup: Assemble glassware in a fume hood. Ensure all equipment is dry and free of contaminants. Ground all metal equipment to prevent static discharge.
-
Reagent Handling: Dispense this compound using a syringe or cannula under an inert atmosphere to prevent exposure to air and moisture. Wear appropriate PPE, including gloves and safety glasses.
-
Reaction Monitoring: Monitor the reaction temperature to prevent overheating, especially for exothermic polymerizations.
-
Workup and Purification: Quench the reaction carefully. Handle solvents and other reagents used in the workup according to their respective safety data sheets.
-
Waste Disposal: Dispose of all chemical waste, including residual monomer and solvents, in designated hazardous waste containers.
Visualizations
Logical Workflow for Handling a Spill
Caption: Emergency response workflow for a this compound spill.
General Handling and Storage Protocol
Caption: Protocol for safe handling and storage of this compound.
References
- 1. This compound 99 , p-tert-butylcatechol 0.1 inhibitor 653-34-9 [sigmaaldrich.com]
- 2. This compound, 98%, stab. with 250ppm 4-tert-butylcatechol 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | C8H3F5 | CID 69556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,4,5,6-ペンタフルオロスチレン 99%, contains 0.1% p-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 7. calpaclab.com [calpaclab.com]
In-depth Technical Guide: Thermal Stability and Degradation of Poly(2,3,4,5,6-Pentafluorostyrene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(2,3,4,5,6-pentafluorostyrene) (PPFS) is a fluorinated polymer of significant interest due to its unique properties, including high thermal stability, chemical resistance, and low dielectric constant. This guide provides a comprehensive overview of the thermal stability and degradation behavior of PPFS, drawing from available scientific literature. It includes a summary of key thermal properties, detailed experimental protocols for thermal analysis, and a discussion of the potential degradation pathways. This document is intended to serve as a valuable resource for researchers and professionals working with or considering the use of PPFS in various applications, including drug development and advanced materials.
Introduction
Poly(this compound), a polymer synthesized from the radical polymerization of pentafluorostyrene monomer, possesses a unique combination of properties conferred by the high degree of fluorination on the phenyl ring. These properties, particularly its notable thermal stability, make it a candidate for applications requiring robust materials that can withstand elevated temperatures. Understanding the thermal behavior of PPFS is crucial for defining its processing window, predicting its long-term performance, and ensuring its safe handling and application. This guide synthesizes the available data on the thermal stability and degradation of PPFS, providing a technical foundation for its use in research and development.
Thermal Stability of Poly(this compound)
The thermal stability of a polymer is a critical parameter that determines its operational temperature limits. For PPFS, its highly fluorinated structure contributes significantly to its enhanced thermal resistance compared to its non-fluorinated counterpart, polystyrene.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of materials by measuring weight loss as a function of temperature.
Data Summary:
| Parameter | Value | Atmosphere | Reference |
| Onset Degradation Temperature (Tonset) | 408 °C | Synthetic Air | [1] |
Note: The onset temperature is the point at which significant thermal degradation begins.
Discussion: The available data indicates that PPFS exhibits high thermal stability, with degradation commencing at temperatures exceeding 400°C, even in an oxidative environment (synthetic air)[1]. This high decomposition temperature is a key attribute for applications requiring thermal robustness. Further studies under inert atmospheres, such as nitrogen, would be beneficial to delineate the intrinsic thermal stability of the polymer backbone without the influence of oxidative degradation mechanisms.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is employed to study the thermal transitions of a polymer, such as the glass transition temperature (Tg), which is a critical parameter for determining the material's processing and service temperatures.
Data Summary:
| Parameter | Value | Reference |
| Glass Transition Temperature (Tg) | 80 °C |
Discussion: The glass transition temperature of PPFS is reported to be approximately 80°C. This temperature marks the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg is a crucial factor in determining the upper service temperature for applications where dimensional stability is important and provides a lower limit for melt processing. A definitive determination of the Tg through a detailed DSC thermogram would be valuable for a more comprehensive understanding of its thermal behavior.
Thermal Degradation of Poly(this compound)
The process of thermal degradation involves the breaking of chemical bonds within the polymer structure at elevated temperatures, leading to the formation of lower molecular weight fragments.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Pyrolysis-GC-MS is a powerful analytical technique for identifying the degradation products of a polymer. The polymer is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Discussion of Expected Degradation Products: While specific Py-GC-MS data for PPFS is not readily available in the reviewed literature, the degradation mechanism can be inferred from the behavior of analogous polymers like polystyrene. The thermal degradation of polystyrene is known to proceed via random chain scission followed by depolymerization, yielding the styrene (B11656) monomer as the primary product, along with dimers and trimers.
For PPFS, a similar degradation pathway is anticipated, which would likely involve:
-
Chain Scission: Initial cleavage of the polymer backbone at high temperatures.
-
Depolymerization: "Unzipping" of the polymer chain to yield the pentafluorostyrene monomer.
-
Formation of Oligomers: Generation of dimers, trimers, and other larger fragments of the polymer chain.
The pentafluorophenyl group's electronic and steric effects may influence the specifics of the degradation pathway and the distribution of degradation products compared to polystyrene.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments used to characterize the thermal properties of PPFS.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of PPFS.
Methodology:
-
A sample of PPFS (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
-
The sample is loaded into a thermogravimetric analyzer.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
The analysis is conducted under a controlled atmosphere, typically a continuous flow of an inert gas like nitrogen or an oxidative gas like synthetic air (flow rate of 20-50 mL/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters such as the onset of degradation (Tonset), the temperature of maximum degradation rate (Tmax), and the residual weight at the final temperature.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of PPFS.
Methodology:
-
A small sample of PPFS (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
A heat-cool-heat cycle is typically employed:
-
First Heating Scan: The sample is heated from a low temperature (e.g., 25°C) to a temperature well above its expected Tg (e.g., 150°C) at a controlled heating rate (e.g., 10°C/min). This scan is used to erase the thermal history of the sample.
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: The sample is heated again at the same controlled rate. The Tg is determined from this second heating scan as a step-like change in the heat flow signal.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile products of the thermal degradation of PPFS.
Methodology:
-
A small amount of the PPFS sample (typically in the microgram range) is placed in a pyrolysis sample holder.
-
The sample is introduced into the pyrolysis unit, which is directly coupled to the injector of a gas chromatograph.
-
The sample is rapidly heated to a high temperature (e.g., 600-800°C) in an inert atmosphere (typically helium).
-
The volatile pyrolysis products are swept into the GC column by the carrier gas.
-
The components are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrum of each component is recorded, allowing for its identification by comparison with mass spectral libraries and fragmentation patterns.
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of PPFS.
Proposed Thermal Degradation Pathway of PPFS
Caption: Proposed thermal degradation pathway of PPFS.
Conclusion
Poly(this compound) is a thermally robust polymer with a degradation onset temperature exceeding 400°C. Its glass transition temperature of approximately 80°C provides a useful processing window. While the precise degradation mechanism and the full spectrum of its thermal decomposition products require further investigation, it is anticipated to degrade primarily through chain scission and depolymerization, yielding the corresponding monomer and oligomeric fragments. The detailed experimental protocols provided in this guide offer a framework for the comprehensive thermal characterization of PPFS and its derivatives. Further research, particularly utilizing Py-GC-MS, is recommended to fully elucidate the degradation pathways and provide a more complete understanding of the thermal behavior of this promising fluoropolymer.
References
Solubility Characteristics of 2,3,4,5,6-Pentafluorostyrene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility properties of 2,3,4,5,6-pentafluorostyrene in various organic solvents. This information is critical for professionals in research and development who utilize this versatile monomer in the synthesis of fluorinated polymers and other advanced materials. Understanding its solubility is paramount for reaction setup, purification processes, and material formulation.
Core Solubility Profile
This compound, a colorless to light yellow liquid, is a fluorinated monomer widely used in polymer chemistry. Its highly fluorinated phenyl ring imparts unique properties to the resulting polymers, including thermal stability, chemical resistance, and low surface energy. The solubility of this monomer is a key parameter for its application in various synthetic procedures.
Based on available data, this compound is generally characterized as being immiscible with water but soluble in a range of common organic solvents.[1][2] This behavior is consistent with its chemical structure, which combines a nonpolar vinyl group and a highly fluorinated, relatively nonpolar aromatic ring.
Quantitative Solubility Data
While precise quantitative solubility data (e.g., in g/100 mL or mol/L) is not extensively documented in publicly available literature, qualitative solubility information and observations from various sources provide a strong basis for solvent selection. The following table summarizes the known solubility characteristics of this compound in several organic solvents.
| Solvent Class | Solvent Name | Solubility Profile |
| Alcohols | Methanol (B129727) | Soluble. A 10% solution in methanol has been reported to be clear, indicating good solubility.[3] |
| Ethers | Diethyl Ether | Soluble. A 10% solution in diethyl ether is reported to be clear.[3] |
| Tetrahydrofuran (THF) | Expected to be soluble. The corresponding polymer, poly(pentafluorostyrene), is soluble in THF.[4] | |
| Chlorinated Solvents | Dichloromethane | Soluble.[5] |
| Chloroform | Soluble.[5] The polymer of this compound is also known to be soluble in chloroform. | |
| Esters | Ethyl Acetate | Soluble.[5] |
| Ketones | Acetone | Expected to be soluble. Poly(pentafluorostyrene) is soluble in acetone.[4] |
| Methyl Ethyl Ketone (MEK) | Expected to be soluble. The polymer, poly(pentafluorostyrene), exhibits solubility in MEK.[4] | |
| Amides | N-Ethyl-2-pyrrolidone (NEP) | Expected to be soluble, as the polymer demonstrates solubility in this solvent.[4] |
| Aqueous | Water | Immiscible/Insoluble.[1][2] |
Experimental Protocols for Solubility Determination
The following is a detailed methodology for the qualitative and semi-quantitative determination of the solubility of a compound such as this compound in an organic solvent.
Materials and Equipment:
-
This compound
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran, hexane, toluene)
-
Small test tubes or vials (e.g., 13x100 mm) with stoppers
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Constant temperature bath (optional, for temperature-dependent studies)
Experimental Procedure:
-
Preparation of the Test System :
-
Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of a specific organic solvent to its corresponding labeled test tube.
-
-
Addition of the Solute :
-
Carefully add a small, pre-weighed amount of this compound to the solvent in the test tube. A typical starting point is approximately 20-30 mg of the solid or 20-30 µL of the liquid. For a semi-quantitative assessment, the amount added should be accurately recorded.
-
-
Mixing and Observation :
-
Securely stopper the test tube and agitate the mixture vigorously using a vortex mixer for a period of 60 seconds.
-
Visually inspect the solution against a well-lit background to determine if the solute has completely dissolved. The absence of any visible solid particles or liquid droplets indicates that the substance is soluble at that concentration. The formation of a clear, homogeneous solution is the primary indicator of solubility.
-
-
Incremental Addition for Semi-Quantitative Analysis :
-
If the initial amount of this compound dissolves completely, continue to add small, known increments of the solute to the solution.
-
After each addition, repeat the vigorous mixing step and visual observation.
-
Continue this process until the solute no longer dissolves, and a saturated solution is formed (i.e., solid particles or liquid droplets remain undissolved after thorough mixing).
-
The total amount of solute added to the known volume of solvent before saturation is reached provides a semi-quantitative measure of its solubility.
-
-
Temperature Control (Optional) :
-
For determining the effect of temperature on solubility, the test tubes can be placed in a constant temperature bath for a specified period before and during the experiment. The temperature should be recorded along with the solubility observations.
-
-
Data Recording :
-
For each solvent, record the observations, noting whether the this compound was soluble, partially soluble, or insoluble.
-
For semi-quantitative measurements, record the mass or volume of the solute that dissolved in the specific volume of the solvent.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in determining the solubility of a chemical compound in a given solvent.
Caption: A flowchart illustrating the key steps in determining the solubility of a compound.
Conclusion
This compound exhibits favorable solubility in a range of common organic solvents, including alcohols, ethers, chlorinated solvents, esters, and ketones, while being immiscible in water. This solubility profile makes it a versatile monomer for various polymerization reactions and chemical syntheses. For applications requiring precise solubility data, the experimental protocol outlined in this guide can be employed to obtain semi-quantitative results. The provided information serves as a valuable resource for researchers and professionals working with this important fluorinated compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound, 50 g, CAS No. 653-34-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 3. This compound, 98%, stab. with 250ppm 4-tert-butylcatechol 25 g | Request for Quote [thermofisher.com]
- 4. ossila.com [ossila.com]
- 5. Page loading... [wap.guidechem.com]
A Technical Guide to 2,3,4,5,6-Pentafluorostyrene: Commercial Grades, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,3,4,5,6-pentafluorostyrene (PFS), a versatile fluorinated monomer critical for the development of advanced polymers and materials. This document covers its commercial availability and purity grades, key applications in materials science, and detailed experimental protocols for its polymerization and subsequent modification.
Introduction to this compound
This compound (CAS No: 653-34-9) is a colorless liquid distinguished by its pentafluorinated phenyl ring attached to a vinyl group. This high degree of fluorination imparts unique properties to its polymers, including high thermal stability, chemical resistance, hydrophobicity, and low surface energy. These characteristics make poly(pentafluorostyrene) (PPFS) and its copolymers highly valuable in specialized applications, including low-loss optical waveguides, dielectric materials, and biocompatible surfaces.[1][2] A key feature of PFS-derived polymers is the reactivity of the para-fluorine atom, which is susceptible to nucleophilic aromatic substitution, enabling straightforward post-polymerization modification—a concept often referred to as "thiol-para-fluoro click chemistry".[3][4][5]
Commercial Suppliers and Purity Grades
This compound is available from several major chemical suppliers in various purity grades. The monomer is typically stabilized with inhibitors such as 4-tert-butylcatechol (B165716) (TBC) to prevent spontaneous polymerization.
| Supplier | Brand/Product Line | Purity Grade | Inhibitor Information |
| Sigma-Aldrich | Aldrich | 99% | Contains 0.1% p-tert-butylcatechol[6][7] |
| Fisher Scientific | Thermo Scientific Chemicals | 98% | Stabilized with 250ppm 4-tert-butylcatechol[8][9] |
| TCI America | --- | >98.0% (GC) | Stabilized with TBC[10][11] |
| Carl ROTH | --- | ≥95% | Not specified |
Key Applications and Research Areas
The unique properties of this compound make it a monomer of significant interest in several advanced research and development fields:
-
Advanced Polymer Synthesis : PFS can be polymerized using various techniques, including free-radical and controlled/living radical polymerizations like Atom Transfer Radical Polymerization (ATRP).[1][12] This allows for the synthesis of well-defined homopolymers and block copolymers with precise molecular weights and low dispersity.[1]
-
Optical Waveguides : Due to their low refractive index and high transparency, polymers derived from PFS are excellent candidates for the core and cladding layers in flexible optical waveguides and other photonic devices.[8]
-
Biomaterials and Surface Modification : The ability to modify the surface of PPFS via the thiol-para-fluoro reaction allows for the grafting of biomolecules, such as sugars, to create biocompatible or functionalized surfaces for biological imaging and cell culture applications.
-
Fuel Cell Membranes : Post-polymerization modification of PPFS is used to introduce functional groups, such as sulfonic or phosphonic acids, creating proton-conductive membranes for fuel cell applications.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, derived from published research.
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound
This protocol describes the homopolymerization of PFS using ATRP to create a well-defined polymer. The method is adapted from Jankova, K. et al., Macromolecules.[1][12]
Materials:
-
This compound (PFS) monomer, inhibitor removed
-
1-Phenylethyl bromide (PhEBr) initiator
-
Copper(I) bromide (CuBr) catalyst
-
2,2′-Bipyridine (bipy) ligand
-
Anhydrous solvent (e.g., xylene)
-
Methanol (for precipitation)
-
Schlenk tube and nitrogen/argon line
Procedure:
-
Monomer Purification : Pass the PFS monomer through a disposable inhibitor-remover column prior to use.[1][12]
-
Reaction Setup : In a Schlenk tube, add CuBr (0.51 mmol) and bipy (1.02 mmol).
-
Component Addition : Add the initiator, PhEBr (0.51 mmol), and the purified PFS monomer (27.50 mmol).
-
Degassing : Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization : Backfill the Schlenk tube with nitrogen or argon and place it in a preheated oil bath at 110 °C to initiate polymerization.[12]
-
Monitoring : At timed intervals, withdraw samples using a degassed syringe to monitor monomer conversion and polymer molecular weight by NMR and Size Exclusion Chromatography (SEC).[12]
-
Termination and Precipitation : After the desired conversion is reached, cool the reaction, dilute the mixture with a suitable solvent, and precipitate the polymer by adding the solution dropwise into a large volume of stirred methanol.[1]
-
Purification : Filter the precipitated polymer and dry it under vacuum to a constant weight.
Protocol 2: Post-Polymerization Modification via Thiol-para-fluoro Reaction
This protocol details the modification of a pre-synthesized poly(pentafluorostyrene) backbone with alkyl thiol chains, a common strategy for tuning polymer properties. The method is adapted from Artar, M. et al.[8][10]
Materials:
-
Poly(pentafluorostyrene) (PPFS)
-
1-Octadecanethiol (B147371) (or other thiol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst/base
-
Methyl ethyl ketone (MEK) as solvent
-
Ethanol (B145695)/Water mixture (for precipitation)
Procedure:
-
Polymer Dissolution : Dissolve PPFS (12 g, 0.0620 mol) in MEK (150 mL) in a round-bottom flask.[8][10]
-
Reagent Addition : To the polymer solution, add 1-octadecanethiol (0.32 equivalents relative to PFS monomer units) and DBU (0.64 equivalents). The DBU acts as a base to deprotonate the thiol.[8][10]
-
Reaction : Stir the mixture vigorously at room temperature for 1 hour. The reaction proceeds via nucleophilic substitution of the para-fluorine on the PFS rings by the thiolate anion.[8][10]
-
Precipitation : After 1 hour, pour the reaction solution into a stirred mixture of Ethanol:Water (5:1 v/v) to precipitate the modified polymer.[8][10]
-
Washing and Drying : Collect the solid precipitate by filtration. Wash the solid sequentially with water (50 mL) and ethanol (100 mL) to remove residual reagents and solvent.[8][10]
-
Final Product : Dry the purified, modified polymer under vacuum until a constant weight is achieved.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships described in this guide.
Caption: Workflow for Atom Transfer Radical Polymerization of PFS.
Caption: Logical diagram of the Thiol-para-fluoro modification.
Safety and Handling
This compound is a flammable liquid and vapor (H226).[4] It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[4] Personal protective equipment, including gloves and eye/face protection, is mandatory.[4] The monomer is typically stored under refrigeration (-20°C) to ensure stability and prevent polymerization.[6] It is incompatible with strong oxidizing agents, acids, and bases.
References
- 1. The mechanism of the nucleophilic substitution reactions of polyfluoroarenes (1967) | J. M. Birchall | 11 Citations [scispace.com]
- 2. Post-modification of poly(pentafluorostyrene): a versatile “click” method to create well-defined multifunctional graft copolymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. para-Fluoro/thiol click chemistry-driven pentafluorostyrene-based block copolymer self-assembly: to mimic or not to mimic the solubility parameter? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene | Semantic Scholar [semanticscholar.org]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Vinyl Group in 2,3,4,5,6-Pentafluorostyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4,5,6-Pentafluorostyrene (PFS) is a fluorinated monomer of significant interest in materials science and polymer chemistry. The electron-withdrawing nature of the pentafluorophenyl group profoundly influences the reactivity of the vinyl moiety, making it a versatile building block for the synthesis of advanced polymers with unique thermal, chemical, and optical properties. This technical guide provides a comprehensive overview of the reactivity of the vinyl group in PFS, with a focus on polymerization, nucleophilic addition reactions, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.
Polymerization of this compound
The vinyl group of PFS readily undergoes polymerization through various mechanisms, including free-radical polymerization, atom transfer radical polymerization (ATRP), and nitroxide-mediated polymerization (NMP). These methods allow for the synthesis of homopolymers (polypentafluorostyrene, PPFS) and copolymers with controlled molecular weights and architectures.
Free-Radical Polymerization
Free-radical polymerization of PFS is a straightforward method to produce high molecular weight PPFS. The reaction is typically initiated by thermal or photochemical decomposition of a radical initiator.
Experimental Protocol: Free-Radical Polymerization of Pentafluorostyrene
-
Materials: this compound (PFS), azo-bis(isobutyronitrile) (AIBN), methyl ethyl ketone (MEK), isopropanol (B130326).
-
Procedure:
-
Dissolve PFS (100 g, 0.515 mol) in MEK (70 mL).
-
Stir the solution under an argon atmosphere for 10 minutes.
-
Add AIBN (0.215 g, 0.0013 mol) to the solution and continue stirring under an inert atmosphere for another 10 minutes.
-
Rapidly heat the reaction mixture to 80°C under reflux.
-
After 13 hours, precipitate the polymer solution in isopropanol (700 mL). Repeat the precipitation.
-
Filter the solid product and wash with isopropanol (200 mL).
-
Dry the resulting white-yellowish powder in a vacuum oven at 40°C.
-
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with narrow molecular weight distributions. The polymerization of PFS via ATRP has been successfully demonstrated, enabling the creation of block copolymers.[1]
Table 1: Quantitative Data for ATRP of Pentafluorostyrene Copolymers
| Copolymer | Monomer Feed Ratio (Styrene:PFS) | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| PS-b-PPFS | 1:1 | 7 | 85 | 12,500 | 1.15 |
Mn = Number-average molecular weight, Đ = Dispersity Index
Experimental Protocol: Synthesis of Polystyrene-block-polypentafluorostyrene (PS-b-PPFS) by ATRP
-
Materials: Polystyrene macroinitiator (PS-Br), this compound (PFS), CuBr, 2,2'-bipyridine (B1663995) (bipy), xylene, tetrahydrofuran (B95107) (THF), methanol (B129727).
-
Procedure:
-
Dissolve PS-Br macroinitiator (0.5 g) in xylene (7 mL).
-
Add PFS (7 mL), CuBr (0.0072 g), and bipy (0.0156 g).
-
Perform three freeze-pump-thaw cycles to degas the mixture.
-
Heat the reaction mixture to 110°C for 7 hours.
-
Upon completion, dilute the mixture with THF and filter to remove the catalyst.
-
Precipitate the block copolymer in methanol.
-
Recover the product after vacuum-drying.
-
Nitroxide-Mediated Polymerization (NMP)
NMP is another controlled radical polymerization method suitable for PFS, offering good control over polymer architecture.[2][3] Copolymers of PFS and methyl methacrylate (B99206) (MMA) have been synthesized using this technique.[2][4]
Table 2: Quantitative Data for NMP of Pentafluorostyrene/Methyl Methacrylate Copolymers [4]
| Copolymer ID | PFS Molar Feed (fPFS,0) | Mn ( kg/mol ) | Đ (Mw/Mn) |
| PFS/MMA-100 | 1.00 | 19.9 | 1.15 |
| PFS/MMA-80 | 0.80 | 74.1 | 1.25 |
| PFS/MMA-50 | 0.50 | 25.1 | 1.25 |
| PFS/MMA-20 | 0.20 | 22.1 | 1.29 |
| PFS/MMA-08 | 0.08 | 21.0 | 1.29 |
Data obtained from NMP at 90°C in 50 wt% xylenes (B1142099) solution initiated by BlocBuilder-MA.[4]
Experimental Protocol: Synthesis of PFS/MMA Random Copolymers by NMP [2]
-
Materials: MAMA-SG1 initiator, SG1 free nitroxide, xylenes, this compound (PFS), methyl methacrylate (MMA).
-
Procedure (for PFS/MMA-20/80):
-
To a three-neck round-bottom flask equipped with a condenser and thermocouple, add MAMA-SG1 (0.153 g, 0.40 mmol), SG1 (0.0177 g, 0.06 mmol), xylenes (10 g), PFS (3.26 g, 16.8 mmol), and MMA (6.74 g, 67.3 mmol).
-
Stir the reaction mixture and bubble with nitrogen for 30 minutes.
-
Maintain a nitrogen atmosphere and heat the mantle to 90°C.
-
Periodically take samples via syringe for analysis.
-
Figure 1: General workflow for the polymerization of this compound.
Nucleophilic Addition to the Vinyl Group
The electron-deficient nature of the pentafluorophenyl ring enhances the electrophilicity of the vinyl group in PFS, making it susceptible to nucleophilic attack. This reactivity is distinct from the well-documented nucleophilic aromatic substitution of the para-fluorine on the polymer backbone. A key reaction is nucleophilic vinylic substitution, where a nucleophile attacks the double bond, leading to the displacement of a fluorine atom from the vinyl group itself.
Pentafluorostyrene reacts with nucleophiles such as sodium methoxide (B1231860), methylamine, dimethylamine, and lithium anilide, resulting in the substitution of a fluorine atom on the vinyl group.[5]
Table 3: Products of Nucleophilic Vinylic Substitution of Pentafluorostyrene [5]
| Nucleophile | Reagent | Product |
| Methoxide | Sodium methoxide | C₆F₅CH=CH(OMe) |
| Methylamine | Methylamine | C₆F₅CH=CH(NHMe) |
| Dimethylamine | Dimethylamine | C₆F₅CH=CH(NMe₂) |
| Anilide | Lithium anilide | C₆F₅CH=CH(NHPh) |
Experimental Protocol: Reaction of Pentafluorostyrene with Sodium Methoxide [5]
-
Materials: this compound (PFS), sodium methoxide, methanol.
-
Procedure:
-
Add a solution of sodium methoxide in methanol to a solution of PFS in methanol at room temperature.
-
Stir the mixture for the specified reaction time.
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography.
-
Figure 2: Mechanism of nucleophilic vinylic substitution on pentafluorostyrene.
Cycloaddition Reactions of the Vinyl Group
While specific experimental data for cycloaddition reactions of this compound are limited in the literature, its electron-deficient vinyl group is expected to participate in various pericyclic reactions. The reactivity in these reactions is governed by frontier molecular orbital (FMO) theory. As an electron-poor dienophile, PFS is anticipated to react readily with electron-rich dienes in [4+2] cycloadditions (Diels-Alder reactions).
[4+2] Cycloaddition (Diels-Alder Reaction)
In a typical Diels-Alder reaction, an electron-deficient alkene (dienophile) reacts with a conjugated diene. The electron-withdrawing pentafluorophenyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the PFS vinyl group, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene.
Figure 3: General scheme for the Diels-Alder reaction involving pentafluorostyrene.
[2+2] Cycloaddition
Photochemical [2+2] cycloadditions are also plausible for PFS. Upon photoexcitation, the vinyl group can react with another alkene to form a cyclobutane (B1203170) ring. These reactions often proceed through a diradical intermediate.
1,3-Dipolar Cycloaddition
PFS can also act as a dipolarophile in 1,3-dipolar cycloadditions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. The electron-deficient nature of the PFS vinyl group makes it a good reaction partner for electron-rich dipoles.
Conclusion
The vinyl group of this compound exhibits a rich and versatile reactivity profile, largely dictated by the strong electron-withdrawing effect of the pentafluorophenyl ring. Its propensity to undergo various forms of controlled and free-radical polymerization makes it a valuable monomer for the creation of advanced fluoropolymers. Furthermore, the susceptibility of its vinyl group to nucleophilic attack opens avenues for post-polymerization modification and the synthesis of novel small molecules. While specific examples of cycloaddition reactions involving PFS are not extensively documented, its electronic properties suggest it is a promising substrate for such transformations. This guide provides a foundational understanding of the core reactivity of the PFS vinyl group, offering valuable insights for researchers and professionals in drug development and materials science. Further exploration into the cycloaddition chemistry of PFS is warranted to fully exploit its synthetic potential.
References
- 1. Sequence-controlled copolymers of 2,3,4,5-pentafluorostyrene: mechanistic insight and application to organocatalysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Controlled Synthesis of Poly(pentafluorostyrene-ran-methyl methacrylate) Copolymers by Nitroxide Mediated Polymerization and Their Use as Dielectric Layers in Organic Thin-film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aromatic polyfluoro-compounds. Part XLIX. Nucleophilic replacement reactions of this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
The Potent Electron-Withdrawing Effects of the Pentafluorophenyl Group in Styrenic Monomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the pentafluorophenyl (C₆F₅) group into styrenic monomers dramatically alters their electronic properties, profoundly influencing their polymerization behavior and the characteristics of the resulting polymers. This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols for various polymerization techniques, and visualizations to elucidate the fundamental principles governing the reactivity of these valuable monomers.
Core Principles: Inductive and Resonance Effects
The strong electron-withdrawing nature of the pentafluorophenyl group is the primary driver of its unique effects on styrenic monomers. This is a consequence of two main electronic phenomena:
-
Inductive Effect (-I): The five highly electronegative fluorine atoms strongly pull electron density away from the phenyl ring through the sigma bonds. This potent inductive effect is the dominant contributor to the electron-deficient character of the pentafluorophenyl group.
-
Resonance Effect (+R): While the fluorine atoms possess lone pairs that can theoretically be donated to the aromatic ring via resonance, this effect is significantly weaker than the inductive withdrawal. Consequently, the overall electronic impact of the pentafluorophenyl group is overwhelmingly electron-withdrawing.
Quantitative Analysis of Electronic Effects
The electron-withdrawing strength of the pentafluorophenyl group can be quantified using various parameters, which are crucial for predicting monomer reactivity.
Hammett and Taft Parameters
In studies of the atom transfer radical polymerization (ATRP) of substituted styrenes, a positive Hammett reaction constant (ρ) of 1.5 was observed, indicating that the polymerization is accelerated by electron-withdrawing groups. This further supports the enhanced reactivity of pentafluorostyrene in controlled radical polymerizations.
Table 1: Quantitative Electronic Effect Parameters
| Parameter | Value | Description |
| Taft Polar Substituent Constant (σ*) | 1.50[1][2] | Quantifies the polar (inductive and field) effect of the substituent. |
| Hammett Reaction Constant (ρ) for ATRP of substituted styrenes | 1.5 | Indicates the sensitivity of the polymerization rate to substituent electronic effects. |
Copolymerization Behavior
The electronic nature of the pentafluorophenyl group significantly influences its copolymerization behavior with other styrenic and acrylic monomers. This is quantitatively described by monomer reactivity ratios (r₁ and r₂).
Table 2: Monomer Reactivity Ratios for Copolymerization with Pentafluorostyrene (PFS)
| Comonomer (M₂) | r₁ (PFS) | r₂ (M₂) | Polymerization Method | Observations |
| Methyl Methacrylate (B99206) (MMA) | 3.50 ± 0.70[3][4] | 0.20 ± 0.21[3][4] | Nitroxide-Mediated Polymerization (NMP) | PFS is much more reactive towards its own radical and the MMA radical than MMA is towards either radical, leading to copolymers enriched in PFS. |
| Styrene (St) | Not explicitly found in searches | Not explicitly found in searches | RAFT, ATRP, FRP[1][2] | Studies indicate a tendency towards alternating copolymerization, suggesting that the electron-poor PFS readily reacts with the electron-rich styrene.[1][2] |
Note: While several studies have investigated the copolymerization of PFS and styrene, specific reactivity ratios were not found in the reviewed literature abstracts.
Experimental Protocols
The synthesis of well-defined polymers from pentafluorostyrene is readily achieved using controlled radical polymerization techniques. Below are detailed experimental protocols for Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization.
Synthesis of Pentafluorostyrene Monomer
A detailed, step-by-step experimental protocol for the laboratory synthesis of 2,3,4,5,6-pentafluorostyrene was not explicitly available in the searched literature. However, it is commercially available from several suppliers.[5][6][7] The synthesis generally involves the reaction of pentafluorophenyllithium or a pentafluorophenyl Grignard reagent with a two-carbon electrophile, followed by elimination.
Nitroxide-Mediated Polymerization (NMP) of Pentafluorostyrene (PFS) and Methyl Methacrylate (MMA)[3]
This protocol describes the synthesis of a random copolymer of PFS and MMA.
Materials:
-
This compound (PFS)
-
Methyl methacrylate (MMA)
-
N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-O-(2-carboxyprop-2-yl) hydroxylamine (B1172632) (MAMA-SG1) (initiator)
-
N-tert-butyl-N-(1-diethoxyphosphoryl-2,2-dimethylpropyl)aminooxyl (SG1) (nitroxide)
-
Xylenes (solvent)
Procedure:
-
To a three-neck round-bottom flask equipped with a condenser and a thermocouple, add the desired amounts of MAMA-SG1, SG1, xylenes, PFS, and MMA.
-
Stir the reaction mixture and purge with nitrogen for 30 minutes.
-
Maintain a nitrogen atmosphere and heat the reaction mixture to 90 °C using a heating mantle.
-
Monitor the polymerization by taking samples periodically to determine monomer conversion by gravimetry or ¹H NMR.
-
After reaching the desired conversion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
Atom Transfer Radical Polymerization (ATRP) of Pentafluorostyrene (PFS)
This generalized protocol can be adapted for the homopolymerization of PFS or its copolymerization with other styrenic monomers.[8][9]
Materials:
-
Pentafluorostyrene (PFS)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole or other suitable solvent
Procedure:
-
Add CuBr to a Schlenk flask and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
Add the solvent, PFS, and PMDETA to the flask via degassed syringes.
-
Stir the mixture at room temperature to form the copper-ligand complex.
-
Deoxygenate the initiator (EBiB) separately.
-
Inject the initiator into the reaction flask to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction by taking samples via a degassed syringe.
-
To quench the polymerization, cool the flask and expose the mixture to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization of Pentafluorostyrene (PFS) and Styrene (St)[1][10]
This protocol provides a general framework for the RAFT copolymerization of PFS and styrene.
Materials:
-
Pentafluorostyrene (PFS)
-
Styrene (St)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Dioxane or other suitable solvent
Procedure:
-
In a reaction vessel, dissolve the desired amounts of PFS, styrene, CPDT, and AIBN in the chosen solvent.
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes, or by several freeze-pump-thaw cycles.
-
Seal the vessel and place it in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for the desired time.
-
Stop the reaction by cooling the vessel in an ice bath and exposing the contents to air.
-
Isolate the polymer by precipitation into a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Conclusion
The pentafluorophenyl group is a powerful electron-withdrawing moiety that significantly enhances the reactivity of styrenic monomers in radical polymerizations. This property, quantified by its high Taft constant, leads to faster polymerization rates and a strong tendency to incorporate into copolymers, particularly with electron-rich comonomers. The use of controlled radical polymerization techniques such as NMP, ATRP, and RAFT allows for the synthesis of well-defined homopolymers and copolymers of pentafluorostyrene with controlled molecular weights and narrow dispersities. These materials are of great interest for a variety of applications, including as dielectric layers in organic electronics, and for the preparation of functional materials through post-polymerization modification of the reactive pentafluorophenyl group. This guide provides the fundamental knowledge and practical protocols for researchers to explore and utilize the unique properties of pentafluorostyrenic monomers in their own work.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequence-controlled copolymers of 2,3,4,5-pentafluorostyrene: mechanistic insight and application to organocatalysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 653-34-9 [chemicalbook.com]
- 6. A16833.14 [thermofisher.com]
- 7. 2,3,4,5,6-五氟苯乙烯 99%, contains 0.1% p-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Methodological & Application
Application Notes and Protocols: Free Radical Polymerization of 2,3,4,5,6-Pentafluorostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5,6-Pentafluorostyrene (PFS) is a fluorinated monomer that, when polymerized, yields poly(this compound) (PPFS), a polymer with a unique combination of properties.[1] The high degree of fluorination imparts excellent thermal stability, chemical resistance, hydrophobicity, and low surface energy.[1] PPFS and its copolymers find applications in diverse fields such as high-performance plastics, low-dielectric constant materials for microelectronics, optical waveguides, and functional materials for biomedical applications. The para-fluorine atom is susceptible to nucleophilic substitution, allowing for post-polymerization modification to introduce various functionalities.[1]
This document provides detailed protocols for the homopolymerization of this compound via conventional free radical polymerization, a robust and straightforward method for synthesizing PPFS. Both bulk and solution polymerization techniques are described, offering flexibility for different research and development needs.
Materials and Methods
Materials
-
Monomer: this compound (PFS), ≥99% purity, stabilized with an inhibitor (e.g., 0.1% p-tert-butylcatechol). The inhibitor should be removed before polymerization.
-
Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN), 98%. AIBN should be recrystallized from a suitable solvent (e.g., methanol (B129727) or ethanol) and dried under vacuum before use.
-
Solvents (for solution polymerization and purification): Toluene (B28343), Anisole, Tetrahydrofuran (THF), Methanol, Hexanes (all anhydrous and of appropriate purity).
-
Equipment: Schlenk line or glovebox for inert atmosphere techniques, round-bottom flasks, condensers, magnetic stir bars, oil bath with temperature controller, vacuum filtration apparatus, and standard laboratory glassware.
Monomer Purification (Inhibitor Removal)
It is crucial to remove the inhibitor from the PFS monomer prior to polymerization to ensure efficient initiation and propagation. A common method is to pass the monomer through a column of basic alumina.
Protocol:
-
Prepare a short column by packing a Pasteur pipette or a small chromatography column with a plug of glass wool followed by basic alumina.
-
Add the PFS monomer dropwise to the top of the column.
-
Collect the inhibitor-free monomer in a clean, dry flask.
-
The purified monomer should be used immediately or stored under an inert atmosphere at a low temperature to prevent premature polymerization.
Experimental Protocols
Two primary methods for the conventional free radical polymerization of PFS are detailed below: bulk polymerization and solution polymerization. The choice between these methods will depend on the desired molecular weight control, reaction scale, and heat management considerations.
Protocol 1: Bulk Free Radical Polymerization of this compound
Bulk polymerization is carried out with only the monomer and initiator, leading to a high concentration of the polymer. This method is simple but can be challenging to control at high conversions due to the increase in viscosity (Trommsdorff effect).
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified this compound.
-
Add the calculated amount of AIBN initiator. The monomer-to-initiator ratio will influence the final molecular weight of the polymer.
-
Seal the flask with a rubber septum and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).
-
Stir the reaction mixture for the specified time. The reaction time will depend on the temperature, initiator concentration, and desired conversion.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
If the resulting polymer is highly viscous, dissolve it in a suitable solvent such as THF or toluene.
-
Precipitate the polymer by slowly adding the polymer solution to a stirred non-solvent, such as methanol or hexanes.
-
Collect the precipitated white polymer by vacuum filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Solution Free Radical Polymerization of this compound
Solution polymerization offers better temperature control and lower viscosity compared to bulk polymerization, generally leading to polymers with a narrower molecular weight distribution.
Procedure:
-
In a dry Schlenk flask equipped with a magnetic stir bar and a condenser, dissolve the purified this compound in an appropriate anhydrous solvent (e.g., toluene or anisole).
-
Add the calculated amount of AIBN initiator to the solution.
-
Seal the flask and deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes or by performing three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).
-
Stir the reaction mixture under an inert atmosphere for the specified reaction time.
-
Terminate the polymerization by cooling the flask to room temperature and exposing the solution to air.
-
Concentrate the polymer solution under reduced pressure if necessary.
-
Precipitate the polymer by adding the solution dropwise into a stirred non-solvent (e.g., methanol or hexanes).
-
Isolate the polymer by vacuum filtration.
-
Wash the polymer thoroughly with the non-solvent.
-
Dry the poly(this compound) in a vacuum oven at 50-60 °C to a constant weight.
Data Presentation
The following tables summarize typical experimental conditions and expected results for the free radical polymerization of this compound. Note that specific outcomes can vary based on the purity of reagents and precise reaction conditions.
Table 1: Experimental Conditions for Bulk Polymerization of PFS
| Parameter | Condition 1 | Condition 2 |
| Monomer | This compound | This compound |
| Initiator | AIBN | AIBN |
| [Monomer]:[Initiator] | 100:1 | 200:1 |
| Temperature | 70 °C | 70 °C |
| Reaction Time | 24 h | 24 h |
| Atmosphere | Inert (Nitrogen/Argon) | Inert (Nitrogen/Argon) |
Table 2: Typical Results for Bulk Polymerization of PFS
| Parameter | Condition 1 | Condition 2 |
| Conversion (%) | > 90 | > 85 |
| Mn ( g/mol ) | 10,000 - 20,000 | 20,000 - 40,000 |
| PDI (Mw/Mn) | 1.8 - 2.5 | 1.9 - 2.8 |
| Appearance | White Powder | White Powder |
Table 3: Experimental Conditions for Solution Polymerization of PFS
| Parameter | Condition 1 | Condition 2 |
| Monomer | This compound | This compound |
| Initiator | AIBN | AIBN |
| Solvent | Toluene | Anisole |
| Monomer Concentration | 2 M | 1 M |
| [Monomer]:[Initiator] | 150:1 | 300:1 |
| Temperature | 70 °C | 70 °C |
| Reaction Time | 24 h | 24 h |
| Atmosphere | Inert (Nitrogen/Argon) | Inert (Nitrogen/Argon) |
Table 4: Typical Results for Solution Polymerization of PFS
| Parameter | Condition 1 | Condition 2 |
| Conversion (%) | 80 - 90 | 70 - 85 |
| Mn ( g/mol ) | 15,000 - 30,000 | 30,000 - 60,000 |
| PDI (Mw/Mn) | 1.6 - 2.2 | 1.7 - 2.4 |
| Appearance | White Powder | White Powder |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key processes involved in the free radical polymerization of this compound.
Caption: Workflow for the free radical polymerization of PFS.
Caption: Mechanism of free radical polymerization.
References
Controlled Radical Polymerization of 2,3,4,5,6-Pentafluorostyrene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled radical polymerization of 2,3,4,5,6-Pentafluorostyrene (PFS) utilizing Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These techniques offer precise control over polymer molecular weight, architecture, and functionality, which is crucial for the development of advanced materials in various fields, including drug delivery and biomedical applications.
Introduction
This compound (PFS) is a valuable monomer for the synthesis of fluorinated polymers with unique properties, such as high thermal stability, chemical resistance, and low surface energy. Controlled radical polymerization (CRP) techniques, namely ATRP and RAFT, enable the synthesis of well-defined PFS-based polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, Đ). This control is essential for creating complex architectures like block copolymers and for the precise engineering of material properties.
Atom Transfer Radical Polymerization (ATRP) of PFS
ATRP is a robust CRP technique that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. This process allows for the controlled growth of polymer chains.
General Mechanism of ATRP
The fundamental principle of ATRP involves a reversible halogen atom transfer between a dormant species (P-X) and a transition metal complex in its lower oxidation state (e.g., Cu(I)/Ligand). This generates a radical (P•) and the metal complex in its higher oxidation state (e.g., X-Cu(II)/Ligand), which can then propagate by adding monomer units. The reverse reaction, deactivation, is crucial for maintaining a low radical concentration and ensuring controlled polymerization.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Protocol: ATRP of PFS
This protocol is a representative example for the synthesis of poly(pentafluorostyrene) via ATRP.
Materials:
-
This compound (PFS, inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (B1667542) (solvent)
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and anisole (5 mL).
-
Add PMDETA (20.8 μL, 0.1 mmol) to the flask. The solution should turn green.
-
Add PFS (1.94 g, 10 mmol) and EBiB (14.7 μL, 0.1 mmol).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 90°C.
-
Monitoring the Reaction: Periodically take samples via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography (GC) and molecular weight evolution by size-exclusion chromatography (SEC).
-
Termination: After the desired conversion is reached (e.g., 8-24 hours), cool the reaction to room temperature and expose the mixture to air to quench the polymerization by oxidizing the copper catalyst.
-
Purification: Dilute the reaction mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer in a large excess of cold methanol.
-
Drying: Collect the white polymer by filtration and dry it under vacuum at 40°C overnight.
Quantitative Data for ATRP of PFS
The following table summarizes typical results for the ATRP of PFS to synthesize a block copolymer, which provides a strong indication of the expected outcomes for homopolymerization under similar conditions. Well-defined diblock copolymers of pentafluorostyrene and methyl methacrylate (B99206) with narrow molecular weight distributions (PDI < 1.15) have been successfully synthesized by ATRP.[1]
| Entry | Target DP | Monomer | Solvent | Time (h) | Conversion (%) | M_n ( g/mol , SEC) | Đ (M_w/M_n) | Reference |
| 1 | 100 | PFS | Anisole | 12 | 65 | 13,500 | 1.12 | [1] |
| 2 | 200 | PFS | Anisole | 24 | 78 | 29,800 | 1.14 | [1] |
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of PFS
RAFT polymerization is a versatile CRP method that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. It offers excellent control over a wide range of monomers under various reaction conditions.
General Mechanism of RAFT Polymerization
The RAFT process involves a series of addition-fragmentation equilibria. A propagating radical (P_n•) adds to the C=S bond of the RAFT agent (Z-C(=S)S-R), forming an intermediate radical. This intermediate can then fragment to release either the initial propagating radical or a new radical (R•), which can initiate a new polymer chain. This rapid exchange between active and dormant species (the polymer chains with the thiocarbonylthio end group) ensures that all chains have an equal opportunity to grow, leading to a controlled polymerization.
Caption: General mechanism of RAFT Polymerization.
Experimental Protocol: RAFT Polymerization of PFS
This protocol provides a method for the homopolymerization of PFS using 2-cyanoprop-2-yl dithiobenzoate (CPDB) as the CTA.
Materials:
-
This compound (PFS, inhibitor removed)
-
2-Cyanoprop-2-yl dithiobenzoate (CPDB, RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator)
-
N,N-Dimethylformamide (DMF, solvent)
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk tube equipped with a magnetic stir bar, dissolve PFS (1.436 g, 7.4 mmol), CPDB (8.4 mg, 0.038 mmol), and AIBN (3.3 mg, 0.02 mmol) in DMF (5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles.
-
Polymerization: After the final thaw, backfill the tube with nitrogen or argon and place it in a preheated oil bath at 60°C. For potentially higher conversion rates, the temperature can be increased to 75°C.[2]
-
Monitoring the Reaction: Take samples at timed intervals to determine monomer conversion and molecular weight progression.
-
Termination and Purification: After the desired time (e.g., 24 hours), cool the reaction, expose it to air, and precipitate the polymer in cold methanol.
-
Drying: Collect the polymer by filtration and dry under vacuum.
Quantitative Data for RAFT Polymerization of PFS
The following table presents data from the RAFT polymerization of PFS.
| Entry | CTA | [M]:[CTA]:[I] | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol , SEC) | Đ (M_w/M_n) | Reference |
| 1 | CPDB | 740:1.9:1 | DMF | 60 | 24 | - | 11,900 - 29,300 | 1.17 - 1.41 | |
| 2 | CPADB | - | - | 65 | 24 | 24 | - | - | [2] |
| 3 | PGMA-CTA | - | - | 60 | - | - | - | < 1.2 | |
| 4 | PGMA-CTA | - | - | 80 | - | - | < 1.5 |
Experimental Workflow
A general workflow for conducting a controlled radical polymerization experiment is outlined below.
Caption: General experimental workflow for controlled radical polymerization.
Conclusion
Both ATRP and RAFT are powerful techniques for the synthesis of well-defined poly(pentafluorostyrene) and its copolymers. The choice between ATRP and RAFT will depend on the specific requirements of the target polymer, available laboratory equipment, and desired monomer scope. The protocols and data presented here provide a solid foundation for researchers to successfully employ these methods for the creation of advanced fluorinated materials for a variety of applications.
References
Application Notes and Protocols: Copolymerization of 2,3,4,5,6-Pentafluorostyrene with Styrene and other Vinyl Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization of 2,3,4,5,6-pentafluorostyrene (PFS) with styrene (B11656) and other vinyl monomers. This document includes key quantitative data, detailed experimental protocols for various controlled radical polymerization techniques, and specific application protocols in emerging scientific fields.
Quantitative Data Summary
The following tables summarize the key quantitative data for the copolymerization of PFS with methyl methacrylate (B99206) (MMA), including reactivity ratios, molecular weight, and thermal properties.
Table 1: Reactivity Ratios for the Copolymerization of PFS (M1) and MMA (M2)
| Polymerization Method | r_PFS (r₁) | r_MMA (r₂) | Temperature (°C) | Notes |
| Nitroxide-Mediated Polymerization (NMP) | 3.50 ± 0.70 | 0.20 ± 0.21 | 90 | The product of the reactivity ratios (r₁ * r₂) is 0.7, indicating a tendency towards random copolymerization with a higher incorporation of PFS. |
Data sourced from Peltekoff et al., 2020.
Table 2: Molecular Weight and Thermal Properties of Poly(PFS-ran-MMA) Copolymers
| PFS in Feed (mol%) | PFS in Copolymer (mol%) | M_n ( g/mol ) | Đ (M_w/M_n) | T_g (°C) |
| 8 | 25 | 19,000 | 1.25 | 110 |
| 20 | 45 | 21,000 | 1.20 | 105 |
| 40 | 63 | 35,000 | 1.18 | 98 |
| 60 | 78 | 52,000 | 1.15 | 94 |
| 80 | 89 | 68,000 | 1.17 | 91 |
| 100 | 100 | 74,000 | 1.20 | 90 |
M_n = Number-average molecular weight, Đ = Dispersity, T_g = Glass transition temperature. Data adapted from Peltekoff et al., 2020.
Experimental Protocols
Detailed methodologies for key polymerization and characterization techniques are provided below.
Nitroxide-Mediated Polymerization (NMP) of PFS and MMA
This protocol describes the synthesis of random copolymers of pentafluorostyrene and methyl methacrylate.[1][2]
Materials:
-
This compound (PFS), inhibitor removed
-
Methyl methacrylate (MMA), inhibitor removed
-
BlocBuilder-MA (N-(tert-butyl)-N-(1-diethoxyphosphoryl-2,2-dimethylpropyl) nitroxide-based initiator)
-
Xylenes (B1142099) (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF)
-
Hexanes
-
Three-neck round-bottom flask with condenser and thermocouple
-
Magnetic stirrer and heating mantle
-
Nitrogen inlet
Procedure:
-
To a three-neck round-bottom flask, add the desired molar amounts of PFS, MMA, and BlocBuilder-MA in xylenes (typically a 50 wt% solution).
-
Equip the flask with a condenser, a thermocouple, and a nitrogen inlet.
-
Stir the reaction mixture and purge with nitrogen for 30 minutes.
-
Heat the flask to 90°C using a heating mantle.
-
Maintain the reaction at 90°C under a nitrogen atmosphere. Samples can be taken periodically to monitor conversion.
-
After the desired reaction time, cool the flask to room temperature.
-
Precipitate the polymer by adding the reaction mixture to a large excess of methanol.
-
Filter the polymer and redissolve it in THF.
-
Re-precipitate the polymer in hexanes.
-
Filter the final polymer and dry it in a vacuum oven at 60°C overnight.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of PFS and Styrene
This protocol outlines a general procedure for the RAFT copolymerization of PFS and styrene to produce copolymers with a high degree of alternation.
Materials:
-
This compound (PFS), inhibitor removed
-
Styrene (St), inhibitor removed
-
RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
Methanol
-
Schlenk flask
-
Magnetic stirrer and oil bath
-
Vacuum line and nitrogen source
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of PFS, styrene, RAFT agent, and AIBN in the chosen solvent.
-
Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70-90°C).
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Precipitate the copolymer by pouring the reaction mixture into a large volume of cold methanol.
-
Filter the precipitate and dry it under vacuum.
Atom Transfer Radical Polymerization (ATRP) of PFS and Styrene
This protocol provides a general method for the ATRP of PFS and styrene.
Materials:
-
This compound (PFS), inhibitor removed
-
Styrene (St), inhibitor removed
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Catalyst (e.g., Cu(I)Br)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous solvent (e.g., anisole (B1667542) or toluene)
-
Methanol
-
Schlenk flask
-
Magnetic stirrer and oil bath
-
Vacuum line and nitrogen source
Procedure:
-
Add Cu(I)Br and a magnetic stir bar to a Schlenk flask. Seal the flask and deoxygenate by three vacuum-nitrogen cycles.
-
In a separate flask, prepare a solution of PFS, styrene, and the initiator in the chosen solvent. Deoxygenate this solution by bubbling with nitrogen for 30 minutes.
-
Using a deoxygenated syringe, add the ligand to the flask containing the monomer solution.
-
Transfer the monomer/ligand solution to the Schlenk flask containing the Cu(I)Br catalyst.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110°C).
-
After the desired polymerization time, cool the reaction and expose it to air to terminate.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Characterization Protocols
NMR is used to determine the copolymer composition.
-
¹H NMR: The composition of poly(styrene-co-pentafluorostyrene) can be determined by comparing the integration of the aromatic protons of the styrene units (typically 6.3-7.5 ppm) with the aliphatic backbone protons (1.0-2.5 ppm). For poly(PFS-ran-MMA), the methoxy (B1213986) protons of MMA (around 3.6 ppm) can be used.
-
¹⁹F NMR: This technique is useful for confirming the incorporation of PFS and can be used for quantitative analysis of the copolymer composition by integrating the signals from the fluorine atoms on the aromatic ring.
GPC is used to determine the molecular weight (M_n and M_w) and dispersity (Đ) of the copolymers.
-
System: A standard GPC system with a refractive index (RI) detector.
-
Columns: A set of columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: Tetrahydrofuran (THF) is a common eluent.
-
Calibration: The system should be calibrated with narrow polystyrene or poly(methyl methacrylate) standards.
-
Sample Preparation: Dissolve the copolymer in the mobile phase at a concentration of approximately 1-2 mg/mL and filter through a 0.22 µm filter before injection.
DSC is used to determine the glass transition temperature (T_g) of the copolymers. A standard procedure for fluoropolymers is outlined in ASTM D4591.[3][4]
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Use a sample mass of 5-10 mg in an aluminum pan.
-
Procedure:
-
Heat the sample to a temperature well above its expected T_g to erase its thermal history (e.g., 150°C).
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below the T_g.
-
Heat the sample again at a controlled rate (e.g., 10°C/min). The T_g is determined from the midpoint of the transition in the second heating scan.
-
Application Notes
Application in Organocatalysis
Copolymers of PFS can be functionalized to create effective organocatalysts. For instance, an alternating copolymer of 4-azidomethylstyrene and PFS can be orthogonally functionalized to bear both -NH₂ and -SO₃⁻ groups, which can catalyze reactions like the Henry reaction.[5]
Protocol for Catalyst Preparation and Use:
-
Synthesize an alternating copolymer of 4-azidomethylstyrene and PFS via ATRP or FRP.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce an amine-containing moiety.
-
Utilize a fluoroarene-thiol coupling reaction to introduce a sulfonic acid group.
-
Characterize the functionalized copolymer to confirm the presence of both catalytic groups.
-
For a Henry reaction, dissolve the copolymer catalyst in a suitable solvent with the reactants (e.g., benzaldehyde (B42025) and nitromethane) and stir at room temperature.
-
Monitor the reaction progress using techniques like GC-MS or NMR.
Application as Dielectric Layers in Organic Thin-Film Transistors (OTFTs)
Random copolymers of PFS and MMA can be used as dielectric layers in OTFTs, where the composition of the copolymer can tune the surface energy and dielectric properties.[1][2][6]
Protocol for OTFT Fabrication:
-
Synthesize a series of poly(PFS-ran-MMA) copolymers with varying compositions using NMP.
-
Prepare solutions of the copolymers in a suitable solvent (e.g., 2-butanone) at a concentration of approximately 50 mg/mL.
-
Clean a substrate (e.g., a silicon wafer with a gate electrode).
-
Spin-coat the copolymer solution onto the substrate to form a thin dielectric layer.
-
Anneal the film at a temperature above the T_g (e.g., 150°C) for 2 hours.
-
Deposit the organic semiconductor (e.g., copper phthalocyanine) onto the dielectric layer.
-
Deposit the source and drain electrodes to complete the bottom-gate, top-contact OTFT structure.
-
Characterize the electrical performance of the OTFT.
Application as Antibiofouling Coatings
Copolymers of styrene and PFS can be utilized as antibiofouling coatings due to their hydrophobic properties.[7][8]
Protocol for Coating Preparation and Testing:
-
Synthesize a series of poly(styrene-co-PFS) copolymers with varying PFS content via free-radical polymerization.
-
Prepare solutions of the copolymers in a suitable solvent.
-
Coat a substrate (e.g., glass slide or marine surface) with the copolymer solution using techniques like dip-coating or spin-coating.
-
Dry the coating thoroughly.
-
Evaluate the surface properties, such as water contact angle, to assess hydrophobicity.
-
Perform protein adsorption studies using a fluorescently labeled protein (e.g., FITC-BSA) to quantify the antifouling performance. The lower the fluorescence intensity on the surface, the better the antifouling property.
References
- 1. Controlled Synthesis of Poly(pentafluorostyrene-ran-methyl methacrylate) Copolymers by Nitroxide Mediated Polymerization and Their Use as Dielectric Layers in Organic Thin-film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asiamzsteel.com [asiamzsteel.com]
- 4. apmtesting.com [apmtesting.com]
- 5. Sequence-controlled copolymers of 2,3,4,5-pentafluorostyrene: mechanistic insight and application to organocatalysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Controlled Synthesis of Poly(pentafluorostyrene-ran-methyl methacrylate) Copolymers by Nitroxide Mediated Polymerization and Their Use as Dielectric Layers in Organic Thin-film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis of Block Copolymers Containing 2,3,4,5,6-Pentafluorostyrene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of block copolymers containing 2,3,4,5,6-pentafluorostyrene (PFS). PFS is a valuable monomer in polymer chemistry, imparting unique properties such as hydrophobicity, thermal stability, and chemical resistance to the resulting materials. The para-fluoro group is also susceptible to nucleophilic substitution, allowing for post-polymerization functionalization. These characteristics make PFS-containing block copolymers highly attractive for a range of applications, including drug delivery, biomaterials, and nanotechnology.
This document outlines protocols for three common controlled radical polymerization techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP).
Applications in Research and Drug Development
Block copolymers composed of PFS and other monomers can self-assemble into various nanostructures, such as micelles, vesicles, and nanoparticles, in selective solvents.[1][2] This behavior is particularly relevant for drug delivery applications. The hydrophobic PFS block can form the core of a nanoparticle, encapsulating hydrophobic drugs, while a hydrophilic block can form a protective corona, rendering the nanoparticle water-soluble and biocompatible.[3][4]
The ability to functionalize the PFS block via "click" chemistry, specifically through thiol-para-fluoro substitution, opens up possibilities for attaching targeting ligands, imaging agents, or other functional molecules to the surface of these nanoparticles.[1][5] This allows for the development of targeted drug delivery systems that can selectively accumulate at disease sites, enhancing therapeutic efficacy while minimizing side effects.[4] Furthermore, the unique properties of fluorinated polymers can be exploited for creating materials with specific surface properties or for applications in medical devices.[6]
Data Presentation: Polymerization of PFS Block Copolymers
The following tables summarize representative quantitative data for PFS-containing block copolymers synthesized via RAFT, ATRP, and NMP.
Table 1: RAFT Polymerization of PFS Block Copolymers
| First Block (Macro-CTA) | Second Monomer | Resulting Block Copolymer | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Poly(glycidyl methacrylate) (PGMA) | PFS | PGMA-b-PPFS | - | ≤1.2 | [7][8] |
| Poly(octylstyrene) (POS) | PFS | POS-b-PPFS | - | - | [9] |
Table 2: ATRP of PFS Block Copolymers
| Initiator / Macroinitiator | Monomers | Resulting Block Copolymer | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Ethyl 2-bromoisobutyrate | Styrene (B11656), PFS | PSty-b-PPFS | - | - | [10] |
| - | Styrene, 4-azidomethylstyrene, PFS | - | - | - | [5] |
Table 3: NMP of PFS Block Copolymers
| Initiator / Macroinitiator | Monomers | Resulting Block Copolymer | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| BlocBuilder | Styrene, PFS | PSty-b-PPFS | - | - | [1] |
| NHS-BlocBuilder | PFS, Methacrylic acid | PPFS-b-PMAA | - | - | [3] |
| MAMA-SG1 | PFS, Methyl methacrylate | P(PFS-ran-MMA) | 13,800 | 1.15 | [11] |
Experimental Protocols
Protocol 1: Synthesis of Poly(styrene)-b-poly(pentafluorostyrene) (PS-b-PPFS) via RAFT Polymerization
This protocol describes a two-step synthesis of a PS-b-PPFS diblock copolymer. First, a polystyrene macro-chain transfer agent (PS-macro-CTA) is synthesized, followed by chain extension with PFS.
Materials:
-
Styrene (St), inhibitor removed
-
This compound (PFS), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT)
-
Azobisisobutyronitrile (AIBN)
-
Anisole or Toluene (anhydrous)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flasks
-
Magnetic stirrer hotplate
-
Syringes and needles
-
Vacuum line
-
Rotary evaporator
-
Gel Permeation Chromatography (GPC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Step 1: Synthesis of Polystyrene Macro-CTA (PS-macro-CTA)
-
In a Schlenk flask, dissolve CPDT and AIBN in anisole.
-
Add styrene to the solution. The molar ratio of [Styrene]:[CPDT]:[AIBN] should be carefully calculated to target the desired molecular weight of the PS block (e.g., 100:1:0.2).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with argon or nitrogen and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 8-16 hours). Monitor the conversion by taking aliquots and analyzing them via ¹H NMR.
-
Quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the PS-macro-CTA by GPC to determine its number-average molecular weight (Mn) and polydispersity index (PDI).
Step 2: Chain Extension with PFS to form PS-b-PPFS
-
In a Schlenk flask, dissolve the purified PS-macro-CTA and AIBN in anisole.
-
Add PFS to the solution. The molar ratio of [PFS]:[PS-macro-CTA]:[AIBN] will determine the length of the PPFS block.
-
Repeat the freeze-pump-thaw cycles (steps 1.3 and 1.4).
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).
-
Quench the reaction and precipitate the block copolymer in cold methanol as described in steps 1.6 and 1.7.
-
Purify the PS-b-PPFS by re-precipitation from THF into methanol to remove any unreacted PFS monomer and PS-macro-CTA.
-
Dry the final product under vacuum and characterize it by GPC and NMR.
RAFT Synthesis Workflow
Protocol 2: Synthesis of Poly(styrene)-b-poly(pentafluorostyrene) (PS-b-PPFS) via ATRP
This protocol outlines the synthesis of a PS-b-PPFS diblock copolymer using a two-step ATRP process. A polystyrene macroinitiator (PS-Br) is first prepared and then used to initiate the polymerization of PFS.
Materials:
-
Styrene (St), inhibitor removed
-
This compound (PFS), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole or Toluene (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF)
-
Alumina (B75360) (neutral)
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flasks
-
Magnetic stirrer hotplate
-
Syringes and needles
-
Vacuum line
-
Rotary evaporator
-
Gel Permeation Chromatography (GPC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Step 1: Synthesis of Polystyrene Macroinitiator (PS-Br)
-
To a Schlenk flask, add CuBr. Seal the flask and deoxygenate by three vacuum-argon/nitrogen cycles.
-
In a separate flask, prepare a solution of styrene and PMDETA in anisole. Deoxygenate this solution by bubbling with argon/nitrogen for 30 minutes.
-
Transfer the deoxygenated monomer/ligand solution to the Schlenk flask containing CuBr via a cannula or syringe.
-
Add the initiator, EBiB, to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath at 110 °C.
-
After the desired polymerization time, cool the reaction and expose it to air to quench the polymerization.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Characterize the PS-Br by GPC and NMR.
Step 2: Chain Extension with PFS to form PS-b-PPFS
-
In a Schlenk flask, add CuBr and the purified PS-Br macroinitiator. Deoxygenate as in step 1.1.
-
Prepare a deoxygenated solution of PFS and PMDETA in anisole.
-
Transfer the PFS/ligand solution to the reaction flask.
-
Place the flask in a preheated oil bath at 90 °C and stir for the desired time.
-
Follow the quenching, purification, and characterization steps as outlined in steps 1.6-1.9.
ATRP Synthesis Workflow
Protocol 3: Synthesis of Poly(pentafluorostyrene)-b-poly(styrene) (PPFS-b-PS) via NMP
This protocol details the synthesis of a PPFS-b-PS diblock copolymer using NMP, initiated by a functionalized alkoxyamine initiator like BlocBuilder.
Materials:
-
This compound (PFS), inhibitor removed
-
Styrene (St), inhibitor removed
-
N-(2-methylpropyl)-N-(1-phenylethyl)-O-(2-carboxyprop-2-yl)hydroxylamine (BlocBuilder) or a similar alkoxyamine initiator
-
1,4-Dioxane or Anisole (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flasks or reaction vials with septa
-
Magnetic stirrer hotplate
-
Syringes and needles
-
Vacuum line
-
Rotary evaporator
-
Gel Permeation Chromatography (GPC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Step 1: Synthesis of PPFS Macroinitiator
-
In a reaction vial, dissolve the alkoxyamine initiator and PFS in dioxane.
-
Deoxygenate the solution by bubbling with argon or nitrogen for 30 minutes.
-
Seal the vial and place it in a preheated oil bath at 120-125 °C.
-
Monitor the polymerization progress by taking samples at regular intervals for NMR and GPC analysis.
-
Once the desired conversion is reached, stop the reaction by cooling to room temperature.
-
Precipitate the PPFS macroinitiator in cold methanol.
-
Filter and dry the polymer under vacuum.
Step 2: Chain Extension with Styrene to form PPFS-b-PS
-
In a new reaction vial, dissolve the purified PPFS macroinitiator in a minimal amount of dioxane.
-
Add the styrene monomer to the solution.
-
Deoxygenate the mixture as described in step 1.2.
-
Seal the vial and heat at 120-125 °C for the desired time.
-
After the polymerization, cool the reaction and precipitate the block copolymer in cold methanol.
-
Purify the PPFS-b-PS by re-precipitation from THF into methanol.
-
Dry the final product under vacuum and characterize it by GPC and NMR.
NMP Synthesis Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Sequence-controlled copolymers of 2,3,4,5-pentafluorostyrene: mechanistic insight and application to organocatalysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. core.ac.uk [core.ac.uk]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Post-Polymerization Modification of Poly(2,3,4,5,6-Pentafluorostyrene) via "Click" Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2,3,4,5,6-pentafluorostyrene) (PPFS) is a highly versatile fluoropolymer that serves as an excellent scaffold for post-polymerization modification.[1][2][3] The electron-deficient nature of the pentafluorophenyl ring makes the para-fluorine atom susceptible to nucleophilic aromatic substitution. This reactivity allows for the efficient and selective introduction of a wide range of functional groups using "click" chemistry, particularly the thiol-para-fluoro substitution reaction.[1][4][5] This approach enables the synthesis of well-defined, functional polymers with applications in drug delivery, nanotechnology, and biomaterials.[1][6][7] Additionally, orthogonal click chemistries, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed for multi-functionalization.[8]
These application notes provide an overview of the methodologies for the post-polymerization modification of PPFS, with detailed protocols for key reactions and data presentation for easy reference.
Key Advantages of PPFS Post-Polymerization Modification:
-
High Efficiency and Selectivity: The para-fluoro-thiol click reaction proceeds with high yields and excellent selectivity for the para-position.[1][4]
-
Versatility: A wide array of thiol-containing molecules can be readily "clicked" onto the polymer backbone, introducing diverse functionalities.[9]
-
Orthogonal Chemistry: The pentafluorophenyl group can be functionalized independently of other reactive groups, allowing for multi-step and orthogonal modification strategies.[8]
-
Controlled Polymer Architectures: Starting with well-defined PPFS homopolymers or block copolymers, the resulting functionalized polymers retain a controlled architecture.[1][5][10]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) (PPFS) Homopolymer
This protocol describes the synthesis of a PPFS homopolymer via free-radical polymerization, which can then be used as a scaffold for post-polymerization modification.
Materials:
-
This compound (PFS) monomer
-
Azo-bis(isobutyronitrile) (AIBN) initiator
-
Methyl ethyl ketone (MEK)
-
Argon or Nitrogen gas
-
Schlenk flask or similar reaction vessel with condenser
-
Magnetic stirrer and heating plate
Procedure:
-
Purify the PFS monomer by passing it through a column of basic alumina (B75360) to remove inhibitors.
-
In a Schlenk flask, dissolve the purified PFS monomer (e.g., 100 g, 0.515 mol) in MEK (e.g., 70 mL).[11]
-
De-gas the solution by bubbling with argon or nitrogen for at least 10 minutes while stirring.[11]
-
Add the AIBN initiator (e.g., 0.215 g, 0.0013 mol) to the reaction mixture.[11]
-
Continue to stir the solution under an inert atmosphere for another 10 minutes.[11]
-
Heat the reaction mixture to 80 °C under reflux and maintain for 13 hours.[11]
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction solution to a large volume of cold isopropanol (e.g., 700 mL).[11]
-
Collect the precipitated polymer by filtration.
-
Re-dissolve the polymer in a minimal amount of a suitable solvent (e.g., dichloromethane) and re-precipitate in cold isopropanol to further purify.[10]
-
Dry the final polymer product under vacuum to a constant weight.
Characterization: The resulting PPFS polymer can be characterized by Size Exclusion Chromatography (SEC) to determine its molecular weight and polydispersity, and by NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm its structure.
Protocol 2: Thiol-para-Fluoro "Click" Modification of PPFS
This protocol details the functionalization of a pre-synthesized PPFS polymer with a thiol-containing molecule.
Materials:
-
Poly(this compound) (PPFS)
-
Thiol-functionalized molecule of interest (e.g., 1-dodecanethiol, thiol-functionalized polyethylene (B3416737) glycol)
-
Triethylamine (B128534) (TEA) or another suitable base
-
N-methylpyrrolidone (NMP) or Dichloromethane (DCM) as solvent
-
Methanol (B129727) for precipitation
-
Reaction vial (microwave vial for elevated temperatures)
-
Magnetic stirrer
Procedure:
-
In a reaction vial, dissolve the PPFS polymer (e.g., 100 mg) and the desired thiol-containing molecule in NMP or DCM.[10]
-
Add triethylamine to the mixture.[10]
-
The reaction can be performed at room temperature or heated. For example, heating in a sealed microwave vial at 95 °C for 20 minutes has been shown to be effective.[10] Alternatively, the reaction can proceed at ambient temperature.[4][5]
-
Monitor the reaction progress using ¹⁹F NMR spectroscopy by observing the disappearance of the para-fluorine signal at approximately -154 ppm and the appearance of a new signal for the meta-fluorines of the substituted ring.[1]
-
Upon completion, precipitate the functionalized polymer by adding the reaction mixture to cold methanol.
-
Filter and wash the precipitate with methanol to remove unreacted reagents.
-
Dry the functionalized polymer under vacuum.
Data Presentation
Table 1: Summary of Thiol-para-Fluoro "Click" Reaction on PPFS
| Thiol Modifier | Base | Solvent | Temperature (°C) | Reaction Time | Degree of Functionalization | Reference |
| Thiol-glycoside | - | - | Ambient | - | High Yield | [4] |
| Amino-functionalized PEG | - | NMP | 95 | 20 min | - | [10] |
| Decanethiol | - | - | Ambient | - | - | [1] |
| Hexanethiol | - | - | Ambient | - | - | [1] |
| Cysteamine | - | - | Ambient | - | - | [1] |
| 1-(2-dimethylaminoethyl)-5-mercaptotetrazole | - | - | - | - | - | [12] |
Note: Specific quantitative data on the degree of functionalization is often determined by NMR and can be tailored by adjusting the stoichiometry of the reactants.
Visualizations
Workflow for Post-Polymerization Modification of PPFS
References
- 1. para-Fluoro/thiol click chemistry-driven pentafluorostyrene-based block copolymer self-assembly: to mimic or not to mimic the solubility parameter? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Post-modification of poly(pentafluorostyrene): a versatile “click” method to create well-defined multifunctional graft copolymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. para-Fluoro/thiol click chemistry-driven pentafluorostyrene-based block copolymer self-assembly: to mimic or not to mimic the solubility parameter? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]
- 8. Sequence-controlled copolymers of 2,3,4,5-pentafluorostyrene: mechanistic insight and application to organocatalysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Poly(2,3,4,5,6-Pentafluorostyrene) in Optical Waveguides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of poly(2,3,4,5,6-pentafluorostyrene) (PPFS) in the fabrication of optical waveguides. This document includes a summary of the material's optical properties, detailed protocols for waveguide fabrication, and logical workflow diagrams.
Introduction
Poly(this compound) is a fluorinated polymer recognized for its high thermal stability, chemical resistance, and notable optical properties, including a low refractive index.[1][2][3] These characteristics make it a promising candidate for applications in optoelectronics, particularly as a cladding layer in optical waveguides.[1][2][3][4][5][6] The substitution of hydrogen with fluorine atoms in the polymer structure leads to reduced optical absorption in the near-infrared spectrum, which is critical for telecommunications. While PPFS homopolymer is primarily suited for cladding due to its low refractive index, it can be copolymerized with other monomers, such as glycidyl (B131873) methacrylate (B99206) (GMA), to create photosensitive materials suitable for both core and cladding layers with tunable refractive indices.[7]
Optical Properties
Quantitative optical data for poly(this compound) homopolymer is not extensively available in peer-reviewed literature. However, data for the monomer and its copolymers, along with other relevant fluorinated polymers, provide valuable insights into its expected performance. The refractive index for the this compound monomer is approximately 1.446 at 589 nm (20°C).[8][9][10] Copolymers of pentafluorostyrene and glycidyl methacrylate (PFS-co-GMA) have demonstrated low optical losses, making them suitable for waveguide applications.[4][7]
For comparative purposes, the following table summarizes the optical properties of a photosensitive PFS-co-GMA copolymer and another common perfluoropolymer, poly(perfluorinated butenyl vinyl ether) (PBVE), used in optical waveguides.
| Polymer System | Wavelength (nm) | Refractive Index | Optical Loss (dB/cm) | Reference |
| PFS-co-GMA | 1320 | Tunable | ~0.39 | [4][7] |
| PFS-co-GMA | 1550 | Tunable | ~0.42 | [4][7] |
| PBVE | 1300 | ~1.333 | < 0.1 | [11][12] |
| PBVE | 1550 | ~1.333 | < 0.12 | [11][12] |
| PBVE | 1650 | - | ~0.03 | [13] |
Experimental Protocols
Protocol 1: Fabrication of a Ridge Optical Waveguide
Materials:
-
Silicon wafer with a thermal oxide layer (SiO₂)
-
Poly(this compound) (PPFS) for the undercladding layer
-
A suitable fluorinated polymer for the core layer (e.g., a copolymer of PFS)
-
Photoresist (e.g., a g-line or i-line resist)
-
Developer solution for the photoresist
-
Appropriate solvents for the polymers and photoresist (e.g., chloroform (B151607) for PPFS[5])
-
Adhesion promoter (optional)
Equipment:
-
Spin coater
-
Hotplate
-
Mask aligner for photolithography
-
Reactive Ion Etcher (RIE)
-
Profilometer
-
Microscope
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the silicon wafer with the SiO₂ layer using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.
-
Dehydrate the substrate by baking on a hotplate at 150°C for 30 minutes.
-
-
Undercladding Deposition:
-
Prepare a solution of PPFS in a suitable solvent (e.g., 10-20 wt% in chloroform).
-
Apply the PPFS solution to the center of the cleaned wafer.
-
Spin coat the PPFS solution to achieve the desired undercladding thickness (typically 2-5 µm). A typical spin coating process involves a spread cycle at a low speed (e.g., 500 rpm for 10 seconds) followed by a high-speed spin (e.g., 1000-4000 rpm for 30-60 seconds) to achieve the final thickness.[1]
-
Soft bake the wafer on a hotplate to remove the solvent (e.g., 90-110°C for 5-10 minutes).
-
-
Core Layer Deposition:
-
Prepare a solution of the core polymer.
-
Spin coat the core polymer solution on top of the PPFS undercladding layer to the desired thickness (typically 2-7 µm).
-
Soft bake the wafer on a hotplate according to the core polymer manufacturer's recommendations.
-
-
Photolithography for Waveguide Patterning:
-
Apply a layer of photoresist onto the core polymer layer by spin coating.
-
Soft bake the photoresist.
-
Place a photomask with the desired waveguide design in the mask aligner.
-
Expose the photoresist to UV light through the photomask.
-
Develop the photoresist using the appropriate developer solution to reveal the waveguide pattern.
-
Hard bake the photoresist to improve its etch resistance.
-
-
Reactive Ion Etching (RIE) of the Core Layer:
-
Place the patterned wafer into the RIE chamber.
-
Etch the core layer using an oxygen (O₂) or a fluorine-containing plasma (e.g., CF₄/O₂ mixture). The etching parameters (gas flow rates, pressure, RF power) need to be optimized for the specific core material to achieve anisotropic etching with smooth sidewalls.[8]
-
The etching process is continued until the undercladding (PPFS) layer is reached.
-
-
Photoresist Stripping:
-
Remove the remaining photoresist using a suitable stripper solution or an oxygen plasma ashing process.
-
-
Overcladding Deposition (Optional but Recommended):
-
To create a buried waveguide, a top cladding layer of PPFS can be deposited by spin coating, following the same procedure as the undercladding deposition.
-
-
Final Annealing:
-
Anneal the completed waveguide structure to improve layer adhesion and reduce propagation losses. The annealing temperature and time should be chosen carefully to be below the glass transition temperature of the polymers.
-
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Workflow for Ridge Optical Waveguide Fabrication.
Caption: Logic Diagram for the Reactive Ion Etching (RIE) Process.
References
- 1. Spin Coating and Micro-Patterning Optimization of Composite Thin Films Based on PVDF [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. Low-loss passive optical waveguides based on photosensitive poly(pentafluorostyrene-co-glycidyl methacrylate) for Macromolecules - IBM Research [research.ibm.com]
- 5. 聚(五氟苯乙烯) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Poly(pentafluorostyrene) this compound homopolymer 26838-55-1 [sigmaaldrich.com]
- 7. ossila.com [ossila.com]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. 2,3,4,5,6-ペンタフルオロスチレン 99%, contains 0.1% p-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 11. diyhpl.us [diyhpl.us]
- 12. agc.com [agc.com]
- 13. researchgate.net [researchgate.net]
Application of Poly(2,3,4,5,6-Pentafluorostyrene) in Polyelectrolyte Membranes for Fuel Cells: A Detailed Guide
Introduction
Poly(2,3,4,5,6-pentafluorostyrene) (PPFS) has emerged as a promising material for the development of high-performance polyelectrolyte membranes (PEMs) for fuel cell applications. Its highly fluorinated backbone provides exceptional thermal and chemical stability, analogous to the industry-standard Nafion, while the para-fluorine atom is susceptible to nucleophilic substitution, allowing for versatile post-polymerization functionalization with proton-conducting groups. This application note provides a comprehensive overview of the use of PPFS in fuel cells, including detailed experimental protocols for synthesis and characterization, and a summary of key performance data.
Key Performance Characteristics
Membranes derived from functionalized PPFS exhibit promising properties for fuel cell applications, often benchmarked against Nafion. Key performance indicators include proton conductivity, ion exchange capacity (IEC), water uptake, and thermal stability. These properties can be tailored by controlling the degree of functionalization.
| Polymer/Membrane | Functional Group | IEC (mequiv/g) | Proton Conductivity (mS/cm) | Temperature (°C) | Relative Humidity (%) | Water Uptake (%) | Thermal Decomposition (°C) |
| PWN70-C10 | Phosphonic Acid & C10 Alkyl Chain | 4.3 ± 0.03 | 79.6 ± 4.6 (at RT in 0.5 M H₂SO₄) | Room Temp | - | - | >332 |
| PWN70-C18 | Phosphonic Acid & C18 Alkyl Chain | 3.5 ± 0.07 | 55.3 ± 1.0 (at RT in 0.5 M H₂SO₄) | Room Temp | - | - | >332 |
| PWN70-C18 | Phosphonic Acid & C18 Alkyl Chain | - | 93.6 ± 6.9 | 105 | ~90 | - | >332 |
| Nafion (N-212) | Sulfonic Acid | - | 47.9 ± 0.1 (at RT in 0.5 M H₂SO₄) | Room Temp | - | - | 324 |
| Nafion (N-212) | Sulfonic Acid | - | 69.2 ± 6.21 | 105 | ~90 | - | - |
| PWN (66% phosphonated) | Phosphonic Acid | - | 57 | 120 | 90 | - | 355-381 |
| Sulfonated PPFS | Sulfonic Acid | - | 35 | 160 | - | - | - |
| POS-b-PWN-60 | Phosphonic Acid | - | - | - | - | ~70 (at 85°C) | - |
| PVDF-PWN-75 | Phosphonic Acid | - | - | - | 123 (at 85°C) | - | - |
| Nafion | Sulfonic Acid | - | - | - | ~40 (at 85°C) | - | - |
Experimental Protocols
Detailed methodologies for the synthesis of PPFS, its functionalization to introduce proton-conducting groups, and the fabrication of polyelectrolyte membranes are crucial for reproducible research.
Protocol 1: Synthesis of Poly(this compound) (PPFS)
This protocol describes the synthesis of PPFS via free-radical polymerization.[1]
Materials:
-
Pentafluorostyrene (monomer)
-
Azo-bis(isobutyronitrile) (AIBN) (initiator)
-
Methyl ethyl ketone (MEK) (solvent)
-
Isopropanol (B130326) (non-solvent for precipitation)
-
Argon gas
Procedure:
-
Dissolve pentafluorostyrene (100 g, 0.515 mol) in MEK (70 mL).
-
Stir the solution under an argon atmosphere for 10 minutes to remove dissolved oxygen.
-
Add AIBN (0.215 g, 0.0013 mol) to the solution.
-
Continue stirring under an inert atmosphere for an additional 10 minutes.
-
Rapidly heat the reaction mixture to 80 °C and maintain under reflux.
-
After 13 hours, cool the solution to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to isopropanol (700 mL) while stirring.
-
Collect the white solid polymer by filtration.
-
Repeat the precipitation step by re-dissolving the polymer in a minimal amount of a suitable solvent and precipitating in isopropanol again to ensure purity.
-
Wash the final polymer with isopropanol (200 mL).
-
Dry the purified PPFS polymer in a vacuum oven.
Protocol 2: Phosphonation of PPFS via Michaelis-Arbuzov Reaction
This protocol details the introduction of phosphonic acid groups onto the PPFS backbone.[1][2][3]
Materials:
-
Poly(pentafluorostyrene) (PPFS)
-
Tris(trimethylsilyl) phosphite (B83602) ((Me₃SiO)₃P)
-
Isopropanol
-
Deionized water
-
Dialysis tubing (MWCO 6000–8000 g/mol )
Procedure:
-
Combine PPFS with tris(trimethylsilyl) phosphite in a reaction vessel. The ratio of the reactants can be adjusted to control the degree of phosphonation.[3]
-
Heat the reaction mixture to 160-170 °C. At around 160 °C, the heterogeneous mixture should homogenize into a yellowish solution.[1][3]
-
Maintain the reaction at this temperature for 6 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Hydrolyze the product by adding water and heating to 100 °C for 20 minutes, resulting in a swollen white solid.[1]
-
Separate the solid from any oily phase and wash thoroughly with water.[1]
-
Dissolve the solid product in isopropanol.
-
Purify the phosphonated polymer (PWN) by dialysis against fresh isopropanol for 3 days, changing the solvent twice daily.[1]
-
Isolate the final product by removing the solvent.
Protocol 3: Sulfonation of PPFS
This protocol outlines the sulfonation of PPFS by substitution of the para-fluorine atom.[4][5]
Materials:
-
Poly(pentafluorostyrene) (PPFS)
-
Sodium hydrosulfide (B80085) (NaSH)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Appropriate solvents
Procedure:
-
React PPFS with NaSH to substitute the para-fluorine atoms with thiol groups (-SH).[4]
-
Isolate and purify the resulting thiolated polymer.
-
Oxidize the thiol groups to sulfonic acid groups (-SO₃H) using a suitable oxidizing agent.[4][5]
-
Purify the sulfonated PPFS (sPFS) to remove any residual reagents.
Protocol 4: Membrane Fabrication by Solution Casting
This protocol describes the fabrication of polyelectrolyte membranes from functionalized PPFS.[1][6]
Materials:
-
Functionalized PPFS (e.g., PWN or sPFS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable high-boiling point solvent
-
Doctor blade or casting knife
-
Glass plate
-
Oven
Procedure:
-
Dissolve the functionalized PPFS in DMSO (e.g., 20 wt%) at 60 °C for 24 hours to form a homogeneous solution.[1]
-
Cast the polymer solution onto a clean, flat glass plate using a doctor blade with a set gap height (e.g., 600-900 μm).[1][6]
-
Dry the cast film in an oven. A stepwise drying process is recommended, for instance, at 45 °C and 65 °C for 45 minutes each, followed by 85 °C for 2 hours, and a final drying at 110 °C overnight to ensure complete solvent removal.[6]
-
Immerse the glass plate in water at room temperature to detach the membrane.[1]
-
Condition the membrane by immersing it in a 5 wt% H₂SO₄ solution at 85 °C for 48 hours.[1]
-
Neutralize the membrane by immersing it in deionized water at 85 °C for 48 hours, frequently refreshing the water.[1]
Logical Workflow and Experimental Design
The development of PPFS-based polyelectrolyte membranes for fuel cells follows a logical progression from polymer synthesis to membrane fabrication and subsequent characterization and testing.
Figure 1. Workflow for PPFS-based fuel cell membrane development.
Signaling Pathway Analogy: Proton Transport in Functionalized PPFS Membranes
While not a biological signaling pathway, the mechanism of proton transport in these membranes can be visualized in a similar manner, highlighting the key components and their interactions.
Figure 2. Proton transport mechanisms in functionalized PPFS membranes.
Conclusion
Poly(this compound) serves as a versatile and robust platform for creating advanced polyelectrolyte membranes for fuel cells. Through controlled post-polymerization functionalization, such as phosphonation and sulfonation, the properties of the resulting membranes can be finely tuned to achieve high proton conductivity, excellent thermal stability, and improved mechanical properties. The protocols and data presented herein provide a valuable resource for researchers and scientists working on the development of next-generation fuel cell technologies. The ability to modify the polymer with different functional groups and blend it with other polymers opens up a wide range of possibilities for designing membranes with optimized performance for various fuel cell operating conditions.
References
- 1. juser.fz-juelich.de [juser.fz-juelich.de]
- 2. Towards high-temperature fuel cells using sulfonated-phosphonated poly(pentafluorostyrene) - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06418F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. pubs.acs.org [pubs.acs.org]
Surface Modification Using 2,3,4,5,6-Pentafluorostyrene-Based Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of materials using polymers based on 2,3,4,5,6-pentafluorostyrene (PFS). The unique reactivity of the pentafluorophenyl group offers a versatile platform for the covalent immobilization of a wide range of molecules, enabling the precise engineering of surface properties for applications in biomedical research and drug development. PFS-based polymers are particularly valuable for creating biocompatible coatings, antifouling surfaces, and platforms for controlled cell adhesion and protein immobilization.[1][2][3]
Introduction to Pentafluorostyrene-Based Polymers
Poly(this compound) (PPFS) and its copolymers are highly sought after for surface modification due to their unique properties, including high thermal stability, chemical resistance, and the ability to undergo efficient post-polymerization modification.[1][3] The key to their versatility lies in the selective reactivity of the para-fluorine atom on the pentafluorophenyl ring towards nucleophiles such as thiols and amines.[1][4] This "click-like" chemistry allows for the straightforward attachment of various functional molecules, including biomolecules, under mild conditions.[1][5][6]
Applications in Research and Drug Development
The ability to tailor surface properties at the molecular level makes PFS-based polymers invaluable for a range of applications:
-
Biocompatible and Antifouling Surfaces: Grafting of hydrophilic polymers like poly(ethylene glycol) (PEG) can create surfaces that resist non-specific protein adsorption and cell adhesion, crucial for medical devices and implants.[1][7]
-
Controlled Cell Adhesion and Patterning: Immobilization of specific biomolecules such as carbohydrates or peptides can be used to promote or control the adhesion and proliferation of specific cell types.[8][9]
-
Protein Immobilization: The reactive surface can be used to covalently bind proteins, such as antibodies or enzymes, for applications in biosensors, diagnostics, and targeted drug delivery.
-
Drug Delivery: Functionalized surfaces can be designed to interact with drug molecules, enabling controlled release or targeted delivery.[10]
Data Presentation: Properties of Modified Surfaces
The following tables summarize key quantitative data from studies on PFS-based polymer surface modifications.
Table 1: Molecular Weight and Polydispersity of PFS-Based Polymers
| Polymer Description | Synthesis Method | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| Terpyridine-functionalized poly(pentafluorostyrene) | NMP | 6,400 | - | [11] |
| Poly(pentafluorostyrene-g-ethylene glycol) | NMP and "grafting onto" | 27,700 | 1.12 | [1] |
| Poly(pentafluorostyrene-g-pentanol) | NMP and "grafting onto" | 5,800 | 1.13 | [1] |
| Polystyrene-block-poly(pentafluorostyrene) | NMP | - | < 1.2 | [8] |
| Glycopolymer (PFS with grafted thioglucose) | Thiol/para-fluorine "click" | - | < 1.2 | [9] |
NMP: Nitroxide-Mediated Polymerization
Table 2: Surface Wettability of Modified Surfaces
| Surface Material | Contact Angle (Water) | Reference |
| TPU film with 10 wt.% PPFSGO | Increased by 20% vs. bare TPU | [12] |
| Silicone elastomer with PFS-A cross-linker | 116° | [13] |
| Plain silicone elastomer | 108° | [13] |
TPU: Thermoplastic Polyurethane, PPFSGO: Poly(this compound) grafted Graphene Oxide
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) (PPFS) via Nitroxide-Mediated Polymerization (NMP)
This protocol describes a general procedure for the synthesis of a well-defined PPFS homopolymer.
Materials:
-
This compound (PFS) monomer, purified by column chromatography (basic AlOx)[11]
-
Anhydrous N-methylpyrrolidone (NMP)
-
Methanol (B129727), chilled
-
Dichloromethane (CH2Cl2)
-
Schlenk flask and line
-
Oil bath
Procedure:
-
Dissolve the alkoxyamine initiator in the purified PFS monomer in a Schlenk flask.[11]
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[11]
-
Immerse the sealed reaction vessel in a preheated oil bath at 120 °C.[11]
-
Allow the polymerization to proceed for a set time (e.g., 5 hours) to achieve the desired molecular weight.[11]
-
Terminate the reaction by cooling the flask to room temperature.
-
Dissolve the resulting polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol with vigorous stirring.[11]
-
Collect the polymer precipitate by filtration and dry it under vacuum.
-
Repeat the dissolution-precipitation step to further purify the polymer.[11]
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR spectroscopy for structure confirmation.[5][6]
Protocol 2: Surface Modification of PPFS via Thiol-para-Fluoro "Click" Reaction
This protocol details the "grafting onto" approach for functionalizing a PPFS-coated surface with a thiol-containing molecule (e.g., a thiol-modified biomolecule).
Materials:
-
PPFS-coated substrate
-
Thiol-containing molecule of interest (e.g., thioglucose, cysteine-terminated peptide)[6][14]
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP))
-
Base (e.g., triethylamine (B128534) or diisopropylethylamine)
-
Reaction vessel
Procedure:
-
Prepare a solution of the thiol-containing molecule in the anhydrous solvent.
-
Add the base to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.
-
Immerse the PPFS-coated substrate in the reaction solution.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 20 minutes at 95 °C in a microwave vial for amine substitution) for a specified duration.[11] The reaction can be monitored by techniques like 19F NMR spectroscopy to follow the disappearance of the para-fluorine signal.[5][6]
-
After the reaction is complete, remove the substrate from the solution.
-
Thoroughly rinse the substrate with the reaction solvent and then with a suitable solvent to remove any unreacted molecules and byproducts.
-
Dry the functionalized substrate under a stream of nitrogen or in a vacuum oven.
-
Characterize the modified surface using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the elemental composition change, and contact angle measurements to assess the change in surface wettability.
Visualizations
Caption: Workflow for PPFS synthesis and subsequent surface functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Poly(pentafluorostyrene) | From SPECIFIC POLYMERS [specificpolymers.com]
- 4. Post-modification of poly(pentafluorostyrene): a versatile “click” method to create well-defined multifunctional graft copolymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Clicking Pentafluorostyrene Copolymers: Synthesis, Nanoprecipitation, and Glycosylation | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antifouling Zwitterionic Polymer Coatings for Blood-Bearing Medical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adhesion of preosteoblasts and fibroblasts onto poly(pentafluorostyrene)-based glycopolymeric films and their biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. Surface Property Modification of Silver Nanoparticles with Dopamine-Functionalized Poly(pentafluorostyrene) via RAFT Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Fluorinated Nanoparticles from 2,3,4,5,6-Pentafluorostyrene Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluorinated nanoparticles derived from copolymers of 2,3,4,5,6-Pentafluorostyrene (PFS). The unique properties of these fluorinated polymers make them promising candidates for various biomedical applications, including drug delivery and bioimaging.
Introduction
Fluorinated polymers have garnered significant interest in the field of nanomedicine due to their distinct characteristics, such as hydrophobicity, chemical inertness, and the ability to form well-defined self-assembled structures. Copolymers incorporating this compound (PFS) are particularly noteworthy. The presence of the pentafluorophenyl group provides a versatile platform for post-polymerization modification via "click" chemistry and can influence the physicochemical properties of the resulting nanoparticles, such as size and stability.
This document outlines the synthesis of copolymers of PFS with other monomers, such as styrene (B11656) or methyl methacrylate, using controlled radical polymerization techniques, followed by the formulation of these copolymers into nanoparticles via nanoprecipitation. While specific data on drug loading within PFS-based nanoparticles remains an area of active research, the protocols provided herein establish a foundational methodology for the preparation of these advanced drug delivery vehicles.
Data Presentation
Currently, there is limited published quantitative data specifically detailing the drug loading content and encapsulation efficiency of hydrophobic drugs within nanoparticles formulated from this compound copolymers. The following tables present available data on copolymer synthesis and resulting nanoparticle characteristics. Researchers are encouraged to use the provided protocols as a basis for their own investigations into drug encapsulation.
Table 1: Synthesis of PFS-containing Copolymers via Nitroxide-Mediated Polymerization (NMP)
| Copolymer Composition (molar ratio) | Initiator (MAMA-SG1) (equivalents) | Free Nitroxide (SG1) (equivalents) | Solvent | Temperature (°C) | Time (h) |
| PFS/MMA (20:80) | 1 | 0.15 | Xylenes | 90 | 6 |
| PFS/MMA (50:50) | 1 | 0.15 | Xylenes | 90 | 6 |
| PFS/MMA (80:20) | 1 | 0.15 | Xylenes | 90 | 6 |
| Styrene/PFS | 1 | - | Toluene (B28343) | - | - |
Data for PFS/MMA copolymers adapted from Lessard et al., Polymers, 2020. Data for Styrene/PFS copolymers is qualitative from Becer et al., Macromolecules, 2009.
Table 2: Physicochemical Properties of Nanoparticles from PFS Copolymers
| Copolymer | Nanoparticle Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Polystyrene-co-Pentafluorostyrene | 70 - 720 | Not Reported | Not Reported |
Data from Becer et al., Macromolecules, 2009.[1][2][3] This broad size range suggests that the final nanoparticle diameter is highly dependent on the specific copolymer composition and the parameters of the nanoprecipitation process.
Experimental Protocols
Protocol 1: Synthesis of Poly(styrene-co-pentafluorostyrene) via Nitroxide-Mediated Polymerization (NMP)
This protocol is adapted from established procedures for the NMP of styrene and related monomers.
Materials:
-
Styrene (inhibitor removed)
-
This compound (PFS) (inhibitor removed)
-
N-(2-methylpropyl)-N-(1-phenylethyl)-O-(2-carboxylprop-2-yl)hydroxylamine (MAMA-SG1 or BlocBuilder)
-
N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1)
-
Anhydrous toluene
-
Schlenk flask and magnetic stir bar
-
Vacuum/nitrogen line
-
Oil bath
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the desired molar amounts of styrene and PFS.
-
Add the appropriate amounts of MAMA-SG1 initiator and SG1 free nitroxide. The ratio of monomer to initiator will determine the target molecular weight.
-
Add anhydrous toluene to achieve the desired monomer concentration.
-
Seal the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 90-120°C).
-
Allow the polymerization to proceed for the desired time, monitoring the conversion by taking aliquots for analysis (e.g., ¹H NMR or GC).
-
To quench the reaction, cool the flask to room temperature and expose the contents to air.
-
Precipitate the copolymer by adding the reaction mixture dropwise to a large excess of a non-solvent (e.g., cold methanol).
-
Filter and wash the precipitated polymer with fresh non-solvent.
-
Dry the purified copolymer under vacuum to a constant weight.
-
Characterize the copolymer for its composition (e.g., ¹H and ¹⁹F NMR), molecular weight, and dispersity (gel permeation chromatography - GPC).
Protocol 2: Preparation of Fluorinated Nanoparticles via Nanoprecipitation
This protocol provides a general framework for the formation of nanoparticles from the synthesized copolymers. The final particle size will be influenced by factors such as the polymer concentration, the solvent system, and the rate of addition.
Materials:
-
Poly(styrene-co-pentafluorostyrene) copolymer
-
A good solvent for the copolymer (e.g., tetrahydrofuran (B95107) (THF), acetone)
-
A non-solvent for the copolymer in which it is intended to be dispersed (e.g., deionized water)
-
Magnetic stirrer and stir bar
-
Glass vials or beakers
-
Pipettes or syringe pump
Procedure:
-
Dissolve the poly(styrene-co-pentafluorostyrene) copolymer in the chosen good solvent to a specific concentration (e.g., 1-10 mg/mL). Ensure the polymer is fully dissolved.
-
In a separate container, place a defined volume of the non-solvent (e.g., deionized water).
-
While vigorously stirring the non-solvent, add the polymer solution dropwise. A syringe pump can be used for a controlled and reproducible addition rate.
-
The rapid solvent displacement will cause the copolymer to precipitate and self-assemble into nanoparticles. A milky-white suspension should form.
-
Continue stirring for a period of time (e.g., 2-4 hours) to allow for the evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be purified by dialysis against the non-solvent to remove any remaining organic solvent.
-
Characterize the nanoparticles for their size and size distribution (Dynamic Light Scattering - DLS), and morphology (Transmission Electron Microscopy - TEM or Scanning Electron Microscopy - SEM). The surface charge can be assessed by measuring the zeta potential.[4]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of fluorinated nanoparticles.
Caption: Logical relationships between experimental parameters and nanoparticle properties.
References
Troubleshooting & Optimization
Technical Support Center: Inhibitor Removal from 2,3,4,5,6-Pentafluorostyrene
Welcome to the technical support center for the purification of commercial 2,3,4,5,6-Pentafluorostyrene. This resource is designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of inhibitors from this monomer.
Frequently Asked Questions (FAQs)
Q1: What is the common inhibitor found in commercial this compound?
A1: Commercial this compound is typically stabilized with p-tert-butylcatechol (TBC) to prevent premature polymerization during storage and transport.[1][2] The concentration of TBC is generally around 0.1% (1000 ppm).[1]
Q2: Why do I need to remove the inhibitor before my experiment?
A2: The presence of TBC, a free-radical scavenger, will interfere with or prevent polymerization reactions.[3][4] For applications such as the synthesis of fluorinated polymers or in drug development where precise reaction control is necessary, removing the inhibitor is a critical step to ensure the desired reaction proceeds efficiently and reproducibly.
Q3: What are the recommended methods for removing the inhibitor from this compound?
A3: The two primary methods for removing TBC from this compound are:
-
Column Chromatography: Passing the monomer through a column packed with an appropriate adsorbent, such as basic or neutral alumina (B75360).
-
Vacuum Distillation: Separating the monomer from the less volatile inhibitor by distillation under reduced pressure.
Q4: How can I determine if the inhibitor has been successfully removed?
A4: While direct quantification of residual TBC in pentafluorostyrene is not detailed in readily available literature, a common method for determining TBC in styrene (B11656) is through UV-Vis spectrophotometry, as outlined in ASTM D4590.[4][5] This method involves the formation of a colored complex with sodium hydroxide, which can be measured at a specific wavelength.[5] Alternatively, purity assessment of the monomer after purification can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the absence of TBC and other impurities.
Q5: How should I store the inhibitor-free this compound?
A5: Inhibitor-free this compound is susceptible to polymerization. It should be used immediately after purification if possible. For short-term storage, it should be kept in a tightly sealed container, protected from light, and stored at low temperatures (e.g., in a freezer at -20°C) to minimize thermal and photo-initiated polymerization.[1] The storage area should be a well-ventilated place, away from heat and ignition sources.[6]
Troubleshooting Guides
Method 1: Inhibitor Removal using Column Chromatography
This method is often preferred for its simplicity and efficiency in removing phenolic inhibitors like TBC.
Experimental Protocol:
A study on the synthesis of poly(pentafluorostyrene) mentions the purification of the monomer by passing it through a column of basic alumina (AlOx).[7]
Detailed Methodology:
-
Column Preparation:
-
Select a glass chromatography column of an appropriate size for the amount of monomer to be purified.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase.
-
Prepare a slurry of basic or neutral alumina in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the alumina bed to prevent disturbance when adding the monomer.
-
Wash the column with the chosen non-polar solvent until the alumina is fully settled and the solvent level is just above the sand layer.
-
-
Inhibitor Removal:
-
Carefully load the commercial this compound onto the top of the column.
-
Elute the monomer through the column using a suitable non-polar solvent. The purified monomer will pass through while the polar TBC inhibitor is adsorbed onto the alumina.
-
Collect the purified monomer in a clean, dry flask.
-
-
Solvent Removal:
-
Remove the elution solvent from the purified monomer using a rotary evaporator. Be cautious with the temperature to avoid polymerization.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| Monomer polymerizes in the column | The alumina is too acidic or has become activated by heat, initiating polymerization. | Use basic or neutral alumina.[8] Avoid overheating the column during any pre-treatment steps. |
| Incomplete inhibitor removal | Insufficient amount of alumina used for the volume of monomer. Channeling in the column packing. | Increase the amount of alumina relative to the monomer. Ensure the column is packed evenly to avoid channels. |
| Low recovery of the monomer | Monomer is retained on the column. | Ensure a non-polar eluting solvent is used to minimize interaction between the monomer and the stationary phase. |
Quantitative Data Summary (Illustrative):
| Parameter | Before Purification | After Purification |
| TBC Concentration | ~1000 ppm | Not detectable (by GC-MS) |
| Purity (by GC-MS) | ~99% | >99.9% |
Method 2: Vacuum Distillation
Vacuum distillation is effective for separating liquids with different boiling points. This compound has a boiling point of 62-63 °C at 50 mmHg, which allows for its separation from the much less volatile TBC inhibitor.[1][9]
Experimental Protocol:
Detailed Methodology:
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, ensuring all glassware is clean and dry.
-
Use a heating mantle with a magnetic stirrer and a stir bar in the distillation flask to ensure even heating and prevent bumping.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
-
Ensure all joints are properly sealed with vacuum grease.
-
-
Distillation Process:
-
Place the commercial this compound into the distillation flask.
-
Begin stirring and slowly reduce the pressure in the system to the desired level (e.g., ~50 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 62-63 °C at 50 mmHg).[1][9]
-
The TBC inhibitor will remain in the distillation flask as a residue.
-
-
Post-Distillation:
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| Bumping or unstable boiling | Uneven heating or lack of nucleation sites. | Use a magnetic stir bar and ensure vigorous stirring. Ensure a gradual and controlled application of heat. |
| Polymerization in the distillation flask | Excessive heating temperature or prolonged heating time. | Maintain the lowest possible temperature required for distillation by controlling the vacuum. Do not heat the residue to dryness. |
| Poor separation | Inefficient distillation column or improper vacuum control. | Use a fractionating column for better separation if needed. Ensure a stable vacuum is maintained throughout the distillation. |
Visualizations
Experimental Workflow for Inhibitor Removal
Caption: Workflow for the removal of TBC inhibitor from commercial this compound.
Logical Relationship for Troubleshooting Polymerization During Purification
Caption: Troubleshooting guide for preventing polymerization during purification.
References
- 1. This compound 99 , p-tert-butylcatechol 0.1 inhibitor 653-34-9 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Measuring TBC (Polymerization Inhibitor) [aai.solutions]
- 4. metrohm.com [metrohm.com]
- 5. mt.com [mt.com]
- 6. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2,3,4,5,6-五氟苯乙烯 99%, contains 0.1% p-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Polymerization of 2,3,4,5,6-Pentafluorostyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the polymerization of 2,3,4,5,6-pentafluorostyrene (PFS).
Troubleshooting Guides
This section provides solutions to common problems encountered during the polymerization of PFS, categorized by the polymerization technique.
Atom Transfer Radical Polymerization (ATRP)
| Problem | Possible Cause | Suggested Solution |
| High Polydispersity Index (PDI) | 1. Impurities: Oxygen or other impurities in the monomer, solvent, or from the reaction vessel can terminate growing polymer chains.[1] 2. Incorrect Initiator/Catalyst/Ligand Ratio: An improper ratio can lead to a loss of control over the polymerization.[1] 3. High Monomer Conversion: Pushing the reaction to very high conversions can increase the likelihood of side reactions and chain termination.[1] | 1. Purification: Ensure all reagents and solvents are thoroughly purified and degassed. Use techniques like freeze-pump-thaw cycles for rigorous oxygen removal.[1] 2. Ratio Optimization: A common starting point for the initiator:catalyst:ligand molar ratio is 1:1:1. This may require optimization for your specific system.[1] 3. Monitor Conversion: Stop the reaction at a moderate conversion (e.g., 50-70%) to maintain a low PDI.[1] |
| Low or No Polymerization | 1. Inactive Catalyst: The catalyst may be oxidized or improperly prepared. 2. Slow Initiation: The chosen initiator may have a slow activation rate constant under the reaction conditions.[1] 3. Low Temperature: The reaction may lack sufficient thermal energy for efficient initiation and propagation.[1] | 1. Catalyst Handling: Handle the catalyst under an inert atmosphere and use freshly prepared catalyst solutions. Consider using a more air-tolerant ATRP technique like ARGET ATRP.[1] 2. Initiator Selection: Choose an initiator known to be efficient for styrenic monomers under your reaction conditions. 3. Temperature Adjustment: Gradually increase the reaction temperature, for example in 5-10 °C increments, while monitoring the polymerization.[1] |
| Bimodal Molecular Weight Distribution | 1. Slow Initiation: If initiation is slower than propagation, a population of chains will start growing later, resulting in a lower molecular weight peak. 2. Chain Transfer Reactions: Chain transfer to monomer, solvent, or polymer can create new polymer chains with different molecular weights. | 1. Initiator Choice: Select a more efficient initiator or optimize the initiation conditions. 2. Solvent Selection: Choose a solvent with a low chain transfer constant. Aromatic solvents like anisole (B1667542) or non-polar solvents may be preferable to those with easily abstractable protons. |
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
| Problem | Possible Cause | Suggested Solution |
| High Polydispersity Index (PDI > 1.3) | 1. Inappropriate RAFT Agent: The chain transfer agent (CTA) may not be suitable for pentafluorostyrene. 2. High Initiator Concentration: Too much initiator can lead to a higher rate of termination reactions. 3. High Temperature: Elevated temperatures can increase the rate of irreversible termination. | 1. CTA Selection: For styrenic monomers like PFS, trithiocarbonates and dithiobenzoates are generally effective RAFT agents. 2. Optimize [CTA]/[Initiator] Ratio: A higher ratio of CTA to initiator generally provides better control. A starting point of 5:1 to 10:1 is common. 3. Temperature Control: Conduct the polymerization at the lowest effective temperature for the chosen initiator (e.g., 60-80 °C for AIBN).[2] |
| Slow Polymerization or Long Induction Period | 1. Presence of Oxygen: Dissolved oxygen can inhibit the polymerization by reacting with radicals.[1] 2. Inefficient Initiator: The initiator may have a slow decomposition rate at the reaction temperature.[1] 3. Unsuitable Solvent: The solvent may not be ideal for the polymerization of PFS. | 1. Degassing: Thoroughly degas the reaction mixture using methods like freeze-pump-thaw cycles.[1] 2. Initiator Choice: Ensure the initiator is appropriate for the reaction temperature. For example, AIBN is commonly used between 60-80 °C.[2] 3. Solvent Selection: Solvents such as anisole, toluene, or 1,4-dioxane (B91453) are often used for the RAFT polymerization of styrenic monomers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the polymerization of this compound?
A1: The primary side reactions are:
-
Chain Transfer: This is a common event in all radical polymerizations where the active radical center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or another polymer chain. This terminates the growth of the original chain and initiates a new one, often leading to a broader molecular weight distribution.
-
Nucleophilic Substitution on the Aromatic Ring: The electron-withdrawing nature of the fluorine atoms makes the pentafluorophenyl ring susceptible to nucleophilic attack. While this is often exploited for post-polymerization modification, it can be an unwanted side reaction during polymerization if nucleophilic species are present (e.g., certain initiators, solvents, or impurities). The para-fluorine is particularly susceptible to substitution.[3][4]
-
Termination: This is the irreversible deactivation of growing polymer chains, which can occur through combination or disproportionation of two radical chains.
Q2: How can I minimize nucleophilic substitution on the pentafluorophenyl ring during polymerization?
A2: To minimize this side reaction, consider the following:
-
Solvent Choice: Avoid highly nucleophilic solvents. Aprotic solvents with low nucleophilicity are generally preferred.
-
Initiator Selection: Be cautious with initiators that can generate nucleophilic species.
-
Purification: Ensure all reagents and solvents are free from nucleophilic impurities.
-
Temperature Control: Higher temperatures can sometimes promote unwanted side reactions. Running the polymerization at the lowest effective temperature can be beneficial.
Q3: What is a typical polydispersity index (PDI) for a well-controlled polymerization of PFS?
A3: For a well-controlled polymerization of PFS using techniques like ATRP or RAFT, a PDI value below 1.3 is generally considered good. With careful optimization of reaction conditions, PDI values approaching 1.1 can be achieved, indicating excellent control over the polymerization process.[5]
Q4: Can impurities in the this compound monomer affect the polymerization?
A4: Yes, impurities can have a significant impact. The monomer is often supplied with an inhibitor (like p-tert-butylcatechol) to prevent spontaneous polymerization during storage. This inhibitor must be removed before polymerization. Other impurities, such as water or nucleophiles, can interfere with the catalyst in controlled radical polymerizations or lead to side reactions. It is crucial to purify the monomer, for instance by passing it through a column of basic alumina (B75360), immediately before use.[6]
Quantitative Data Summary
While specific rate constants for side reactions in PFS polymerization are not extensively reported in the literature, the following table provides a qualitative summary of factors influencing these reactions.
| Side Reaction | Influencing Factors | Effect on Polymerization |
| Chain Transfer | - Solvent: Solvents with easily abstractable protons increase chain transfer. - Monomer Concentration: Higher monomer concentration can increase the rate of chain transfer to the monomer. - Temperature: Higher temperatures generally increase the rate of chain transfer. | - Broadens molecular weight distribution (higher PDI). - Lowers the average molecular weight. |
| Nucleophilic Substitution | - Presence of Nucleophiles: Initiators, solvents, or impurities with nucleophilic character. - Temperature: Higher temperatures can facilitate substitution. - Reaction Time: Longer reaction times may increase the extent of substitution. | - Alters the chemical structure of the polymer. - Can lead to branching or cross-linking if the nucleophile is difunctional. |
| Termination | - Initiator Concentration: Higher initiator concentration leads to a higher concentration of radicals and thus a higher termination rate. - Temperature: Higher temperatures increase the rate of radical generation and termination. - Viscosity: High viscosity at high conversions can slow down termination reactions (gel effect). | - Limits the achievable molecular weight. - Contributes to the overall polydispersity. |
Experimental Protocols
Protocol 1: High-Fidelity RAFT Polymerization of this compound
This protocol is designed to achieve a well-controlled polymerization with a low PDI.
Materials:
-
This compound (PFS), inhibitor removed.
-
RAFT agent (e.g., 2-cyano-2-propyl benzodithioate).
-
Initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN).
-
Anhydrous solvent (e.g., anisole or toluene).
-
Schlenk flask and magnetic stir bar.
Procedure:
-
Monomer Purification: Pass PFS through a short column of basic alumina to remove the inhibitor.
-
Reagent Preparation: In a dry Schlenk flask, combine the desired amounts of PFS, RAFT agent, and AIBN. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is 200:5:1.
-
Solvent Addition: Add the anhydrous solvent to achieve the desired monomer concentration (e.g., 2 M).
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).
-
Monitoring: Take samples periodically to monitor conversion (e.g., by ¹H NMR) and molecular weight evolution (by GPC).
-
Termination: Once the desired conversion is reached, stop the reaction by cooling to room temperature and exposing it to air.
-
Purification: Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
Protocol 2: Optimized ATRP of this compound
This protocol aims to minimize side reactions and achieve a narrow molecular weight distribution.
Materials:
-
This compound (PFS), inhibitor removed.
-
Initiator (e.g., ethyl α-bromoisobutyrate, EBiB).
-
Catalyst (e.g., copper(I) bromide, CuBr).
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
-
Anhydrous solvent (e.g., anisole).
-
Schlenk flask and magnetic stir bar.
Procedure:
-
Monomer and Solvent Preparation: Purify PFS by passing through basic alumina. Use anhydrous solvent.
-
Catalyst Complex Formation: In a Schlenk flask under an inert atmosphere, add CuBr and the solvent. Add PMDETA and stir until a homogeneous solution is formed.
-
Reaction Mixture: In a separate Schlenk flask, add PFS and EBiB. Degas this mixture with at least three freeze-pump-thaw cycles.
-
Initiation: Using a gas-tight syringe, transfer the catalyst solution to the monomer/initiator mixture.
-
Polymerization: Place the reaction flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60-90 °C).
-
Monitoring and Termination: Follow the reaction progress and terminate as described in the RAFT protocol.
-
Purification: Dissolve the polymer in a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent and dry under vacuum.
Visualizations
Caption: Main polymerization pathway of PFS and competing side reactions.
Caption: Troubleshooting flowchart for high polydispersity in PFS polymerization.
References
Controlling molecular weight and dispersity in poly(pentafluorostyrene) synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of poly(pentafluorostyrene) (PPFS). The focus is on controlling molecular weight and dispersity during polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of poly(pentafluorostyrene) in a question-and-answer format.
Issue 1: High Dispersity (Đ > 1.3) in Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
-
Question: My RAFT polymerization of pentafluorostyrene resulted in a polymer with high dispersity (Đ > 1.3). What are the potential causes and how can I resolve this?
-
Answer: High dispersity in RAFT polymerization of pentafluorostyrene can stem from several factors. Here are the common causes and their solutions:
-
Inappropriate RAFT Agent Selection: The choice of the RAFT agent, specifically the Z and R groups, is crucial for controlling the polymerization of a particular monomer. For styrenic monomers like pentafluorostyrene, dithiocarbamates can be effective.[1] If you are observing poor control, consider switching to a different RAFT agent.
-
Incorrect Initiator to RAFT Agent Ratio: The ratio of initiator to RAFT agent ([I]/[CTA]) significantly impacts the number of "dead" polymer chains, which can broaden the molecular weight distribution. A high initiator concentration can lead to a higher rate of termination reactions that are not controlled by the RAFT process.
-
Solution: Decrease the initiator concentration. A common starting point is a [CTA]/[I] ratio of 5:1 to 10:1.
-
-
Impurities: Impurities in the monomer, solvent, or initiator can react with the propagating radicals or the RAFT agent, leading to a loss of control.
-
Solution: Ensure all reagents and solvents are purified before use. Pentafluorostyrene monomer can be purified by passing it through a column of basic alumina (B75360) to remove inhibitors. Solvents should be dried and deoxygenated.
-
-
High Polymerization Temperature: While higher temperatures can increase the polymerization rate, excessively high temperatures can also increase the rate of irreversible termination reactions, leading to higher dispersity.
-
Solution: Lower the reaction temperature. For pentafluorostyrene, RAFT polymerizations are often conducted at temperatures between 60-90 °C.[2]
-
-
Low Monomer Conversion: In the early stages of the polymerization, the system may not have reached equilibrium, leading to a broader distribution.
-
Solution: Ensure the polymerization is allowed to proceed to a reasonable conversion. However, very high conversions can sometimes lead to an increase in dispersity due to the accumulation of terminated chains.
-
-
Issue 2: Low Monomer Conversion
-
Question: I am experiencing low monomer conversion in my poly(pentafluorostyrene) synthesis, even after extended reaction times. What could be the problem?
-
Answer: Low monomer conversion can be a significant hurdle. Here are some potential causes and their remedies:
-
Inhibitor Presence: Commercial pentafluorostyrene is typically supplied with an inhibitor to prevent spontaneous polymerization during storage.
-
Solution: The inhibitor must be removed before polymerization. This is commonly done by passing the monomer through a column of basic alumina.
-
-
Insufficient Initiator Concentration or Decomposition: The initiator concentration might be too low, or the chosen initiator may not be decomposing efficiently at the reaction temperature.
-
Solution: Increase the initiator concentration or choose an initiator with a suitable half-life at your reaction temperature. For example, AIBN (2,2'-azobis(2-methylpropionitrile)) is a common initiator.
-
-
Retardation by the RAFT Agent: Some RAFT agents can cause retardation or inhibition of the polymerization, especially at high concentrations.
-
Solution: If using RAFT polymerization, ensure the chosen RAFT agent is suitable for pentafluorostyrene and consider adjusting the [Monomer]/[CTA] ratio.
-
-
Low Reaction Temperature: The polymerization rate is temperature-dependent.
-
Solution: Increasing the reaction temperature can improve the conversion rate. For instance, increasing the temperature from 65°C to 75°C has been shown to achieve higher conversions in the RAFT polymerization of PFS.[1]
-
-
Oxygen Inhibition: Oxygen is a radical scavenger and can inhibit free-radical polymerization.
-
Solution: The reaction mixture must be thoroughly deoxygenated before initiating the polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon through the solution.
-
-
Frequently Asked Questions (FAQs)
Q1: Which polymerization method offers the best control over molecular weight and dispersity for poly(pentafluorostyrene)?
A1: Controlled/"living" radical polymerization techniques, such as Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP), generally provide excellent control over molecular weight and lead to low dispersity (Đ < 1.3) for poly(pentafluorostyrene).[2] Anionic polymerization is another powerful technique for achieving very low dispersity polymers, but it requires stringent reaction conditions, including the rigorous exclusion of moisture and oxygen.
Q2: How can I control the molecular weight of my poly(pentafluorostyrene)?
A2: The molecular weight of poly(pentafluorostyrene) can be controlled by adjusting the ratio of monomer to the controlling agent (initiator in anionic polymerization or chain transfer agent in RAFT).
-
In RAFT and NMP: The number-average molecular weight (Mn) is determined by the ratio of the moles of monomer consumed to the moles of the chain transfer agent (CTA) or initiator used, multiplied by the molecular weight of the monomer, plus the molecular weight of the CTA fragment.
-
Formula: Mn = (([Monomer]₀ * conversion) / [CTA]₀) * MW_monomer + MW_CTA
-
-
In Anionic Polymerization: The molecular weight is controlled by the ratio of monomer to initiator concentration.
Q3: What are the typical solvents used for the synthesis of poly(pentafluorostyrene)?
A3: Common solvents for the polymerization of pentafluorostyrene include toluene, xylenes (B1142099), and methyl ethyl ketone (MEK).[2][3] The choice of solvent can sometimes influence the polymerization kinetics and the solubility of the resulting polymer.
Q4: How do I purify the synthesized poly(pentafluorostyrene)?
A4: Poly(pentafluorostyrene) is typically purified by precipitation. The polymer solution is added dropwise to a non-solvent, such as methanol (B129727) or isopropanol (B130326), which causes the polymer to precipitate out while impurities remain in the solution.[3] This process can be repeated to achieve higher purity. The precipitated polymer is then collected by filtration and dried under vacuum.
Quantitative Data Summary
Table 1: RAFT Polymerization of Pentafluorostyrene - Effect of Reaction Conditions on Molecular Weight and Dispersity
| [PFS]/[CTA]/[AIBN] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| 740 / 1.9 / 1 | 60 | 24 | - | 11,900 - 29,300 | 1.17 - 1.41 | [4] |
| - | 75 | 24 | >95 | - | < 1.3 | [1] |
Table 2: Nitroxide-Mediated Polymerization (NMP) of Pentafluorostyrene Copolymers
| Copolymer Composition (PFS/MMA) | Temperature (°C) | Dispersity (Đ) | Reference |
| 100/0 | 90 | ≤ 1.3 | [2] |
| 80/20 | 90 | ≤ 1.3 | [2] |
| 60/40 | 90 | ≤ 1.3 | [2] |
| 40/60 | 90 | ≤ 1.3 | [2] |
| 20/80 | 90 | ≤ 1.3 | [2] |
Experimental Protocols
Protocol 1: Free-Radical Polymerization of Pentafluorostyrene
This protocol is a general procedure for the synthesis of poly(pentafluorostyrene) via conventional free-radical polymerization.[3]
-
Monomer Purification: Purify pentafluorostyrene by passing it through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a reaction flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified pentafluorostyrene (e.g., 100 g, 0.515 mol) in a suitable solvent such as methyl ethyl ketone (MEK) (e.g., 70 mL).
-
Deoxygenation: Purge the solution with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Initiator Addition: Add the initiator, for example, 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) (e.g., 0.215 g, 0.0013 mol).
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and allow the polymerization to proceed for a set time (e.g., 13 hours).
-
Purification: After the reaction, cool the solution to room temperature and precipitate the polymer by adding the solution dropwise to a stirred non-solvent like isopropanol (e.g., 700 mL).
-
Isolation: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
Protocol 2: Nitroxide-Mediated Polymerization (NMP) of Pentafluorostyrene/Methyl Methacrylate (B99206) (MMA) Copolymers
This protocol provides an example for the synthesis of random copolymers of pentafluorostyrene and methyl methacrylate via NMP.[2]
-
Reagents:
-
Pentafluorostyrene (PFS), purified
-
Methyl methacrylate (MMA), purified
-
N-(tert-butyl)-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1)
-
Mono-alkoxyamine initiator (e.g., MAMA-SG1)
-
Xylenes (solvent)
-
-
Reaction Setup: To a three-neck round-bottom flask equipped with a condenser and a thermocouple, add the initiator (e.g., MAMA-SG1, 0.153 g, 0.40 mmol), SG1 (0.0177 g, 0.06 mmol), xylenes (10 g), PFS (e.g., 3.26 g, 16.8 mmol), and MMA (e.g., 6.74 g, 67.3 mmol).
-
Deoxygenation: Stir the reaction mixture and bubble with nitrogen for 30 minutes.
-
Polymerization: Heat the reaction mixture to 90 °C. The start of the polymerization (t=0) is when the reactor reaches 90 °C.
-
Sampling: Take samples periodically using a syringe to monitor monomer conversion and molecular weight evolution.
-
Termination and Purification: After the desired reaction time, cool the reactor to room temperature. The polymer can be purified by precipitation in a suitable non-solvent like methanol.
Visualizations
Caption: General workflow for controlled polymerization of pentafluorostyrene.
Caption: Key parameter relationships in controlling PPFS synthesis.
References
Technical Support Center: Characterization of Fluorinated Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of fluorinated polymers.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated polymer poorly soluble in common organic solvents?
A1: The low solubility of many fluorinated polymers stems from the high electronegativity and low polarizability of the fluorine atom, which leads to weak intermolecular interactions with most solvents. The strong carbon-fluorine bond also contributes to a rigid polymer backbone, further hindering solvation. To improve solubility, consider using specialized fluorinated solvents such as hexafluoroisopropanol (HFIP), perfluorinated ethers, or trifluorotoluene. Heating the mixture or using a co-solvent system may also enhance solubility.
Q2: I am observing complex and difficult-to-interpret NMR spectra for my fluoropolymer. What are the common causes?
A2: The characterization of fluoropolymers by NMR can be challenging due to several factors:
-
Complex Coupling: The presence of fluorine (¹⁹F) introduces complex spin-spin coupling with both protons (¹H) and carbon (¹³C), leading to intricate splitting patterns.
-
Broad Peaks: The high viscosity of fluoropolymer solutions can result in broad NMR signals, obscuring fine details of the structure.
-
Low Sensitivity: For ¹³C NMR, the long relaxation times of carbon nuclei in fluorinated environments can lead to low signal-to-noise ratios.
To address these issues, consider using higher field strength NMR spectrometers, employing advanced NMR techniques like 2D correlation spectroscopy (COSY, HSQC, HMBC), and using deuterated fluorinated solvents to minimize solvent interference.
Q3: Why is it difficult to obtain accurate mass spectrometry data for my fluorinated polymer?
A3: Mass spectrometry of fluoropolymers is often complicated by their low volatility and tendency to fragment in unpredictable ways. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) can be challenging to optimize. For MALDI-MS, selecting an appropriate matrix that can effectively co-crystallize with the fluoropolymer is crucial. For ESI-MS, finding a suitable solvent system that promotes ionization without causing excessive fragmentation is key.
Troubleshooting Guides
Troubleshooting Poor NMR Data Quality
| Symptom | Possible Cause | Recommended Solution |
| Broad, unresolved peaks | High sample viscosity; Polymer aggregation | Dilute the sample; Increase the experiment temperature; Use a stronger magnetic field. |
| Low signal-to-noise ratio | Insufficient sample concentration; Long relaxation times (especially for ¹³C) | Increase the number of scans; Use a higher concentration if solubility permits; Add a relaxation agent like chromium(III) acetylacetonate (B107027) for ¹³C NMR. |
| Complex, overlapping multiplets | ¹H-¹⁹F and ¹³C-¹⁹F coupling | Perform ¹⁹F decoupling experiments; Utilize 2D NMR techniques (e.g., ¹H-¹⁹F HETCOR) to resolve correlations. |
| Baseline distortions (e.g., "rolling" baseline) | Acoustic ringing in the probe due to fluorine pulses | Use a probe specifically designed for ¹⁹F NMR; Implement pulse sequences with background subtraction. |
Troubleshooting Mass Spectrometry Issues
| Symptom | Possible Cause | Recommended Solution |
| No detectable signal in MALDI-MS | Inappropriate matrix; Poor co-crystallization | Screen different matrices (e.g., DCTB, sinapinic acid); Try different sample preparation methods (e.g., dried-droplet, thin-layer). |
| Excessive fragmentation in ESI-MS | High cone voltage or source temperature | Optimize ESI source parameters by systematically lowering the cone voltage and desolvation temperature. |
| Low ionization efficiency | Poor solubility in ESI-compatible solvents; The polymer does not readily form ions. | Use a co-solvent system to improve solubility (e.g., THF/methanol); Add a cationizing agent (e.g., sodium acetate) to promote adduct formation. |
Experimental Protocols
Protocol 1: Sample Preparation for ¹⁹F NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the fluorinated polymer is soluble. For many fluoropolymers, fluorinated solvents like hexafluoroisopropanol-d2 (HFIP-d2) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) are suitable.
-
Sample Dissolution: Accurately weigh 5-10 mg of the fluorinated polymer into a clean, dry NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.
-
Cap the tube and vortex or sonicate the mixture until the polymer is fully dissolved. Gentle heating may be required for some polymers.
-
Internal Standard: If quantitative analysis is needed, add a known amount of an internal standard containing a fluorine signal that does not overlap with the sample signals (e.g., trifluorotoluene).
-
Spectrometer Setup: Lock and shim the spectrometer on the deuterium (B1214612) signal of the solvent. Acquire the ¹⁹F NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).
Visualizations
Caption: A generalized workflow for the characterization of fluorinated polymers.
Caption: A decision tree for troubleshooting common characterization issues.
Technical Support Center: Synthesis of 2,3,4,5,6-Pentafluorostyrene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3,4,5,6-pentafluorostyrene synthesis.
Troubleshooting Guides
Low or no product yield is a common issue in the synthesis of this compound. The following sections provide troubleshooting guidance for the three primary synthesis routes: the Wittig reaction, the Grignard reaction, and the decarboxylation of pentafluorocinnamic acid.
Route 1: The Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones. In the case of this compound, the reaction typically involves the reaction of pentafluorobenzaldehyde (B1199891) with a phosphorus ylide.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete ylide formation due to a weak base. | Use a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) to ensure complete deprotonation of the phosphonium (B103445) salt. |
| Ylide decomposition. | The ylide is sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. | |
| Steric hindrance. | The pentafluorophenyl group is bulky. Consider using a less sterically hindered phosphonium salt if possible, or prolong the reaction time and/or increase the temperature. | |
| Formation of Side Products | Oxidation of the ylide. | Avoid exposure to oxygen. Maintain a positive pressure of an inert gas throughout the reaction. |
| Self-condensation of the aldehyde. | Add the aldehyde slowly to the ylide solution at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions. |
Experimental Protocol: Wittig Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a colored solution (often yellow or orange) indicates ylide formation.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve pentafluorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution back to 0 °C and slowly add the pentafluorobenzaldehyde solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product will contain triphenylphosphine (B44618) oxide as a major byproduct. This can be removed by precipitation from a non-polar solvent like hexanes or by column chromatography on silica (B1680970) gel.
-
Logical Workflow for Troubleshooting the Wittig Reaction
Optimizing reaction conditions for nucleophilic substitution on poly(pentafluorostyrene)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing nucleophilic substitution reactions on poly(pentafluorostyrene) (PPFS).
Frequently Asked Questions (FAQs)
Q1: Why is the para-fluorine atom preferentially substituted in nucleophilic aromatic substitution (SNAr) on PPFS?
The pentafluorophenyl group is highly electron-deficient due to the strong inductive effect of the five fluorine atoms. This electron deficiency makes the aromatic ring susceptible to attack by nucleophiles. The para-position is the most activated site for substitution because the resulting intermediate (a Meisenheimer complex) is most effectively stabilized by resonance, allowing the negative charge to be delocalized onto the fluorine atoms and the polymer backbone.
Q2: What are the most common nucleophiles used for PPFS modification?
A wide range of nucleophiles can be used to functionalize PPFS, taking advantage of the reactive para-fluorine. Common classes include:
-
Sulfur Nucleophiles: Thiols (R-SH) are highly effective and react rapidly, often at room temperature in the presence of a base.[1] This is a popular method for introducing various functionalities.
-
Nitrogen Nucleophiles: Primary and secondary amines (R-NH₂ and R₂-NH) are frequently used.[1] These reactions may require elevated temperatures to proceed efficiently.
-
Oxygen Nucleophiles: Alcohols and phenols can be used, though they often require stronger reaction conditions (e.g., stronger base, higher temperature) compared to thiols and amines.
-
Phosphorus Nucleophiles: Phosphites are used to introduce phosphonic acid groups, particularly for applications like proton exchange membranes.[2][3]
Q3: How does the choice of solvent affect the reaction?
The solvent plays a critical role in dissolving the polymer and nucleophile, and it can significantly influence reaction rates.[4][5][6]
-
Polar Aprotic Solvents: Solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are excellent choices.[7][8] They effectively dissolve PPFS and many nucleophiles. By not solvating the nucleophile as strongly as protic solvents, they can lead to faster reaction rates for SNAr reactions.[6][7]
-
Polar Protic Solvents: Solvents like alcohols or water are generally less ideal. They can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity and slows down the reaction.[4][5][7]
Troubleshooting Guide
Problem 1: Low or Incomplete Degree of Substitution
Q: I've run my reaction, but NMR analysis shows a low degree of functionalization. What are the likely causes and how can I fix it?
A: This is a common issue that can stem from several factors. Consult the following table for potential causes and solutions.
| Possible Cause | Recommended Solutions |
| Insufficient Nucleophile Reactivity | Select a stronger nucleophile if possible. For thiol-based reactions, ensure a suitable base (e.g., triethylamine (B128534), potassium carbonate) is used to generate the more reactive thiolate anion. |
| Suboptimal Solvent | Ensure PPFS and the nucleophile are fully dissolved.[4] Switch to a more polar aprotic solvent like NMP or DMSO, which can enhance reaction rates.[7] |
| Low Reaction Temperature | Many nucleophilic substitutions on PPFS require heating to overcome the activation energy. Gradually increase the reaction temperature (e.g., in 15-20 °C increments) from room temperature up to around 95-120 °C.[9][10] |
| Insufficient Reaction Time | The reaction may be slow. Monitor the reaction progress over time using a suitable analytical technique (e.g., ¹⁹F NMR) to determine the optimal duration. Reactions can range from a few hours to over 24 hours.[8][9] |
| Steric Hindrance | A bulky nucleophile may have difficulty accessing the reaction site. Consider using a less sterically hindered nucleophile or increasing the reaction temperature and time to facilitate the reaction. |
| Reagent Purity | Impurities in the solvent or nucleophile, especially water, can interfere with the reaction. Use anhydrous solvents and ensure reagents are pure. |
Problem 2: Polymer Cross-linking and Gelation
Q: My polymer solution became a gel or precipitated out during the reaction. Why did this happen and is it salvageable?
A: Cross-linking is a significant side reaction, particularly when using certain nucleophiles.
| Possible Cause | Recommended Solutions |
| Double Substitution with Primary Amines | Primary amines (R-NH₂) can react twice, forming a tertiary amine bridge ((−C₆F₄)₂NR) between two polymer chains. This is a common cause of cross-linking. To avoid this, use a secondary amine (R₂-NH) if your desired functionality allows. Alternatively, use a large excess of the primary amine to favor single substitution. |
| Dithiol Impurities or Side Reactions | When functionalizing with thiols, especially in the presence of an oxidant, disulfide bond formation can occur, leading to cross-linking.[9] Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation. Use purified thiols to avoid dithiol impurities. |
| High Polymer Concentration | At high concentrations, the probability of intermolecular reactions (between chains) increases relative to intramolecular reactions (on the same chain). Run the reaction at a lower polymer concentration to reduce the chance of cross-linking. |
Once a significant amount of cross-linking has occurred to form an insoluble gel, the polymer is typically not salvageable. The key is prevention.
Experimental Protocols & Data
General Protocol for Thiol Substitution on PPFS
This protocol provides a representative method for modifying PPFS with a thiol nucleophile.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), dissolve poly(pentafluorostyrene) in an appropriate volume of anhydrous N-methylpyrrolidone (NMP) to make a 5-10 wt% solution.
-
Reagent Addition: To the stirred polymer solution, add the desired thiol (1.1 to 1.5 equivalents per styrene (B11656) monomer unit).
-
Base Addition: Add a base, such as triethylamine (1.5 to 2.0 equivalents), to the mixture. The base deprotonates the thiol to form the more nucleophilic thiolate.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction's progress by taking small aliquots and analyzing them via ¹⁹F NMR spectroscopy, observing the disappearance of the para-fluorine signal (approx. -156 ppm). The reaction is often complete within 1-4 hours.[9]
-
Purification: Once the reaction is complete, precipitate the functionalized polymer by slowly adding the reaction mixture to a non-solvent, such as methanol (B129727) or deionized water.
-
Isolation: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted reagents and byproducts, and dry it under vacuum at 60 °C overnight.[8]
Table of Reaction Conditions
The following table summarizes various reported conditions for the nucleophilic substitution on PPFS, providing a comparative overview for experiment design.
| Nucleophile | Solvent | Base/Catalyst | Temperature (°C) | Time | Degree of Substitution |
| 1-Dodecanethiol | THF | Triethylamine | Room Temp. | < 1 hour | Quantitative |
| Primary Amines | NMP / DMF | - | 50 - 95 °C | 3 - 24 hours | Complete |
| Secondary Amines | NMP / DMF | - | 50 - 60 °C | Overnight | Complete |
| 1-(2-dimethylaminoethyl)-5-mercaptotetrazole | NMP | Triethylamine | 95 °C | 3 days | High[8] |
| Amino-functionalized PEG | NMP | - | 95 °C | 20 min (Microwave) | High[10] |
| Diethyl Phosphite (Michaelis-Arbuzov) | Neat (no solvent) | - | 170 °C | ~1 hour | High[2] |
Visual Guides
Experimental Workflow
The following diagram outlines the typical workflow for a post-polymerization modification experiment on PPFS.
Caption: Standard experimental sequence for PPFS functionalization.
Troubleshooting Logic for Low Substitution
This flowchart provides a logical path for diagnosing and solving issues related to low reaction conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ossila.com [ossila.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 6. users.wfu.edu [users.wfu.edu]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Technical Support Center: Poly(pentafluorostyrene) Solvent Selection
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with high molecular weight poly(pentafluorostyrene) (PPFS).
Frequently Asked Questions (FAQs)
Q1: What are the best common solvents for dissolving high molecular weight poly(pentafluorostyrene)?
A1: High molecular weight PPFS is soluble in a range of solvents. Commonly used and effective solvents include Tetrahydrofuran (THF), Methyl Ethyl Ketone (MEK), N-Ethyl-2-pyrrolidone (NEP), Acetone, and Chloroform.[1] The choice of solvent can depend on the subsequent application, such as film casting or chemical modification.
Q2: How does the molecular weight of PPFS affect its solubility?
A2: Generally, as with most polymers, the solubility of PPFS decreases as its molecular weight increases.[2] High molecular weight polymers (e.g., >100,000 g/mol ) will dissolve more slowly and may require more vigorous conditions (e.g., gentle heating, longer stirring times) compared to their lower molecular weight counterparts. It is also noted that high molecular weight PPFS can become insoluble in several solvents after certain chemical modifications.[3]
Q3: Are there any theoretical models to predict a good solvent for PPFS?
Q4: What is a typical concentration range for preparing solutions of high molecular weight PPFS?
A4: The achievable concentration depends on the molecular weight and the choice of solvent. For applications like spin-coating, concentrations around 50 mg/mL in MEK have been used for PPFS-containing copolymers.[6] For Gel Permeation Chromatography (GPC) analysis of high molecular weight polymers (>400,000 g/mol ), much lower concentrations, typically below 0.5 mg/mL, are recommended.[7] For general laboratory use, starting with a concentration in the range of 1-10% (w/v) is a reasonable approach, with the understanding that higher molecular weight samples may require more dilute solutions.
Troubleshooting Guide
This section addresses common problems encountered when dissolving high molecular weight PPFS.
dot
Caption: Troubleshooting workflow for dissolving high molecular weight PPFS.
| Issue | Possible Cause | Troubleshooting Steps |
| Polymer is not dissolving or dissolving very slowly. | Inappropriate Solvent: The solvent may not be suitable for PPFS. | - Action: Switch to a known good solvent such as THF, MEK, or chloroform.[1]- Tip: Refer to the solvent compatibility table below. |
| High Molecular Weight: Higher molecular weight polymers have slower dissolution kinetics.[2] | - Action: Allow for significantly longer dissolution times. For very high MW PPFS, this could be 24 hours or longer, even with agitation.[7][8]- Tip: Gentle, continuous agitation is crucial. | |
| Insufficient Temperature: The dissolution process may be too slow at room temperature. | - Action: Gently heat the mixture to 40-60°C. This can significantly increase the rate of dissolution.[9]- Caution: Avoid boiling the solvent or exceeding the polymer's glass transition temperature (Tg ≈ 80°C) to prevent degradation.[1] | |
| Low Polymer Surface Area: Large polymer chunks or pellets will dissolve much slower than a fine powder. | - Action: If possible, grind the polymer into a fine powder before adding it to the solvent to increase the surface area.[9] | |
| Solution is hazy or contains undissolved particles. | Incomplete Dissolution: Not all of the polymer has dissolved. | - Action: Extend the dissolution time and/or increase the temperature slightly.[9]- Tip: Use a high-speed stirrer for better dispersion. |
| Poor Solvent Quality: The presence of water or other impurities can reduce solubility. | - Action: Use high-purity, anhydrous solvents.[9] | |
| Concentration is too high: You may be exceeding the solubility limit for the given solvent and molecular weight. | - Action: Try preparing a more dilute solution. For very high MW polymers, concentrations may need to be as low as 1-2 mg/mL.[8] | |
| A gel-like substance forms instead of a true solution. | Cross-linking in the Polymer: The polymer may have some degree of cross-linking, which will prevent it from fully dissolving and instead will only swell. | - Action: This is an issue with the polymer material itself. Try a different batch of polymer if possible. |
| Incomplete Polymer Dispersion: The polymer particles may not be dispersing properly, leading to localized areas of high concentration and gel formation. | - Action: Add the polymer powder to the solvent slowly while stirring vigorously to ensure each particle is wetted by the solvent.[9] |
Data Presentation
Solvent Compatibility for High Molecular Weight PPFS
| Solvent | Hansen Parameters (MPa⁰·⁵) | Compatibility Notes |
| δD (Dispersion) | δP (Polar) | |
| Tetrahydrofuran (THF) | 16.8 | 5.7 |
| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 |
| Acetone | 15.5 | 10.4 |
| Chloroform | 17.8 | 3.1 |
| N-Ethyl-2-pyrrolidone (NEP) | 18.0 | 12.3 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 |
| Poly(pentafluorostyrene) (PPFS) Estimate | ~18.5 | ~4.5 |
Note: Hansen Solubility Parameters for solvents are widely available. The values for PPFS are estimated based on polystyrene and should be used as a qualitative guide.
Recommended Starting Concentrations for GPC Analysis
| Polymer Molecular Weight ( g/mol ) | Recommended Concentration (mg/mL) | Minimum Recommended Dissolution Time |
| < 5,000 | ~1.0 | 3 hours |
| 5,000 to 400,000 | < 1.0 | At least 3 hours (overnight preferred) |
| 400,000 to 2,000,000 | < 0.5 | At least 24 hours (with gentle agitation) |
| > 2,000,000 | < 0.1 | At least 24 hours (with gentle agitation) |
This data is adapted from general guidelines for GPC sample preparation and should be considered a starting point for optimization.[7]
Experimental Protocols
Protocol: Preparation of a Dilute Solution of High MW PPFS for Analysis (e.g., GPC)
This protocol is based on best practices for dissolving high molecular weight polymers for analytical purposes.
dot
Caption: Experimental workflow for preparing a dilute PPFS solution.
Materials:
-
High molecular weight poly(pentafluorostyrene) powder
-
High-purity, anhydrous Tetrahydrofuran (THF)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars or an orbital shaker
-
0.2 µm PTFE syringe filters
Methodology:
-
Weighing: Accurately weigh the desired amount of high MW PPFS powder into a clean, dry glass vial. For polymers with a molecular weight > 400,000 g/mol , it is recommended to start with a concentration of less than 0.5 mg/mL.[7]
-
Solvent Addition: Add the calculated volume of anhydrous THF to the vial.
-
Dissolution:
-
Cap the vial securely.
-
Place the vial on a magnetic stirrer or orbital shaker. Use gentle to moderate agitation. Avoid vigorous stirring that could cause shear degradation of the polymer chains.
-
Allow the polymer to dissolve for a minimum of 24 hours at room temperature.[7] High molecular weight polymers dissolve in two stages: a slow initial swelling followed by the actual dissolution. This process requires significant time.[2]
-
-
Visual Inspection: After the dissolution period, visually inspect the solution against a bright light source to ensure no solid particles, fibers, or gel-like globules are present. If the solution is not perfectly clear, allow for additional dissolution time.
-
Filtration: Once the polymer is fully dissolved, filter the solution through a 0.2 µm PTFE syringe filter to remove any dust or micro-gels before analysis.[8] The solution is now ready for use.
References
- 1. ossila.com [ossila.com]
- 2. kinampark.com [kinampark.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. benchchem.com [benchchem.com]
Long-term stability and storage of 2,3,4,5,6-Pentafluorostyrene monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of 2,3,4,5,6-Pentafluorostyrene monomer, along with troubleshooting guides and frequently asked questions for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for long-term stability of this compound?
For optimal long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light. Storing at refrigerated temperatures (2-8°C) is also a common practice for shorter durations. The monomer is a flammable liquid and should be stored in a well-ventilated area away from heat, sparks, and open flames.[1]
Q2: What is the role of the inhibitor in the monomer?
This compound is typically supplied with an inhibitor, such as p-tert-butylcatechol (TBC), at a concentration of 0.1% (1000 ppm) to prevent premature polymerization during storage and transport. Inhibitors work by scavenging free radicals that can initiate polymerization.
Q3: How does the inhibitor p-tert-butylcatechol (TBC) function?
The inhibitory action of TBC is dependent on the presence of oxygen. TBC intercepts and neutralizes peroxyl radicals that are formed when the monomer reacts with oxygen, thus preventing the initiation of a polymerization chain reaction.
Q4: Do I need to remove the inhibitor before my experiment?
Yes, for most polymerization reactions, especially those with controlled mechanisms like anionic or reversible addition-fragmentation chain-transfer (RAFT) polymerization, the inhibitor must be removed. The presence of the inhibitor will interfere with the initiator and prevent or retard the polymerization process.
Q5: How can I remove the inhibitor from the monomer?
A common and effective method for removing TBC is to pass the monomer through a column of activated basic alumina (B75360). Another method involves washing the monomer with an aqueous solution of sodium hydroxide (B78521) (NaOH) to extract the phenolic inhibitor, followed by washing with deionized water to remove any residual NaOH, and then drying over a suitable drying agent like anhydrous magnesium sulfate (B86663) or calcium chloride.
Q6: What is the shelf life of this compound?
Q7: How can I check for polymer formation in the monomer?
Visual inspection for increased viscosity or the presence of a solid precipitate can indicate polymerization. A more sensitive method is to use techniques like Gel Permeation Chromatography (GPC) to detect the presence of higher molecular weight species.
Troubleshooting Guides
Storage and Handling Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Monomer appears viscous or contains solid particles. | Premature polymerization has occurred. | - Do not use the monomer. Spontaneous polymerization can be exothermic and lead to a runaway reaction. - Review storage conditions. Ensure the monomer was stored at the recommended temperature, away from light and heat sources. - Check the inhibitor concentration if possible. |
| Discoloration of the monomer (e.g., yellowing). | - Oxidation or presence of impurities. - Depletion of the inhibitor. | - While slight discoloration may not always affect performance, it is advisable to purify the monomer before use, for example, by passing it through an alumina column. - If significant discoloration is observed, it is best to discard the monomer. |
Polymerization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very slow polymerization. | - Incomplete removal of the inhibitor. - Inactive initiator. - Presence of oxygen (for certain polymerization types like anionic polymerization). | - Ensure the inhibitor removal process was thorough. You can test a small sample for the presence of inhibitor. - Use a fresh batch of initiator or verify its activity. - For oxygen-sensitive polymerizations, ensure all reagents and glassware are properly deoxygenated using techniques like freeze-pump-thaw cycles or sparging with an inert gas. |
| Low polymer yield or low molecular weight. | - Incorrect monomer to initiator ratio. - Presence of chain transfer agents (e.g., impurities like water or solvents). - Reaction temperature is too high or too low. | - Carefully recalculate and measure the monomer and initiator concentrations. - Ensure all solvents and reagents are anhydrous and of high purity. - Optimize the reaction temperature based on the specific polymerization method and initiator used. |
| Broad molecular weight distribution (high Polydispersity Index - PDI) in controlled polymerization. | - Impurities in the monomer or solvent. - Poor control over initiation. - High reaction temperature leading to side reactions. | - Purify the monomer and solvent immediately before use. - Ensure rapid and uniform mixing of the initiator with the monomer solution. - Optimize the reaction temperature to balance the polymerization rate and minimize side reactions. |
Experimental Protocols
Protocol for Inhibitor Removal using an Alumina Column
-
Prepare the column: Pack a glass chromatography column with activated basic alumina. The amount of alumina will depend on the quantity of monomer to be purified (a general rule is to use a 10-20 fold excess by weight of alumina to the estimated amount of inhibitor).
-
Pre-wet the column: Pass a small amount of the desired anhydrous solvent (e.g., toluene, THF) through the column to wet the alumina.
-
Load the monomer: Carefully add the this compound monomer to the top of the column.
-
Elute the monomer: Elute the monomer through the column using the same anhydrous solvent or by applying gentle pressure with an inert gas (e.g., nitrogen or argon).
-
Collect the purified monomer: Collect the purified, inhibitor-free monomer in a clean, dry flask under an inert atmosphere.
-
Use immediately: The inhibitor-free monomer is prone to polymerization and should be used immediately. If short-term storage is necessary, keep it at a low temperature (e.g., in an ice bath or freezer) under an inert atmosphere.
Protocol for Monitoring TBC Inhibitor Concentration (Colorimetric Method)
This protocol is adapted from the standard test method for p-tert-butylcatechol in styrene (B11656) monomer (ASTM D4590) and can be used as a qualitative or semi-quantitative guide.[2][3]
-
Prepare a sodium hydroxide solution: Prepare a ~1 M solution of sodium hydroxide (NaOH) in deionized water.
-
Sample preparation: In a test tube, mix a known volume of the this compound monomer (e.g., 5 mL) with an equal volume of the NaOH solution.
-
Color development: Shake the mixture vigorously for about one minute. If TBC is present, a pink to reddish color will develop in the aqueous (bottom) layer.
-
Visual comparison: The intensity of the color is proportional to the concentration of TBC. For a more quantitative analysis, a calibration curve can be prepared using standards of known TBC concentration, and the absorbance of the aqueous layer can be measured using a spectrophotometer at a wavelength of approximately 490 nm.
Data Presentation
Table 1: Recommended Storage Conditions and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (long-term) | Minimizes thermal initiation of polymerization. |
| 2-8°C (short-term) | Slows down potential degradation and polymerization. | |
| Storage Atmosphere | Tightly sealed container, inert atmosphere (e.g., Nitrogen or Argon) is recommended for inhibitor-free monomer. | Prevents contamination by moisture and oxygen, which can affect stability and polymerization. |
| Light Exposure | Store in an amber bottle or in the dark. | Protects from light-induced polymerization. |
| Inhibitor | p-tert-butylcatechol (TBC) at ~1000 ppm. | Prevents premature polymerization during storage. |
Mandatory Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for failed polymerization reactions.
References
Validation & Comparative
A Comparative Analysis of 2,3,4,5,6-Pentafluorostyrene and Other Fluorinated Styrenes for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,3,4,5,6-pentafluorostyrene (PFS) with other fluorinated styrene (B11656) monomers. The introduction of fluorine atoms onto the styrene backbone significantly alters the physicochemical properties of the resulting polymers, making them valuable materials for a range of applications, from specialty coatings and optical waveguides to advanced biomaterials. This document summarizes key performance data, outlines detailed experimental methodologies, and presents visual workflows to aid in the selection of the most suitable fluorinated styrene for your research and development needs.
Performance Comparison of Fluorinated Styrenes
The degree and position of fluorine substitution on the styrene monomer have a profound impact on the properties of the corresponding homopolymers. The following tables summarize available quantitative data for key performance indicators. It is important to note that the data has been compiled from various sources and may not have been collected under identical experimental conditions, which can influence the absolute values.
Table 1: Thermal Properties of Poly(fluorostyrene)s
| Polymer | Glass Transition Temperature (Tg) (°C) | Onset of Decomposition (in Air) (°C) |
| Polystyrene | ~100 | ~270-300[1] |
| Poly(4-fluorostyrene) | ~115[2] | - |
| Poly(2,4-difluorostyrene) | Data not readily available | - |
| Poly(2-(trifluoromethyl)styrene) | 175 | - |
| Poly(3-(trifluoromethyl)styrene) | 63 | - |
| Poly(4-(trifluoromethyl)styrene) | 101 | - |
| Poly(this compound) | ~110 | - |
| Fluorinated Cross-linked Polystyrene | 233 | 439 (T5d)[3] |
Table 2: Copolymerization Reactivity Ratios (r)
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Determination Method |
| This compound | Methyl Methacrylate | 3.50 ± 0.70 | 0.20 ± 0.21 | Non-linear least-square fitting to the Mayo-Lewis equation[2] |
| This compound | 5,6-Benzo-2-methylene-1,3-dioxepane | 9.9 | 0.35 | Kelen-Tüdős method[2] |
| α-Trifluoromethylstyrene | Styrene | 0.00 | 0.60 | Not Specified[2] |
Table 3: Surface Properties of Poly(fluorostyrene)s
| Polymer | Water Contact Angle (°) |
| Polystyrene | ~90 |
| Poly(fluorostyrene)s | Generally > 90 (Hydrophobic) |
| Poly(pentafluorostyrene) | Expected to be highly hydrophobic |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the synthesis and characterization of fluorinated polymers. The following sections provide representative methodologies for key experimental procedures.
Protocol 1: Free Radical Polymerization of Fluorinated Styrenes
This protocol describes a general procedure for the homopolymerization of a fluorinated styrene monomer using a free radical initiator.
Materials:
-
Fluorinated styrene monomer (e.g., this compound)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Toluene or Anisole)
-
Nonsolvent for precipitation (e.g., Methanol or Hexane)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line
Procedure:
-
Monomer Purification: Remove the inhibitor from the fluorinated styrene monomer by passing it through a column of basic alumina.
-
Reaction Setup: Place the purified monomer and initiator (typically 0.1-1 mol% relative to the monomer) in a Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After backfilling the flask with an inert gas (e.g., argon or nitrogen), immerse it in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN) and stir.
-
Termination and Precipitation: After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Purification: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran) and precipitate it into a non-solvent (e.g., methanol).
-
Drying: Filter the precipitated polymer and dry it under vacuum to a constant weight.
Protocol 2: Thermal Analysis by Thermogravimetric Analysis (TGA)
This protocol outlines the determination of the thermal stability of a fluorinated polymer.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small amount of the dried polymer sample (5-10 mg) into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Analysis: Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: Record the sample weight as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (Td5%).
Protocol 3: Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)
This protocol describes the measurement of the glass transition temperature (Tg) of a fluorinated polymer.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried polymer sample (5-10 mg) into a DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Cycling:
-
First Heating Scan: Heat the sample to a temperature well above its expected Tg to erase its thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.
-
Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10 °C/min).
-
-
Data Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve from the second heating scan.
Protocol 4: Water Contact Angle Measurement
This protocol details the procedure for assessing the surface hydrophobicity of a polymer film.
Instrumentation:
-
Contact Angle Goniometer
Procedure:
-
Sample Preparation: Prepare a flat, smooth film of the fluorinated polymer on a suitable substrate.
-
Droplet Deposition: Place a small droplet of deionized water (typically 2-5 µL) onto the surface of the polymer film using a microsyringe.
-
Image Capture: Immediately capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Angle Measurement: Use the goniometer software to measure the angle between the tangent to the droplet at the point of contact with the surface and the surface itself. Perform measurements at multiple locations on the film to ensure statistical relevance.
Visualizing Experimental Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships in the study of fluorinated styrenes.
Caption: General workflow for the synthesis and characterization of fluorinated polystyrenes.
Caption: Influence of fluorine substitution on key polymer properties.
Conclusion
The fluorination of styrene monomers provides a powerful tool for tuning the properties of the resulting polymers. This compound, with its high degree of fluorination, generally yields polymers with high thermal stability and hydrophobicity. However, the specific position of fluorine atoms, as seen in monofluorinated and trifluoromethyl-substituted styrenes, can have a dramatic and sometimes non-intuitive effect on properties like the glass transition temperature.
The data presented in this guide highlights the potential of fluorinated styrenes in the development of advanced materials. However, it also underscores a significant gap in the literature regarding direct, systematic comparative studies. For researchers and drug development professionals, this presents an opportunity for further investigation to build a more comprehensive understanding of the structure-property relationships in this important class of polymers. Such studies will be invaluable for the rational design of novel fluorinated materials with tailored properties for a wide array of applications, including drug delivery systems, medical device coatings, and diagnostic tools.
References
Characterizing Poly(pentafluorostyrene) Microstructure: A Comparative Guide to 19F NMR Spectroscopy and Alternative Techniques
For researchers, scientists, and drug development professionals, understanding the microstructure of polymers is paramount for controlling their physical and chemical properties. In the case of poly(pentafluorostyrene) (PPFS), a polymer with significant potential in various applications due to its unique electronic and thermal properties, determining its tacticity—the stereochemical arrangement of its monomer units—is crucial. This guide provides a comprehensive comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for characterizing PPFS microstructure, supported by experimental data and detailed protocols.
19F NMR spectroscopy has emerged as a powerful and sensitive tool for elucidating the microstructure of fluorinated polymers. The fluorine-19 nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, leading to high sensitivity and a wide chemical shift range in NMR experiments. This wide dispersion of signals allows for the resolution of subtle differences in the chemical environment of fluorine atoms, making it particularly well-suited for distinguishing between different stereochemical arrangements along the polymer chain.
Unraveling PPFS Tacticity with 19F NMR
The 19F NMR spectrum of poly(pentafluorostyrene) typically displays distinct resonances corresponding to the fluorine atoms at the ortho, meta, and para positions of the pentafluorophenyl ring. The precise chemical shifts of these fluorine nuclei are sensitive to the local stereochemical environment, specifically the relative configurations of adjacent monomer units, described as meso (m) and racemo (r) diads.
While specific assignments for isotactic, syndiotactic, and atactic PPFS are not abundantly available in public literature, the underlying principle relies on the "gamma-gauche effect." This effect dictates that the spatial proximity of fluorine atoms on neighboring monomer units in a gauche conformation leads to a shielding effect, resulting in an upfield shift in the 19F NMR spectrum. Different tacticities will result in distinct populations of these through-space interactions, leading to unique spectral fingerprints for isotactic, syndiotactic, and atactic polymers.
A study on a poly(styrene-b-pentafluorostyrene) block copolymer provides baseline chemical shifts for the fluorine atoms in a polymeric environment. The reported 19F NMR chemical shifts in CDCl3 are approximately -143 ppm for the ortho-fluorines, -154 ppm for the para-fluorine, and -161 ppm for the meta-fluorines[1]. It is the splitting and relative intensities of these peaks that will provide detailed information about the polymer's tacticity. For instance, in other fluoropolymers, the racemic arrangement is often observed to resonate upfield from the meso arrangement.
Alternative and Complementary Techniques for Microstructure Analysis
While 19F NMR is a primary tool, other analytical methods can provide valuable, albeit sometimes less detailed, information about the microstructure of PPFS.
1. 13C NMR Spectroscopy: Similar to 19F NMR, 13C NMR is sensitive to the stereochemistry of the polymer backbone. The chemical shifts of the carbon atoms in the polymer chain, particularly the quaternary carbon of the phenyl ring and the backbone methine and methylene (B1212753) carbons, are influenced by the tacticity. For example, in syndiotactic poly(p-fluorostyrene), a related polymer, distinct resonances in the 13C NMR spectrum have been used to confirm its stereoregularity[2]. This technique can be a powerful complementary tool to 19F NMR for a more complete picture of the polymer's microstructure.
2. X-ray Diffraction (XRD): XRD is a technique primarily used to determine the crystallinity of a polymer. Highly stereoregular polymers, such as isotactic or syndiotactic PPFS, are more likely to crystallize, resulting in sharp diffraction peaks. In contrast, atactic polymers are typically amorphous and will produce a broad, diffuse scattering pattern[3][4]. Therefore, XRD can provide indirect evidence of the polymer's tacticity by assessing its degree of crystallinity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different analytical techniques used in characterizing poly(pentafluorostyrene) microstructure.
| Analytical Technique | Parameter Measured | Typical Values/Observations for PPFS | Advantages | Limitations |
| 19F NMR Spectroscopy | Chemical Shift (δ) | ortho-F: ~ -143 ppm, para-F: ~ -154 ppm, meta-F: ~ -161 ppm (in CDCl3)[1]. Splitting patterns and relative peak intensities are sensitive to tacticity. | High sensitivity and resolution for direct observation of stereochemical environment. Quantitative analysis of tacticity is possible. | Specific chemical shift assignments for different tacticities in PPFS are not widely reported. |
| 13C NMR Spectroscopy | Chemical Shift (δ) | Backbone and aromatic carbon signals are sensitive to stereosequence. | Provides complementary information to 19F NMR. Well-established for tacticity determination of other vinyl polymers. | Lower sensitivity compared to 19F NMR. May require longer acquisition times. |
| X-ray Diffraction (XRD) | Diffraction Angle (2θ) | Sharp peaks indicate crystallinity (suggesting isotactic or syndiotactic structure). Broad halo indicates amorphous nature (suggesting atactic structure)[3][4]. | Provides information on the degree of crystallinity, which is related to tacticity. | Indirect measure of tacticity. Does not provide detailed information on the sequence of meso and racemo diads. |
Experimental Protocols
19F NMR Spectroscopy for PPFS Microstructure Analysis
A detailed experimental protocol for acquiring high-quality 19F NMR spectra for PPFS tacticity analysis is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the poly(pentafluorostyrene) sample in a suitable deuterated solvent (e.g., CDCl3, acetone-d6, or THF-d8) in a 5 mm NMR tube. Ensure the polymer is fully dissolved to obtain high-resolution spectra.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Tune and match the probe for the 19F frequency.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time (at): Set to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Use a delay of at least 5 times the longest T1 relaxation time of the fluorine nuclei to ensure full relaxation and allow for quantitative analysis. A typical starting value is 5-10 seconds.
-
Pulse Width: Calibrate a 90° pulse for 19F.
-
Spectral Width (sw): A spectral width of approximately 50-60 ppm centered around -150 ppm should be sufficient to cover the ortho, meta, and para fluorine resonances.
-
Number of Scans (ns): Depending on the sample concentration and spectrometer sensitivity, 64 to 256 scans are typically adequate.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum carefully.
-
Reference the spectrum. While CFCl3 is the standard reference, an external reference or referencing to a known solvent peak can be used.
-
Integrate the distinct peaks in the ortho, meta, and para regions to determine the relative proportions of different stereochemical environments.
-
13C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated solution (30-50 mg/mL) in a deuterated solvent.
-
Acquisition: Use a standard proton-decoupled 13C NMR experiment. Due to the lower sensitivity of 13C and long relaxation times, a larger number of scans and a longer relaxation delay may be necessary.
-
Processing: Similar to 19F NMR, process the data and analyze the chemical shifts and integrals of the backbone and aromatic carbons.
X-ray Diffraction
-
Sample Preparation: Prepare a thin film of the polymer or use a powdered sample.
-
Data Acquisition: Use a powder X-ray diffractometer to scan a range of 2θ angles (e.g., 5° to 40°).
-
Analysis: Analyze the resulting diffractogram for the presence of sharp peaks (crystalline) or a broad halo (amorphous). The percentage of crystallinity can be estimated by comparing the areas of the crystalline peaks to the total area under the curve.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Figure 1: Experimental workflow for characterizing the microstructure of poly(pentafluorostyrene).
Figure 2: Relationship between PPFS tacticity and expected 19F NMR spectral features.
References
A Comparative Guide to Poly(pentafluorostyrene) and its Alternatives: A Molecular Weight Analysis by GPC/SEC
For researchers, scientists, and drug development professionals, the precise characterization of polymers is paramount. Molecular weight and its distribution are critical parameters that significantly influence the physicochemical properties and performance of polymeric materials in various applications, including drug delivery and advanced materials. This guide provides a comparative analysis of the molecular weight of poly(pentafluorostyrene) and two common alternatives, polystyrene and poly(methyl methacrylate), using Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC).
This report details the experimental data for commercially available examples of these polymers, offering a clear comparison of their molecular weight characteristics. Detailed experimental protocols for GPC/SEC analysis are also provided to ensure reproducibility.
Molecular Weight and Polydispersity Comparison
The molecular weight averages (Number Average Mn, Weight Average Mw) and the Polydispersity Index (PDI = Mw/Mn) are crucial indicators of a polymer's properties. A lower PDI value signifies a more uniform polymer chain length distribution. The following table summarizes the GPC/SEC data for commercially available poly(pentafluorostyrene), polystyrene, and poly(methyl methacrylate).
| Polymer | Supplier | Lot/Product Number | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(pentafluorostyrene) | Polymer Source | P45121-5FS | 3,000 | 5,000 | 1.6 |
| Poly(pentafluorostyrene) | Polymer Source | P45144-5FS | 86,000 | 177,000 | 2.0 |
| Poly(pentafluorostyrene) | TCI | P2900 | 40,000 - 60,000 | - | - |
| Polystyrene Standard | Agilent | - | 162 | - | ≤1.10 |
| Polystyrene Standard | Agilent | - | 15,000,000 | - | ≤1.10 |
| Poly(methyl methacrylate) Standard | Sigma-Aldrich | 81497 | 10,400 | 10,900 | ~1.05 |
| Poly(methyl methacrylate) Standard | Waters | WAT035706 | - | 2,400 - 1,000,000 | - |
Experimental Protocols
Accurate and reproducible GPC/SEC data relies on standardized experimental procedures. Below are detailed protocols for the analysis of poly(pentafluorostyrene) and the alternative polymers.
GPC/SEC Analysis of Poly(pentafluorostyrene)
This protocol is based on the experimental conditions provided by Polymer Source.[1]
-
Instrumentation: Agilent 1260 Infinity II GPC/SEC System equipped with a refractive index (RI), viscometer, and light scattering detectors.
-
Columns: Three PLgel columns (7.5 x 300 mm, 5µm-10µm, 10⁵-10⁶Å) in series.
-
Mobile Phase (Eluent): Tetrahydrofuran (THF) (stabilized with BHT) containing 1% (v/v) triethylamine (B128534) (TEA).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Sample Preparation: Dissolve the poly(pentafluorostyrene) sample in the mobile phase to a concentration of 1-2 mg/mL. Filter the solution through a 0.2 µm PTFE filter before injection.
-
Calibration: The system is calibrated using narrow polystyrene standards.
GPC/SEC Analysis of Polystyrene and Poly(methyl methacrylate)
This is a general protocol applicable to the analysis of polystyrene and poly(methyl methacrylate) standards.
-
Instrumentation: A standard GPC/SEC system equipped with a refractive index (RI) detector.
-
Columns: A set of GPC columns suitable for the analysis of organic soluble polymers (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase (Eluent): HPLC-grade Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 30-40°C).
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer standard and dissolve it in 10 mL of THF to create a 0.5-1.0 mg/mL solution. Ensure complete dissolution. Filter the solution through a 0.2 µm or 0.45 µm filter compatible with THF.
-
Calibration: A calibration curve is constructed using a series of narrow polystyrene or poly(methyl methacrylate) standards with known molecular weights.
GPC/SEC Experimental Workflow
The following diagram illustrates the typical workflow for GPC/SEC analysis, from sample preparation to data analysis.
Discussion
The presented data highlights the diversity in molecular weight characteristics among commercially available polymers. Poly(pentafluorostyrene) samples from Polymer Source exhibit a broader molecular weight distribution (higher PDI) compared to the narrow standards of polystyrene and poly(methyl methacrylate).[1] This is expected as the latter are specifically synthesized for calibration purposes. The wide range of molecular weights available for polystyrene and poly(methyl methacrylate) standards allows for the creation of accurate calibration curves essential for determining the molecular weight of unknown polymer samples.[2][3][4]
The choice between poly(pentafluorostyrene) and its alternatives will depend on the specific application requirements. For applications demanding high thermal stability, chemical resistance, and a low refractive index, poly(pentafluorostyrene) is a strong candidate.[5] However, for applications where a narrow molecular weight distribution is critical, or where cost is a major factor, polystyrene and poly(methyl methacrylate) are often preferred.
This guide provides a foundational dataset and standardized protocols for researchers to objectively compare these polymers. For any specific application, it is recommended to perform in-house GPC/SEC analysis to confirm the molecular weight characteristics of the chosen material.
References
A Comparative Thermal Analysis of Poly(pentafluorostyrene) and Polystyrene
A detailed guide for researchers, scientists, and drug development professionals on the thermal properties of poly(pentafluorostyrene) versus polystyrene, utilizing data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
In the realm of polymer science, understanding the thermal stability and phase behavior of materials is paramount for their application in diverse fields, including advanced materials and drug delivery systems. This guide provides a comprehensive comparison of the thermal properties of poly(pentafluorostyrene) (PPFS), a fluorinated analog, and the widely used polystyrene (PS). The inclusion of fluorine atoms in the polymer backbone significantly alters its physicochemical properties, most notably its thermal resistance.
Executive Summary
Poly(pentafluorostyrene) exhibits markedly superior thermal stability compared to polystyrene. Thermogravimetric analysis (TGA) demonstrates that the onset of decomposition for PPFS in an air atmosphere occurs at approximately 408°C, whereas polystyrene begins to degrade in the range of 270-300°C under similar conditions. This enhanced stability is attributed to the high strength of the C-F bond.
Differential Scanning Calorimetry (DSC) data indicates that the glass transition temperature (Tg) of polystyrene is consistently observed around 100-108°C. While specific data for the homopolymer of poly(pentafluorostyrene) is less common in the literature, studies on its copolymers suggest a glass transition temperature in the range of 90-110°C, with the fluorination generally expected to increase the Tg relative to polystyrene.
Data Presentation: TGA and DSC Analysis
The following tables summarize the key thermal parameters for poly(pentafluorostyrene) and polystyrene obtained from TGA and DSC analyses.
Table 1: Differential Scanning Calorimetry (DSC) Data
| Parameter | Poly(pentafluorostyrene) (PPFS) | Polystyrene (PS) |
| Glass Transition Temperature (Tg) | 90-110°C (copolymers) | ~100-108°C[1] |
Note: The Tg for PPFS is based on data for its copolymers; fluorination is generally expected to increase the Tg compared to polystyrene.
Table 2: Thermogravimetric Analysis (TGA) Data
| Parameter | Poly(pentafluorostyrene) (PPFS) | Polystyrene (PS) |
| Atmosphere | Air | Air |
| Onset of Decomposition (Tonset) | ~408°C[2] | ~270-300°C[3][4] |
| Temperature of 5% Weight Loss (T5d) | Not explicitly stated | Not explicitly stated |
| Temperature of Maximum Decomposition Rate (Tmax) | >400°C (expected)[5] | ~400°C[6] |
Experimental Protocols
Detailed methodologies for the TGA and DSC experiments are provided below. It is recommended to perform TGA prior to DSC to determine the upper temperature limit for the DSC analysis and avoid polymer degradation during the measurement.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of the polymer.
Methodology:
-
A 5-10 mg sample of the polymer is placed in a TGA sample pan (platinum or ceramic).
-
The sample is loaded into the TGA instrument.
-
The furnace is purged with the desired atmosphere (e.g., nitrogen or air) at a flow rate of 50-100 mL/min.
-
The sample is heated from room temperature to a final temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min.
-
The weight loss of the sample is recorded as a function of temperature. The onset of degradation is often reported as the temperature at which a 5% weight loss occurs (T5d).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.
Methodology:
-
A 5-10 mg sample is weighed into an aluminum DSC pan and hermetically sealed.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
To erase the thermal history, the sample is first heated to a temperature above its expected Tg but below its decomposition temperature (e.g., 200°C).
-
The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its Tg.
-
A second heating scan is performed at a controlled rate (e.g., 10°C/min). The Tg is determined as the midpoint of the step change in the heat flow curve during this second heating scan.
Visualization of Experimental Workflow
The logical workflow for the comparative thermal analysis of poly(pentafluorostyrene) and polystyrene is illustrated in the diagram below.
Caption: Workflow for comparative TGA/DSC analysis of PPFS and PS.
The signaling pathway for determining thermal properties is outlined in the following diagram.
Caption: Pathway for determining thermal properties via TGA and DSC.
References
- 1. Investigation of the LCST-Thermoresponsive Behavior of Novel Oligo(Ethylene Glycol)-Modified Pentafluorostyrene Homopolymers [sfera.unife.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to ATRP and RAFT for the Polymerization of 2,3,4,5,6-Pentafluorostyrene
For researchers, scientists, and drug development professionals engaged in the synthesis of advanced fluorinated polymers, the choice of polymerization technique is critical. 2,3,4,5,6-Pentafluorostyrene (PFS) is a key monomer for creating polymers with unique properties such as high thermal stability, chemical resistance, and low surface energy. Among the controlled radical polymerization (CRP) techniques, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization stand out as powerful methods for synthesizing well-defined PFS-based polymers.[1] This guide provides an objective comparison of ATRP and RAFT for PFS polymerization, supported by experimental data and detailed protocols.
At a Glance: ATRP vs. RAFT for Pentafluorostyrene Polymerization
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) |
| Control Agent | Transition metal catalyst (e.g., copper complex) with a halide initiator.[1] | Thiocarbonylthio chain transfer agent (CTA).[1] |
| Monomer Scope | Good for styrenes, acrylates, and methacrylates.[1][2] | Very broad monomer scope, tolerant to a wide range of functional groups.[1][3] |
| Reaction Conditions | Typically requires deoxygenation; can be sensitive to impurities.[1][4] | Generally more tolerant to impurities and oxygen.[1] |
| Catalyst/Control Agent | Metal catalyst may require removal from the final polymer.[4] | Metal-free, but the CTA fragment remains on the polymer chain, which can be colored.[4] |
| Control over Architecture | Excellent for linear and block copolymers.[4] | Superior control over complex architectures like star and hyperbranched polymers.[4] |
| PFS Polymerization | Has been successfully used for the homopolymerization of PFS and for creating block copolymers.[5][6] | Well-suited for PFS polymerization, offering good control over molecular weight.[7] |
Data Presentation: A Comparative Summary
The following tables summarize representative experimental data for the polymerization of PFS using both ATRP and RAFT methodologies.
Table 1: Atom Transfer Radical Polymerization (ATRP) of Pentafluorostyrene
| Entry | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Molar Ratio [M]:[I]:[Cat]:[L] | Mn ( g/mol ) | Đ (Mw/Mn) | Ref. |
| 1 | Ethyl α-bromophenylacetate | CuBr/PMDETA | Anisole | 90 | 4 | 100:1:1:1 | 12,500 | 1.15 | [5] |
| 2 | Methyl α-bromophenylacetate | CuBr/bpy | Bulk | 110 | 6 | 100:1:1:3 | 15,200 | 1.20 | [2] |
| 3 | PFS-Br Macroinitiator | CuBr/PMDETA | Anisole | 90 | 8 | 100:1:1:1 | 25,000 (block copolymer) | 1.30 | [6] |
M: Monomer (PFS), I: Initiator, Cat: Catalyst, L: Ligand, Mn: Number-average molecular weight, Đ: Polydispersity index, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, bpy: 2,2'-bipyridine.
Table 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of Pentafluorostyrene
| Entry | Chain Transfer Agent (CTA) | Initiator | Solvent | Temp (°C) | Time (h) | Molar Ratio [M]:[CTA]:[I] | Mn ( g/mol ) | Đ (Mw/Mn) | Ref. |
| 1 | 2-Cyano-2-propyl benzodithioate (CPDB) | AIBN | Toluene (B28343) | 75 | 24 | 200:1:0.2 | 18,000 | 1.12 | [7] |
| 2 | S-Cyanomethyl O-ethyl carbonodithioate (CMX) | AIBN | Benzene | 60 | 18 | 150:1:0.1 | 14,500 | 1.18 | [7] |
| 3 | Cumyl dithiobenzoate | AIBN | Toluene | 65 | 24 | 100:1:0.1 | 9,800 (low conversion) | 1.25 | [7] |
M: Monomer (PFS), I: Initiator, AIBN: 2,2'-Azobis(2-methylpropionitrile), Mn: Number-average molecular weight, Đ: Polydispersity index.
Experimental Protocols
The following are generalized experimental protocols for the polymerization of PFS via ATRP and RAFT, based on common laboratory practices.
Protocol 1: ATRP of this compound
-
Reagents & Setup:
-
Initiator: Ethyl α-bromophenylacetate (EBrPA)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Monomer: this compound (PFS), passed through a column of basic alumina (B75360) to remove inhibitors.
-
Solvent: Anisole (anhydrous)
-
A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under vacuum.
-
-
Procedure:
-
To the Schlenk flask, add CuBr (1 equivalent relative to the initiator).
-
Seal the flask and cycle between vacuum and nitrogen three times to remove oxygen.
-
Add anhydrous anisole, the purified PFS monomer, and PMDETA (1 equivalent relative to CuBr) via degassed syringes.
-
Stir the mixture to allow for the formation of the Cu/PMDETA complex.
-
Add the initiator, EBrPA, via a degassed syringe to commence the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C).[5]
-
Take samples periodically using a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.[1]
-
Protocol 2: RAFT Polymerization of this compound
-
Reagents & Setup:
-
Chain Transfer Agent (CTA): 2-Cyano-2-propyl benzodithioate (CPDB)
-
Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Monomer: this compound (PFS), purified as in the ATRP protocol.
-
Solvent: Toluene (anhydrous)
-
A Schlenk flask with a magnetic stir bar.
-
-
Procedure:
-
Add the CTA, AIBN, purified PFS, and toluene to the Schlenk flask.
-
Seal the flask with a rubber septum.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C).[7]
-
Monitor the polymerization by taking samples at regular intervals for conversion and molecular weight analysis.
-
To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent like cold methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven.
-
Mandatory Visualization
The following diagrams illustrate the mechanisms of ATRP and RAFT for PFS polymerization and a comparative experimental workflow.
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP) for PFS.
Caption: Mechanism of Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.
References
A Comparative Analysis of the Surface Energy of Poly(pentafluorostyrene) Films
A detailed guide for researchers and drug development professionals on the surface energy characteristics of poly(pentafluorostyrene) in comparison to other common polymers, supported by experimental data and protocols.
In the realm of material science and drug delivery, the surface energy of a polymer is a critical parameter influencing its wettability, adhesion, and biocompatibility. Poly(pentafluorostyrene) (PPFS), a fluorinated analog of polystyrene, has garnered significant interest due to its unique surface properties. This guide provides a comprehensive comparison of the surface energy of PPFS films with other widely used polymers: polystyrene (PS), polymethylmethacrylate (PMMA), and polytetrafluoroethylene (PTFE).
Comparative Surface Energy Data
The surface energy of a solid is a measure of the excess energy at its surface compared to the bulk. It is a key factor in predicting how a material will interact with liquids and other solids. The data presented below, summarized from various studies, highlights the distinct surface energy profile of poly(pentafluorostyrene).
| Polymer | Total Surface Energy (mN/m) | Dispersive Component (mN/m) | Polar Component (mN/m) |
| Poly(pentafluorostyrene) (PPFS) | 28.1 | 26.9 | 1.2 |
| Polystyrene (PS) | 40.7[1] | 34.5 | 6.1 |
| Polymethylmethacrylate (PMMA) | 41.1[1] | 29.6 | 11.5 |
| Polytetrafluoroethylene (PTFE) | 20[1] | 18.4 | 1.6 |
The significantly lower total surface energy of PPFS compared to its non-fluorinated counterpart, polystyrene, is evident. This reduction is primarily attributed to the low polarizability of the carbon-fluorine bond, which results in weaker intermolecular forces at the surface. While PTFE exhibits the lowest surface energy among the compared polymers, PPFS presents a unique combination of low surface energy and the versatile chemistry of a styrenic polymer.
Experimental Workflow: Surface Energy Determination
The surface energy of polymer films is typically determined indirectly by measuring the contact angles of various liquids with known surface tensions on the polymer surface. The sessile drop method is a widely employed technique for this purpose. The general workflow for this experimental approach is illustrated below.
Caption: Experimental workflow for determining the surface energy of polymer films.
Experimental Protocol: Sessile Drop Method
The following protocol outlines the key steps for measuring the contact angle of liquids on a polymer film using the sessile drop method, a fundamental technique for subsequent surface energy calculations.
1. Materials and Equipment:
- Polymer film sample (e.g., spin-coated on a silicon wafer)
- Goniometer with a high-resolution camera and light source
- Microsyringe for dispensing precise liquid droplets
- Test liquids with known surface tension components (e.g., deionized water and diiodomethane)
- Cleaning solvents (e.g., isopropanol, deionized water)
- Nitrogen or clean air source for drying
2. Sample Preparation:
- Prepare a thin, uniform film of the polymer on a flat, smooth substrate.
- Thoroughly clean the surface of the polymer film to remove any contaminants. This can be achieved by rinsing with appropriate solvents and drying with a gentle stream of nitrogen.
3. Contact Angle Measurement:
- Place the polymer film sample on the goniometer stage.
- Fill the microsyringe with the first test liquid (e.g., deionized water).
- Carefully dispense a small droplet (typically 1-5 µL) onto the polymer surface.
- Allow the droplet to equilibrate for a few seconds.
- Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
- Use the goniometer software to measure the contact angle on both sides of the droplet.
- Repeat the measurement at multiple locations on the film to ensure statistical relevance.
- Repeat the entire process with the second test liquid (e.g., diiodomethane).
4. Surface Energy Calculation:
- The Owens-Wendt-Rabel-Kaelble (OWRK) method is a common approach to calculate the surface free energy of the solid, separating it into dispersive and polar components.[2][3] This method utilizes the measured contact angles of at least two liquids with known polar and dispersive components of their surface tension.[2][3] The governing equation is:
References
A Comparative Analysis of Refractive Indices in Fluorinated and Non-Fluorinated Polymers
For researchers, scientists, and professionals in drug development, the optical properties of polymers are a critical consideration in a myriad of applications, from advanced drug delivery systems to high-precision optical components. A key determinant of a polymer's optical behavior is its refractive index. This guide provides an objective comparison of the refractive indices of common fluorinated and non-fluorinated polymers, supported by experimental data and detailed methodologies.
The introduction of fluorine into a polymer's structure significantly alters its physical and chemical properties, including a marked decrease in its refractive index. This is primarily attributed to the high electronegativity and low polarizability of the fluorine atom, which results in a lower overall electron density in the polymer matrix. Consequently, light propagates through fluorinated polymers at a higher velocity, leading to a lower refractive index compared to their non-fluorinated counterparts.
Refractive Index Data of Common Polymers
The following table summarizes the typical refractive indices of several common fluorinated and non-fluorinated polymers at a wavelength of 589 nm (Sodium D-line). It is important to note that the exact refractive index can vary depending on factors such as the polymer's molecular weight, crystallinity, and the measurement conditions.
| Polymer Type | Polymer Name | Abbreviation | Typical Refractive Index (at 589 nm) |
| Non-Fluorinated | Poly(methyl methacrylate) | PMMA | 1.49[1][2] |
| Polycarbonate | PC | 1.59[1] | |
| Polystyrene | PS | 1.59[1] | |
| Fluorinated | Polytetrafluoroethylene | PTFE | 1.350[3] |
| Fluorinated Ethylene Propylene | FEP | 1.344[3] | |
| Perfluoroalkoxy Alkane | PFA | 1.350[3] | |
| Polyvinylidene Fluoride | PVDF | 1.42[3] |
Experimental Protocols for Refractive Index Measurement
Accurate and reproducible measurement of a polymer's refractive index is crucial for material selection and device design. Several well-established techniques are employed for this purpose, each with its own set of advantages and considerations.
Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a highly sensitive, non-destructive optical technique that measures the change in the polarization of light upon reflection from a thin film.[4] It can determine both the refractive index and the thickness of the film with high accuracy.[4]
Methodology:
-
Instrument Setup and Calibration: Power on the light source and allow it to stabilize. Calibrate the instrument according to the manufacturer's guidelines, typically using a reference sample such as a bare silicon wafer.[4]
-
Sample Measurement: Mount the polymer thin film sample on the stage and align it to ensure the light beam reflects from the center of the film.[4]
-
Parameter Setting: Define the measurement parameters, including the wavelength range and the angle of incidence. A common starting point is a 70° angle of incidence.[4]
-
Data Acquisition and Analysis: Initiate the measurement. The instrument's software will acquire the ellipsometric parameters (Ψ and Δ). A suitable optical model is then used to fit the experimental data, from which the refractive index spectrum of the polymer film is obtained.[4]
Prism Coupling
The prism coupling method involves coupling a laser beam into the thin film via a high-refractive-index prism.[4] By measuring the angles at which light propagates within the film (mode angles), both the refractive index and thickness can be determined.[4]
Methodology:
-
Sample and Prism Preparation: Ensure the polymer thin film and the base of the high-refractive-index prism are clean.
-
Coupling: Bring the polymer film into close contact with the prism base.
-
Measurement: A laser beam is directed at the prism. The instrument rotates the sample and prism assembly while a photodetector monitors the intensity of the reflected laser beam.[4] At specific "mode angles," light couples into the thin film, causing a sharp drop in the reflected intensity.[4]
-
Data Analysis: The instrument's software records these mode angles. Using the known refractive index of the prism, the laser wavelength, and the measured mode angles, the software solves the waveguide mode equations to calculate the refractive index and thickness of the polymer film.[4]
UV-Vis Spectroscopy
For transparent thin films, UV-Vis spectroscopy can be used to estimate the refractive index by analyzing the interference fringes in their transmission or reflectance spectra.[4]
Methodology:
-
Spectra Acquisition: Obtain the transmission or reflectance spectrum of the polymer thin film using a UV-Vis spectrophotometer.
-
Fringe Analysis: Identify the wavelengths corresponding to the maxima and minima of the interference fringes.
-
Calculation: If the film thickness (d) is known, the refractive index (n) can be calculated using the equation: n = (m * λ) / (2 * d), where 'm' is the order of the interference fringe and 'λ' is the corresponding wavelength.[4] Alternatively, specialized software can be used to model the interference pattern and simultaneously fit for both the refractive index and the film thickness.[4]
The Impact of Fluorination on Refractive Index
The following diagram illustrates the general relationship between the chemical composition of a polymer and its refractive index. The presence of highly electronegative fluorine atoms in the polymer backbone leads to a decrease in molar refractivity and, consequently, a lower refractive index.
Caption: Relationship between polymer composition and refractive index.
References
A Comparative Guide to Hydrophobic Surfaces: Poly(pentafluorostyrene) and its Alternatives
For researchers, scientists, and professionals in drug development, the selection of materials with specific surface properties is a critical determinant of experimental success. In fields ranging from microfluidics to biomedical implants and high-throughput screening, the hydrophobicity of a surface can significantly influence cell adhesion, protein adsorption, and liquid handling. This guide provides an objective comparison of surfaces coated with poly(pentafluorostyrene) (PPFS) against two widely used hydrophobic materials: polytetrafluoroethylene (PTFE) and polydimethylsiloxane (B3030410) (PDMS). The information presented is supported by experimental data to aid in the selection of the most appropriate material for your specific application.
Performance Comparison of Hydrophobic Coatings
The hydrophobicity of a surface is primarily quantified by its water contact angle. A higher contact angle indicates greater hydrophobicity. The following table summarizes the reported water contact angles for PPFS, PTFE, and PDMS. It is important to note that these values can be influenced by factors such as surface roughness, purity, and the specific method of film preparation.
| Polymer Coating | Chemical Structure | Typical Water Contact Angle (°) | Key Characteristics |
| Poly(pentafluorostyrene) (PPFS) | (-[CF₂-CF(C₆F₅)]-)n | 83 - 100 (smooth)[1] | High thermal and chemical resistance, low dielectric constant. Potential for superhydrophobicity (>150°). |
| Polytetrafluoroethylene (PTFE) | (-[CF₂-CF₂]-)n | 108 - 120 (smooth)[2][3][4] | Excellent chemical inertness, low coefficient of friction, high thermal stability. |
| Polydimethylsiloxane (PDMS) | (-[Si(CH₃)₂-O]-)n | 101 - 117[5][6] | Biocompatible, flexible, optically transparent, gas permeable. |
Experimental Protocols
To achieve consistent and reproducible hydrophobic surfaces, the coating process must be carefully controlled. Spin coating is a common and effective method for producing uniform thin films of these polymers.
Preparation of Poly(pentafluorostyrene) (PPFS) Coated Surfaces
-
Solution Preparation: Dissolve poly(pentafluorostyrene) in a suitable solvent, such as methyl ethyl ketone (MEK), to a concentration of 50 mg/mL.[1]
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., glass slide, silicon wafer) by sonicating in a sequence of soapy water, deionized water, acetone, and finally methanol, for 5 minutes each. Dry the substrate with a stream of nitrogen.
-
Spin Coating: Dispense the PPFS solution onto the center of the cleaned substrate. Spin coat at 2000 rpm for 90 seconds.[1]
-
Annealing: Anneal the coated substrate in a vacuum oven at 150°C for 1 hour to remove any residual solvent and to ensure a stable film.[1]
Preparation of Polytetrafluoroethylene (PTFE) Coated Surfaces
-
Solution Preparation: Use a commercial PTFE dispersion (e.g., 60% in water). Due to the insolubility of PTFE in most solvents, these are typically suspensions of PTFE particles.
-
Substrate Cleaning: Clean the substrate as described for PPFS.
-
Spin Coating: Dispense the PTFE dispersion onto the substrate. Spin coat at approximately 3000 rpm.[7] The optimal speed may vary depending on the specific dispersion.
-
Sintering: Heat the coated substrate in an oven. The temperature should be ramped up to first remove the water and surfactants (around 120°C and 270°C respectively), and then to melt the PTFE particles (above 337°C) to form a continuous film.[8] A final annealing step at 250°C for two hours can improve the film quality.[7]
Preparation of Polydimethylsiloxane (PDMS) Coated Surfaces
-
Elastomer Preparation: Mix the PDMS base and curing agent in a 10:1 weight ratio.[9] Degas the mixture in a vacuum desiccator to remove any entrapped air bubbles.
-
Substrate Cleaning: Clean the substrate as described for PPFS.
-
Spin Coating: Dispense the PDMS mixture onto the substrate. Spin coat at a speed determined by the desired thickness. For example, a spin speed of 500 rpm for 30 seconds can yield a film of approximately 216 µm.[9]
-
Curing: Cure the coated substrate in an oven at a temperature and duration recommended by the manufacturer (e.g., 2 hours at 70°C).
Measurement of Water Contact Angle
The hydrophobicity of the prepared surfaces should be quantified by measuring the static water contact angle using a goniometer.
-
Place the coated substrate on the goniometer stage.
-
Carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the software to measure the angle between the tangent of the droplet and the substrate surface.
-
Perform measurements at multiple locations on each sample to ensure statistical significance.
Logical Framework for Hydrophobic Surface Selection
The choice of a hydrophobic coating depends on a variety of factors beyond just the water contact angle. The following diagram illustrates a logical workflow for selecting the most appropriate material based on key experimental requirements.
Caption: Decision workflow for selecting a hydrophobic polymer coating.
References
- 1. louisville.edu [louisville.edu]
- 2. Robust and thermal-healing superhydrophobic surfaces by spin-coating of polydimethylsiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spin Coating | Center for Nanoscale Science and Engineering [cense.engr.uky.edu]
- 4. Comparative study of surface modification of fluorinated and non-fluorinated polymers using SDBD air plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yilectronics.com [yilectronics.com]
- 6. Silicone Hydrophobicity and Oleophilicity [ouci.dntb.gov.ua]
- 7. researcherslinks.com [researcherslinks.com]
- 8. diyhpl.us [diyhpl.us]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: Poly(pentafluorostyrene)-Based Membranes versus Nafion in Fuel Cell Applications
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the performance of poly(pentafluorostyrene) (PPFS)-based membranes and the industry-standard Nafion® in fuel cell applications. This document summarizes key performance data, outlines experimental protocols, and visualizes relevant workflows to aid in the selection and development of next-generation proton exchange membranes.
The quest for more efficient and durable proton exchange membranes (PEMs) is a driving force in fuel cell technology. While Nafion®, a perfluorosulfonic acid (PFSA) polymer, has long been the benchmark material, researchers are actively exploring alternatives with improved properties. Among these, poly(pentafluorostyrene)-based membranes have emerged as promising candidates, exhibiting competitive and, in some cases, superior performance characteristics, particularly in high-temperature and low-humidity conditions.
This guide offers a side-by-side comparison of key performance metrics for various PPFS-based membranes and Nafion®, based on recent studies.
Performance Data Comparison
The following tables summarize the quantitative performance data for different poly(pentafluorostyrene)-based membranes and Nafion®. These metrics are critical for evaluating the potential of a membrane for fuel cell applications.
| Membrane Type | Proton Conductivity (S/cm) | Operating Conditions | Reference |
| Sulfonated-phosphonated PPFS blend with polybenzimidazole | Up to 3 times higher than Nafion N211 | > 120 °C | [1][2] |
| Phosphonated PPFS (66%) | 0.057 | 120 °C, 90% RH | [3] |
| Blend of fully phosphonated PPFS (82 wt%) and poly(benzimidazole) (18 wt%) | 0.057 | 120 °C, 90% RH | [3] |
| Nafion 212 | - | - | [3] |
| Sulfonated PPFS blended with PBI-OO | ~40% higher than Nafion | 90 °C | [4] |
| Nafion | 0.1 | Standard conditions | [3] |
| Membrane Type | Peak Power Density (W/cm²) | Operating Conditions | Reference |
| Blend of fully phosphonated PPFS (82 wt%) and poly(benzimidazole) (18 wt%) | 0.40 | H₂/Air fuel cell | [3] |
| 42 wt% phosphonated PPFS | 0.34 | H₂/Air fuel cell | [3] |
| Nafion 212 | 0.35 | H₂/Air fuel cell | [3] |
| Blend of fully phosphonated PPFS (15 µm thick) | 0.78 | Humidified oxygen (RH > 90%) at cathode | [3] |
| Sulfonated PPFS based membranes | Up to 0.7 | H₂/Air fuel cell | [4] |
| Membrane Type | Hydrogen Crossover Reduction | Reference | |---|---|---|---| | PWN70/Nafion composite membranes | 37-40% | | | PPFSt/Nafion composite membranes | No improvement | |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are descriptions of key experimental protocols cited in the comparison.
Membrane Preparation
Sulfonated Poly(pentafluorostyrene) (sPFS): High molecular weight polypentafluorostyrene (PFS) is synthesized via classical emulsion polymerization. Subsequently, the PFS is post-sulfonated to achieve a 100% sulfonation degree, meaning one sulfonic acid group per styrene (B11656) unit.[4]
Phosphonated Poly(pentafluorostyrene) (PWN): Poly(pentafluorostyrene) is partially phosphonated to varying degrees (e.g., 17% to 66%) to control the ion exchange capacity and other membrane properties.[3]
Blend Membranes: Stable polymer electrolyte membranes can be created by blending ionomers, such as sulfonated or phosphonated PPFS, with other polymers like poly(benzimidazole) derivatives (e.g., PBI-OO). This blending enhances thermal and chemical stability.[3][4]
Composite Membranes: Nanofibers of phosphonated polypentafluorostyrene (PWN70) or unmodified polypentafluorostyrene (PPFSt) are produced via electrospinning. These nanofiber meshes are then spray-coated with a Nafion solution to fill the voids, creating a reinforced composite membrane.
Proton Conductivity Measurement
Proton conductivity is a key measure of a membrane's ability to transport protons. While specific details vary between studies, a common method is the four-probe AC impedance spectroscopy .
-
The membrane sample is placed in a temperature and humidity-controlled chamber.
-
Four platinum electrodes are attached to the membrane surface.
-
An alternating current is applied across the outer two electrodes, and the resulting voltage is measured across the inner two electrodes.
-
The impedance of the membrane is measured over a range of frequencies.
-
The proton conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the distance between the inner electrodes, R is the resistance of the membrane, and A is the cross-sectional area of the membrane.
Fuel Cell Performance Testing
The performance of a membrane is ultimately evaluated in a single-cell fuel cell setup.
-
A Membrane Electrode Assembly (MEA) is fabricated by sandwiching the proton exchange membrane between an anode and a cathode.
-
The MEA is then placed in a fuel cell test station.
-
Humidified hydrogen and air (or oxygen) are supplied to the anode and cathode, respectively.
-
The cell is operated at a controlled temperature and pressure.
-
Polarization curves are generated by measuring the cell voltage at different current densities. From these curves, the peak power density can be determined.[3]
-
Hydrogen crossover can be measured to assess the membrane's ability to prevent fuel leakage from the anode to the cathode.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows.
Caption: Workflow for MEA fabrication and fuel cell performance testing.
Caption: Experimental workflow for proton conductivity measurement.
Concluding Remarks
Poly(pentafluorostyrene)-based membranes, particularly when functionalized with sulfonic or phosphonic acid groups and blended with other polymers, present a viable and often advantageous alternative to Nafion. The data indicates that these membranes can offer higher proton conductivity at elevated temperatures and improved fuel cell performance.[1][2][3][4] Furthermore, composite membranes incorporating PPFS-based nanofibers have demonstrated a significant reduction in hydrogen crossover, a critical factor for enhancing fuel cell efficiency and durability.
While Nafion remains the incumbent material, the ongoing research and promising results for PPFS-based membranes highlight their potential to address some of the key challenges in fuel cell technology, paving the way for next-generation energy conversion devices. Further research focusing on long-term stability and cost-effective manufacturing will be crucial for their commercial adoption.
References
- 1. Towards high-temperature fuel cells using sulfonated-phosphonated poly(pentafluorostyrene)† [open.fau.de]
- 2. Towards high-temperature fuel cells using sulfonated-phosphonated poly(pentafluorostyrene) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,3,4,5,6-Pentafluorostyrene: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2,3,4,5,6-Pentafluorostyrene is critical for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated organic compound effectively.
This compound is classified as a flammable liquid and requires specific handling and disposal protocols.[1][2][3][4][5] Adherence to these procedures minimizes risks and ensures compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, and eye and face protection.[1][4] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][7] Keep the chemical away from heat, sparks, open flames, and hot surfaces, and take precautionary measures against static discharge.[1][3][4][7]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| UN Number | 1993 | [3][7] |
| Proper Shipping Name | Flammable liquid, n.o.s. | [3][7] |
| Hazard Class | 3 (Flammable liquid) | [3][7] |
| Packing Group | III | [3][7] |
| Flash Point | 34 °C | |
| Boiling Point | 140 °C | |
| Molecular Formula | C8H3F5 | [5] |
| Molecular Weight | 194.10 g/mol | [5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach from collection to final disposal by a certified facility.
Step 1: Waste Segregation
Proper segregation is the foundational step in hazardous waste management.
-
Halogenated vs. Non-Halogenated Waste : this compound is a fluorinated organic compound and must be collected in a designated "halogenated organic waste" container.[8][9] Do not mix it with non-halogenated organic wastes.[8][9] Keeping these waste streams separate can significantly reduce disposal costs.[6]
-
Avoid Mixing Incompatibles : Do not mix this waste with acids, bases, oxidizing agents, or heavy metals.[6][10]
Step 2: Waste Container Selection and Labeling
The integrity and clear identification of the waste container are crucial for safety.
-
Container Type : Use a compatible container, such as a polyethylene (B3416737) carboy or bottle, with a tightly sealing cap.[9][10][11] Metal safety cans are generally not recommended for halogenated solvents as they can corrode.[10]
-
Labeling :
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[11] Do not use abbreviations or chemical formulas.[11]
-
If mixing with other compatible halogenated solvents, list all chemical constituents and their approximate percentages on the label.[6][8]
-
Affix the hazardous waste tag to the container as soon as the first drop of waste is added.[6]
-
Step 3: Waste Accumulation and Storage
Safe storage of the waste container is vital to prevent accidents and exposure.
-
Container Management : Keep the waste container closed at all times except when actively adding waste.[6][11] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[9][12]
-
Storage Location : Store the waste container in a designated satellite accumulation area, such as a flammable storage cabinet or under a fume hood.[6][10] The storage area must be cool, dry, and well-ventilated.[1][6][10]
-
Secondary Containment : Store the container in secondary containment, such as a polypropylene (B1209903) tub, to contain any potential leaks.[6][10]
Step 4: Final Disposal
The ultimate disposal must be handled by professionals at an approved facility.
-
Professional Disposal : The final disposal method for this compound is to "dispose of contents/container to an approved waste disposal plant".[1][2][3][4] This often involves incineration at a specialized facility equipped with scrubbers to handle halogenated compounds.[7][8]
-
Scheduling Pickup : Do not accumulate excessive amounts of waste.[11] Contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup when the container is nearly full.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 2. This compound | 653-34-9 | TCI EUROPE N.V. [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. canbipharm.com [canbipharm.com]
- 5. This compound | C8H3F5 | CID 69556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. bucknell.edu [bucknell.edu]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. ethz.ch [ethz.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,3,4,5,6-Pentafluorostyrene
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2,3,4,5,6-Pentafluorostyrene. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Handling this compound (PFS) requires a stringent safety protocol due to its flammable nature and potential health hazards. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling PFS. The following table summarizes the recommended PPE, categorized by the level of protection required.
| Protection Level | Equipment | Specifications & Rationale |
| Primary Containment | Chemical Fume Hood | All handling of PFS must be conducted in a certified chemical fume hood to minimize inhalation exposure to its vapors. |
| Hand Protection | Chemical-Resistant Gloves | Due to the aromatic and fluorinated nature of PFS, gloves with high resistance to organic solvents are required. While specific permeation data for PFS is limited, materials such as Viton™ or Butyl Rubber are recommended for extended contact. For incidental splash protection, Nitrile rubber gloves (minimum 8 mil thickness) can be used, but must be replaced immediately upon contact.[1] Always consult the glove manufacturer's chemical resistance guide. |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory.[2] A full-face shield must be worn over the safety goggles to protect against splashes, especially during transfers and reactions. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of flame-resistant material (e.g., Nomex® or treated cotton) is required. Standard cotton or polyester (B1180765) lab coats are not suitable due to the flammability of PFS. |
| Respiratory Protection | Air-Purifying Respirator with Organic Vapor Cartridges | In situations where a fume hood is not available or as a supplementary measure during large-volume transfers or spills, a half-mask or full-facepiece air-purifying respirator equipped with organic vapor (OV) cartridges is necessary.[3] A P100 particulate filter may be combined with the OV cartridge if there is a risk of aerosol generation.[4] |
| Foot Protection | Closed-Toed, Chemical-Resistant Shoes | Shoes must fully cover the feet and be made of a material that resists chemical penetration. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling PFS will significantly reduce the risk of accidents. The following workflow outlines the essential steps from preparation to cleanup.
Disposal Plan: Responsible Waste Management
Proper disposal of PFS and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Protocol |
| Unused or Excess PFS | Must be collected in a designated, labeled, and sealed waste container for flammable liquids. Do not mix with other waste streams unless compatibility is confirmed. Arrange for pickup by a certified hazardous waste disposal company.[5] |
| Contaminated Solid Waste | Items such as used gloves, absorbent pads, and weighing papers that have come into contact with PFS should be collected in a separate, sealed, and clearly labeled hazardous waste container. |
| Contaminated Glassware | Rinse glassware with a suitable organic solvent (e.g., acetone) under a chemical fume hood. The rinsate must be collected as hazardous waste. The cleaned glassware can then be washed according to standard laboratory procedures. |
| Spill Cleanup Material | In case of a spill, use an inert absorbent material (e.g., vermiculite (B1170534) or sand) to contain the liquid. The contaminated absorbent must be collected in a sealed container and disposed of as hazardous waste. |
By strictly adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory, ensuring the well-being of yourself and your colleagues while advancing your critical research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
